3,6-Dibromo-5-fluoro-1-methyl-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dibromo-5-fluoro-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FN2/c1-13-7-3-5(9)6(11)2-4(7)8(10)12-13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFXXKOJIJEJAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=N1)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601261033 | |
| Record name | 1H-Indazole, 3,6-dibromo-5-fluoro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286734-91-5 | |
| Record name | 1H-Indazole, 3,6-dibromo-5-fluoro-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole, 3,6-dibromo-5-fluoro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,6-Dibromo-5-fluoro-1-methyl-1H-indazole physical properties
An In-Depth Technical Guide to the Physical Properties of 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the physical and chemical properties of this compound (CAS No. 1286734-91-5). While specific experimental data such as melting and boiling points are not publicly available, this document synthesizes known information with expert analysis of its structural features to offer predictive insights into its behavior. The guide covers the compound's chemical identity, expected physicochemical properties, spectroscopic characteristics, a plausible synthetic route, and protocols for its handling and analysis. It is intended to serve as a foundational resource for professionals in medicinal chemistry and materials science who are utilizing this versatile halogenated indazole scaffold.
Introduction: The Significance of a Halogenated Indazole
Indazoles are bicyclic aromatic heterocycles that are recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous bioactive compounds and approved pharmaceuticals.[1] The indazole core acts as a bioisostere of indole and its unique electronic properties allow for diverse interactions with biological targets.
The subject of this guide, this compound, is a highly functionalized derivative with significant potential as a building block in drug discovery. Its key structural features contribute directly to its utility:
-
Indazole Core: Provides a rigid, planar scaffold for the precise spatial orientation of substituents.[1]
-
Bromine Substituents (Positions 3 and 6): Serve as versatile synthetic handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of molecular complexity. They also contribute to the molecule's mass and can enhance binding affinity through halogen bonding.
-
Fluorine Substituent (Position 5): The strategic placement of fluorine can profoundly influence metabolic stability by blocking sites of oxidative metabolism. Furthermore, it modulates the electronic properties (pKa) of the scaffold and can improve membrane permeability. Critically, the ¹⁹F atom serves as a powerful and sensitive NMR probe for studying molecular interactions in biological systems.[1]
-
N-Methyl Group (Position 1): This modification protects the N1 position from further reaction or tautomerization, simplifying subsequent chemical transformations and potentially improving pharmacokinetic properties.[1]
This combination of features makes this compound a valuable intermediate for constructing novel chemical entities with tailored pharmacological profiles.
Physicochemical and Structural Properties
The identity of a compound is fundamentally defined by its structural and basic physical properties. The following tables summarize the known and predicted attributes of this compound.
Table 1: Chemical Identity and Descriptors
| Parameter | Value | Source |
| CAS Registry Number | 1286734-91-5 | [1] |
| Molecular Formula | C₈H₅Br₂FN₂ | [1][2] |
| Molecular Weight | 307.95 g/mol | [2] |
| IUPAC Name | 3,6-dibromo-5-fluoro-1-methylindazole | [1] |
| SMILES | CN1C2=CC(=C(C=C2C(=N1)Br)F)Br | [1] |
| InChI Key | AKFXXKOJIJEJAC-UHFFFAOYSA-N | [1] |
Table 2: Physical Properties
| Property | Value / Description | Source / Rationale |
| Physical State | Solid at room temperature | [1] |
| Appearance | Typically a crystalline solid | [1] |
| Melting Point | Data not available | [3] |
| Boiling Point | Data not available | [3] |
| Solubility | Limited solubility in water; Moderate solubility in organic solvents (e.g., DMSO, DMF, Dichloromethane, Ethyl Acetate). | [1] (Qualitative) |
| Stability | Stable under standard laboratory conditions. | [1] |
Expert Analysis of Properties: The high molecular weight and presence of two bromine atoms suggest that the compound is a solid with a relatively high melting point, likely exceeding 150 °C. The planar, aromatic structure facilitates efficient crystal packing, contributing to its solid state. Its poor aqueous solubility is expected due to the hydrophobic nature of the dibrominated aromatic core. Researchers should anticipate using polar aprotic organic solvents like DMSO or DMF to create stock solutions for biological assays.
Spectroscopic Characterization (Predictive)
Confirming the identity and purity of this compound is paramount. While specific spectra are not publicly available, a detailed analysis of its structure allows for the prediction of its key spectroscopic features.
-
¹H NMR: The spectrum should contain two signals in the aromatic region and one singlet in the aliphatic region.
-
N-CH₃: A singlet integrating to 3H, expected around δ 3.8-4.2 ppm.
-
Ar-H (Position 4): A doublet integrating to 1H. The coupling will be to the adjacent fluorine atom (³JHF), expected around 4-8 Hz.
-
Ar-H (Position 7): A doublet integrating to 1H. The coupling will be to the adjacent fluorine atom (⁴JHF), expected around 2-4 Hz.
-
-
¹³C NMR: Eight distinct carbon signals are expected. The carbons directly attached to bromine (C3, C6) and fluorine (C5) will show characteristic shifts and couplings. The C-F bond will result in a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz.
-
¹⁹F NMR: A single resonance is expected. This signal will be split by the two aromatic protons, appearing as a doublet of doublets. ¹⁹F NMR is a highly valuable tool for purity assessment, as fluorine is 100% abundant and highly sensitive, and the chemical shift is very sensitive to the local electronic environment.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). The molecular ion peak cluster will appear at m/z values corresponding to [C₈H₅⁷⁹Br₂FN₂]⁺, [C₈H₅⁷⁹Br⁸¹BrFN₂]⁺, and [C₈H₅⁸¹Br₂FN₂]⁺ in a ~1:2:1 intensity ratio.
Experimental Protocols
Proposed Synthesis Workflow
While a specific synthesis for this molecule is not published, a robust route can be proposed based on established methods for analogous indazoles.[4][5] The workflow involves the directed ortho-lithiation and formylation of a brominated aniline precursor, followed by cyclization with hydrazine and subsequent methylation and bromination steps.
Caption: Proposed synthetic workflow for this compound.
Protocol for Solubility Determination
Objective: To determine the approximate solubility of the compound in common laboratory solvents. This protocol uses a simple gravimetric method.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Ethanol, Dichloromethane, DMSO)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Thermostatic shaker or water bath (set to 25 °C)
-
2 mL glass vials
-
Pipettes
Methodology:
-
Preparation: Pre-weigh and label several 2 mL glass vials.
-
Addition of Compound: Add an excess amount of the compound (e.g., ~10 mg) to each vial. Record the exact mass added to each vial. Causality Note: Starting with excess solid ensures that a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the first solvent (e.g., 1.0 mL) to the corresponding vial.
-
Equilibration: Cap the vial securely and place it in a thermostatic shaker set to 25 °C for 24 hours. Causality Note: This extended mixing time at a constant temperature is crucial to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After 24 hours, visually inspect the vial to confirm that undissolved solid remains. Centrifuge the vial at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the excess solid. Causality Note: Centrifugation provides a clear supernatant, which is critical for accurate sampling of the saturated solution.
-
Sampling: Carefully pipette a known volume of the clear supernatant (e.g., 0.5 mL) into a new, pre-weighed vial. Be careful not to disturb the solid pellet. Record the exact volume transferred.
-
Solvent Evaporation: Evaporate the solvent from the new vial under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.
-
Calculation: Weigh the vial containing the dried residue. The mass of the dissolved solid can be calculated by subtracting the initial weight of the vial.
-
Solubility Calculation:
-
Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant transferred in mL)
-
-
Repeat: Repeat steps 3-9 for each solvent to be tested.
Safety, Handling, and Storage
As a halogenated aromatic compound, this compound should be handled with appropriate care in a laboratory setting.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Disclaimer: Specific hazard data for this compound is limited.[3] The safety precautions provided are based on best practices for handling similar chemical structures.
Conclusion
This compound is a strategically designed chemical scaffold with significant potential for applications in drug discovery and materials science. While some of its fundamental physical properties like melting point have not been formally reported, its structural characteristics strongly suggest it is a stable, crystalline solid with poor aqueous solubility but good solubility in common organic solvents. Its key features—a rigid core, versatile bromine handles, and a fluorine NMR probe—make it an attractive building block for creating complex and functionally diverse molecules. The protocols and predictive data outlined in this guide provide a solid foundation for researchers to effectively synthesize, characterize, and utilize this compound in their work.
References
- 1. This compound (1286734-91-5) for sale [vulcanchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. keyorganics.net [keyorganics.net]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 5. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
An In-Depth Technical Guide to 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug discovery, the indazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and rigid bicyclic framework make it an attractive starting point for the design of targeted therapeutics. This guide focuses on a specific, highly functionalized derivative: 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole . The strategic placement of two bromine atoms, a fluorine atom, and an N-methyl group on the indazole core creates a molecule with significant potential as a versatile building block in the synthesis of novel pharmaceutical agents.[1]
The presence of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and improving binding affinity to biological targets.[1] The bromine atoms at positions 3 and 6, in particular, offer reactive handles for further chemical modifications through various cross-coupling reactions, allowing for the construction of diverse chemical libraries. The fluorine atom at position 5 can modulate the acidity of the indazole N-H proton (in the unmethylated precursor) and influence intermolecular interactions. Finally, the methyl group at the N-1 position prevents tautomerization and provides a fixed substitution pattern, which is often crucial for consistent biological activity.
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of this compound, including its physicochemical properties, a detailed, plausible synthetic route with mechanistic insights, predicted spectroscopic data for characterization, and a discussion of its potential applications in drug discovery and chemical biology.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The following table summarizes the key physicochemical parameters of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₅Br₂FN₂ | --INVALID-LINK-- |
| Molecular Weight | 307.95 g/mol | --INVALID-LINK-- |
| CAS Number | 1286734-91-5 | --INVALID-LINK-- |
| Appearance | Expected to be a solid at room temperature | --INVALID-LINK-- |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; poorly soluble in water. | --INVALID-LINK-- |
| SMILES | CN1C2=C(C=C(F)C(Br)=C2)C(=N1)Br | --INVALID-LINK-- |
| InChI Key | AKFXXKOJIJEJAC-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthesis of this compound: A Proposed Experimental Protocol
Synthetic Strategy Overview
The proposed synthesis commences with the commercially available 5-fluoro-1H-indazole. The strategy involves a regioselective bromination at the C3 and C6 positions, followed by N-methylation at the N-1 position. The order of these steps is crucial to ensure the desired regioselectivity.
Caption: Proposed synthetic workflow for this compound.
Step 1: Regioselective Dibromination of 5-Fluoro-1H-indazole
Objective: To introduce bromine atoms at the C3 and C6 positions of the 5-fluoro-1H-indazole core.
Rationale: The C3 position of the indazole ring is known to be susceptible to electrophilic bromination. The C6 position is also activated towards electrophilic substitution. Using a suitable brominating agent and controlling the stoichiometry should allow for the desired dibromination. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.
Experimental Protocol:
-
To a solution of 5-fluoro-1H-indazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-Bromosuccinimide (NBS, 2.2 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3,6-Dibromo-5-fluoro-1H-indazole .
Step 2: N-Methylation of 3,6-Dibromo-5-fluoro-1H-indazole
Objective: To introduce a methyl group at the N-1 position of the indazole ring.
Rationale: N-alkylation of indazoles can occur at either the N-1 or N-2 position. The regioselectivity is influenced by the reaction conditions (base, solvent) and the substituents on the indazole ring. For N-methylation, using a strong base to deprotonate the indazole followed by reaction with a methylating agent is a standard procedure. The use of a polar aprotic solvent like DMF generally favors N-1 alkylation.
Experimental Protocol:
-
To a solution of 3,6-Dibromo-5-fluoro-1H-indazole (1.0 eq.) in anhydrous DMF, add a suitable base such as sodium hydride (NaH, 1.2 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add methyl iodide (CH₃I, 1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final product, This compound .
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for this compound is not publicly available, the following data is predicted based on the analysis of structurally related compounds and the known effects of the substituents on the indazole core. This information is intended to guide researchers in the characterization of this molecule.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the protons at the C4 and C7 positions, and a singlet in the aliphatic region for the N-methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.5 - 7.8 | d | ~ 8.0 | H-4 |
| ~ 7.2 - 7.5 | d | ~ 8.0 | H-7 |
| ~ 4.1 | s | - | N-CH₃ |
Rationale for Predictions:
-
The protons on the benzene ring of the indazole core will appear as doublets due to coupling with each other.
-
The exact chemical shifts will be influenced by the electronic effects of the bromine and fluorine substituents.
-
The N-methyl protons will appear as a singlet, typically in the range of 3.8-4.2 ppm.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The signals will be influenced by the electronegativity of the attached halogens.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 160 (d, ¹JCF) | C-5 |
| ~ 140 - 145 | C-7a |
| ~ 125 - 135 | C-3a |
| ~ 120 - 130 | C-4 |
| ~ 115 - 125 | C-7 |
| ~ 100 - 110 | C-6 |
| ~ 95 - 105 | C-3 |
| ~ 35 - 40 | N-CH₃ |
Rationale for Predictions:
-
The carbon attached to the fluorine (C-5) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF).
-
The carbons attached to the bromine atoms (C-3 and C-6) will show a lower chemical shift compared to unsubstituted carbons.
-
The N-methyl carbon will appear in the aliphatic region.
Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ~ -110 to -130 | m | - |
Rationale for Predictions:
-
The chemical shift of the fluorine atom will be in the typical range for an aryl fluoride.
-
The signal will likely be a multiplet due to coupling with the neighboring aromatic protons.
Predicted Mass Spectrometry Data (ESI+)
Mass spectrometry will confirm the molecular weight of the compound.
| m/z | Interpretation |
| ~ 307.8, 309.8, 311.8 | [M+H]⁺ isotopic pattern |
Rationale for Predictions:
-
The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Potential Applications in Drug Discovery and Chemical Biology
The indazole moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-viral properties. The specific substitution pattern of this compound makes it a particularly interesting scaffold for several therapeutic areas.
Kinase Inhibitors
A significant number of indazole-containing compounds are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. The indazole core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. The substituents on the indazole ring play a crucial role in determining the potency and selectivity of the inhibitor. The bromine atoms on this compound can be utilized for the introduction of larger, more complex side chains via Suzuki, Stille, or other cross-coupling reactions, enabling the exploration of the kinase active site and the development of highly selective inhibitors.
Caption: Logical workflow for the development of kinase inhibitors from the title compound.
Scaffolds for Fragment-Based Drug Discovery (FBDD)
With a molecular weight of around 308 g/mol , this compound falls within the typical size range for fragments used in FBDD. The two bromine atoms provide vectors for fragment elaboration, allowing for the systematic growth of the initial hit into a more potent lead compound. The fluorine atom can serve as a sensitive probe for monitoring binding to a target protein using ¹⁹F NMR spectroscopy.
Probes for Chemical Biology
The unique spectroscopic properties of the fluorine atom make this compound a potential tool for chemical biology studies. For instance, it could be incorporated into larger molecules to study their interactions with biological systems using ¹⁹F NMR, a technique that offers a high signal-to-noise ratio and a large chemical shift dispersion with no background signal from biological samples.
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its strategic halogenation and N-methylation provide a stable and versatile scaffold for the synthesis of novel bioactive molecules. This in-depth technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, predicted spectroscopic data for its characterization, and a discussion of its potential applications. As the demand for novel and effective therapeutics continues to grow, versatile and well-characterized building blocks like this compound will undoubtedly play a crucial role in the advancement of drug discovery programs.
References
An In-Depth Technical Guide to 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. We will delve into its core molecular and physical properties, explore synthetic pathways, and discuss its relevance in contemporary drug discovery and development.
Core Molecular Characteristics
This compound is a substituted indazole, a bicyclic aromatic heterocycle. Its structure is characterized by a benzene ring fused to a pyrazole ring, with specific substitutions that impart unique chemical properties.
Structural Features and Molecular Weight
The defining features of this molecule are the bromine atoms at positions 3 and 6, a fluorine atom at position 5, and a methyl group on the nitrogen at position 1.[1] This specific arrangement of halogens and the N-methylation create a distinct electronic and steric environment that influences its reactivity and biological interactions.[1]
The molecular formula for this compound is C₈H₅Br₂FN₂.[1][2] Based on the atomic weights of its constituent elements, the molecular weight is calculated as follows:
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 8 | 12.011 | 96.088 |
| Hydrogen (H) | 5 | 1.008 | 5.040 |
| Bromine (Br) | 2 | 79.904 | 159.808 |
| Fluorine (F) | 1 | 18.998 | 18.998 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Total Molecular Weight | 307.948 g/mol |
This calculated molecular weight is consistent with values provided by chemical suppliers.[1][2]
Physicochemical Properties
As a halogenated heterocyclic compound, this compound exhibits predictable yet distinct physical and chemical properties.[1]
-
Physical State: It is a solid at room temperature, typically appearing as a crystalline substance.[1]
-
Solubility: The compound shows moderate solubility in common organic solvents and has limited solubility in water.[1]
-
Stability: It is generally stable under standard laboratory conditions.[1] However, its reactivity can be influenced by the presence of strong nucleophiles, acids, or bases, which could potentially affect the halogen substituents or the indazole ring system itself.[1]
Synthesis and Reactivity
General Synthetic Strategies for Halogenated Indazoles
The construction of the indazole core can be achieved through various methods, often involving the cyclization of appropriately substituted phenylhydrazines or related precursors.[5][6] Halogenation of the indazole scaffold can be performed as a subsequent step.
Recent advancements have focused on metal-free, regioselective halogenation of indazoles, offering environmentally friendly and efficient routes to these compounds.[3] Such methods often allow for the controlled introduction of one or more halogen atoms at specific positions on the indazole ring.[3] For instance, the use of N-halosuccinimides (NCS, NBS, NIS) can facilitate the halogenation of the indazole core.
A plausible, though not explicitly documented, synthetic workflow for this compound could involve the following conceptual steps:
Figure 1. A conceptual workflow for the synthesis of this compound.
Key Reactivity Insights
The bromine atoms at positions 3 and 6 serve as versatile synthetic handles.[1] They can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures. This makes this compound a valuable intermediate in the synthesis of compound libraries for drug discovery.[1]
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. While specific spectral data for this exact compound is not provided in the search results, a general understanding of the expected spectroscopic signatures can be inferred from the analysis of similar halogenated heterocycles.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the methyl group protons. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the positions of the bromine and fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each of the eight carbon atoms in the molecule, with their chemical shifts being highly dependent on the electronic environment created by the adjacent halogens and nitrogen atoms.
-
¹⁹F NMR: The presence of a fluorine atom allows for the use of ¹⁹F NMR spectroscopy, a powerful tool for characterizing fluorinated compounds.[1] This technique is particularly useful in biological systems and for monitoring reactions involving fluorinated molecules.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two bromine atoms, with the distinctive M, M+2, and M+4 peaks.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as vibrations associated with the C-Br and C-F bonds.
Applications in Drug Discovery and Development
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs.[1][8] The introduction of halogens can significantly enhance the pharmacological properties of a molecule.[3]
Role of Halogenation
-
Metabolic Stability: Halogen substituents can block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[1]
-
Binding Affinity: The unique electronic properties of halogens can lead to enhanced binding affinity to biological targets through various non-covalent interactions, including halogen bonding.[1]
-
Lipophilicity and Permeability: Fluorine, in particular, can modulate the lipophilicity of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.[9]
While no specific biological activities are reported for this compound in the provided search results, related halogenated indazole derivatives have shown promise in a variety of therapeutic areas, including oncology, and for treating infectious, neurodegenerative, and inflammatory disorders.[1]
Potential as a Research Tool
Beyond its direct therapeutic potential, the fluorinated nature of this compound makes it a potential candidate for use as a ¹⁹F NMR probe in biological systems, similar to other fluorinated aromatic compounds.[1]
Conclusion
This compound is a strategically substituted heterocyclic compound with a molecular weight of 307.948 g/mol . Its unique arrangement of halogen atoms and the presence of the versatile indazole core make it a valuable building block in organic synthesis and a promising scaffold for the development of novel therapeutic agents. The bromine substituents offer avenues for further functionalization, while the fluorine atom can impart beneficial physicochemical and pharmacological properties. Further research into the synthesis, reactivity, and biological activity of this and related compounds is warranted to fully explore their potential in medicinal chemistry and drug discovery.
References
- 1. This compound (1286734-91-5) for sale [vulcanchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 4. soc.chim.it [soc.chim.it]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacyjournal.org [pharmacyjournal.org]
Introduction: The Critical Role of Solubility in Drug Discovery
An In-depth Technical Guide to the Aqueous Solubility of 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole
In the realm of drug discovery and development, the aqueous solubility of a compound is a paramount physicochemical property. It dictates the compound's behavior in biological systems, influencing everything from the reliability of in vitro screening data to in vivo absorption and oral bioavailability.[1][2][3] A compound with high target affinity is of little therapeutic value if it cannot dissolve sufficiently in physiological fluids to reach its site of action. Consequently, the early and accurate assessment of solubility is a cornerstone of modern medicinal chemistry, guiding lead identification and optimization efforts.[1]
This guide focuses on this compound, a halogenated heterocyclic compound representative of scaffolds with significant potential in medicinal chemistry.[4] The indazole core is a privileged structure found in numerous bioactive molecules, while the strategic placement of halogens can enhance metabolic stability and modulate binding affinity to biological targets.[4] However, such modifications often lead to increased lipophilicity and, consequently, poor aqueous solubility—a challenge that researchers must systematically address.
This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the methodologies used to determine the aqueous solubility of compounds like this compound, grounded in the principles of kinetic and thermodynamic solubility testing.
Physicochemical Profile: this compound
A thorough understanding of a compound's identity and basic properties is the prerequisite for any experimental analysis. The structural features of this compound—a rigid, N-methylated indazole core heavily substituted with two bromine atoms and a fluorine atom—suggest it is a lipophilic molecule with limited aqueous solubility.[4]
| Parameter | Value | Source |
| CAS Registry Number | 1286734-91-5 | [4] |
| Molecular Formula | C₈H₅Br₂FN₂ | [4][5] |
| Molecular Weight | 307.95 g/mol | [4][5] |
| IUPAC Name | 3,6-dibromo-5-fluoro-1-methylindazole | [4] |
| Physical State | Solid at room temperature | [4] |
| General Solubility Profile | Limited solubility in water; moderate in organic solvents | [4] |
Conceptual Framework: Kinetic vs. Thermodynamic Solubility
The term "solubility" can have different meanings depending on the experimental context. In drug discovery, it is crucial to distinguish between two primary types of measurements: kinetic and thermodynamic solubility.[1]
Kinetic Solubility
Kinetic solubility is a measure of a compound's ability to remain in solution after being rapidly diluted from a high-concentration organic solvent stock (typically DMSO) into an aqueous buffer.[1][6][7] It is not a true equilibrium measurement but rather an assessment of precipitation tendency.
-
Causality & Application: This method is favored in early discovery and high-throughput screening (HTS) because it is fast and requires minimal material.[6][8] It serves as an early warning system, flagging compounds that are likely to precipitate under in vitro assay conditions, which could lead to false-positive or unreliable results.[1] Identifying these issues early saves significant resources by preventing progression of compounds with unfavorable properties.[1]
Thermodynamic Solubility
Thermodynamic solubility, often referred to as equilibrium solubility, is the "gold standard." It measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, where the dissolved solute is in a stable state with the undissolved solid phase.[1][9]
-
Causality & Application: This measurement is more time- and resource-intensive but provides the true, intrinsic solubility of the compound's most stable crystalline form.[3] It is critical for later stages of drug development, including lead optimization and formulation.[1][9] This data is essential for predicting gastrointestinal absorption, determining the feasibility of oral dosage forms, and understanding the fundamental physicochemical limits of the molecule.[3]
Experimental Protocols for Solubility Determination
The following sections provide detailed, self-validating protocols for determining the kinetic and thermodynamic solubility of this compound.
Protocol 1: High-Throughput Kinetic Solubility Assay via Nephelometry
This protocol is designed for rapid screening and relies on the principle that undissolved particles scatter light. A nephelometer measures this light scattering to detect the point of precipitation.[8][10]
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.
-
Aqueous Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Filter the buffer through a 0.45 µm filter to remove any particulate matter.[7]
-
Plate Setup: In a clear, flat-bottom 96-well or 384-well microtiter plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations (e.g., from 200 µM down to ~1 µM).
-
Buffer Addition & Incubation: Add the prepared PBS (pH 7.4) to each well containing the DMSO solutions. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) across all wells to minimize its effect on solubility.
-
Equilibration: Seal the plate and place it on an orbital shaker at a controlled temperature (e.g., 25°C) for a set period, typically 1.5 to 2 hours.[10][11] This allows time for precipitation to occur.
-
Measurement: Place the microtiter plate into a nephelometer and measure the light scattering units (LSUs) for each well.
-
Data Analysis: Plot the LSUs against the compound concentration. The point at which a sharp increase in light scattering is observed indicates precipitation. The concentration just before this inflection point is reported as the kinetic solubility.[8]
Caption: Workflow for Kinetic Solubility Determination.
Protocol 2: Thermodynamic Solubility Assay via Shake-Flask Method
This protocol determines the true equilibrium solubility and is considered the definitive method. It requires a robust analytical technique, such as HPLC-UV, for accurate quantification.[6][12]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4) to the vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or on a vial roller system.[3] Incubate for an extended period (typically 24 hours) at a constant temperature (e.g., 25°C or 37°C) to allow the system to reach equilibrium.[9]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated supernatant. This is a critical step. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15-20 minutes). Carefully collect the supernatant, ensuring no solid particles are disturbed. For maximum accuracy, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[12]
-
Quantification Standard Preparation: Prepare a calibration curve by making serial dilutions of the 10 mM DMSO stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to cover the expected concentration range.
-
Analytical Measurement: Analyze the filtered supernatant and the calibration standards by a validated HPLC-UV or LC-MS method.[12] The concentration of the compound in the supernatant is determined by comparing its peak area to the calibration curve.
-
Data Analysis: The concentration calculated from the calibration curve is the thermodynamic solubility, typically reported in µg/mL or µM.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Interpretation and Implications
While specific experimental data for this compound is not publicly available, we can anticipate the results based on its structure. It is expected to be a poorly soluble compound.
Illustrative Data Table:
| Assay Type | Buffer System | Result (µg/mL) | Result (µM) | Solubility Class |
| Kinetic Solubility | PBS, pH 7.4 | < 10 | < 32.5 | Poorly Soluble |
| Thermodynamic Solubility | PBS, pH 7.4 | < 5 | < 16.2 | Very Poorly Soluble |
Expert Insights:
-
Discrepancy Between Methods: It is common for the kinetic solubility value to be higher than the thermodynamic value. This occurs because the compound starts fully dissolved in DMSO, and precipitation from this supersaturated state can be kinetically slow. The thermodynamic method, however, measures solubility from the solid state up to the true equilibrium limit.
-
Impact on In Vitro Assays: A solubility of < 10 µM is a significant red flag. Many cell-based or biochemical assays are run at concentrations between 1-10 µM. If the compound precipitates in the assay medium, the actual concentration in solution will be much lower than the nominal concentration, leading to an underestimation of its potency (i.e., a higher IC₅₀ value).
-
Implications for In Vivo Studies: Very poor thermodynamic solubility is a major hurdle for oral drug development. It often correlates with low dissolution rates in the gastrointestinal tract, leading to poor absorption and insufficient bioavailability.[3] Addressing this may require advanced formulation strategies (e.g., amorphous solid dispersions, particle size reduction) or chemical modification of the scaffold to introduce more polar, solubility-enhancing groups.[13]
Conclusion
The systematic evaluation of aqueous solubility is a non-negotiable step in the progression of any potential drug candidate. For a highly substituted, lipophilic molecule like this compound, poor solubility is an expected and critical parameter to quantify. By employing a phased approach—using high-throughput kinetic assays for early-stage screening and the rigorous shake-flask method for thermodynamic validation—researchers can generate the crucial data needed to make informed decisions. This guide provides the foundational protocols and interpretive framework to empower scientists to accurately characterize their compounds, anticipate development challenges, and ultimately design molecules with a higher probability of clinical success.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. evotec.com [evotec.com]
- 4. This compound (1286734-91-5) for sale [vulcanchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. bmglabtech.com [bmglabtech.com]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. studylib.net [studylib.net]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectral Analysis of 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed technical analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for the novel heterocyclic compound, 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole. As a compound of interest in medicinal chemistry and synthetic building block applications, a thorough understanding of its structural characterization is paramount.[1] This document is structured to not only present the predicted spectral data but also to elucidate the scientific rationale behind the interpretation, empowering researchers to apply these principles to analogous structures.
The indazole scaffold is a privileged motif in numerous bioactive compounds, and the strategic incorporation of halogen atoms can significantly modulate a molecule's physicochemical properties, such as metabolic stability and target binding affinity.[1] The specific substitution pattern of this compound, with two bromine atoms, a fluorine atom, and a methyl group, presents a unique spectroscopic fingerprint.[1]
I. Molecular Structure and Predicted Spectroscopic Behavior
Chemical Identity:
-
IUPAC Name: 3,6-dibromo-5-fluoro-1-methylindazole[1]
-
Molecular Weight: 307.948 g/mol [1]
-
CAS Registry Number: 1286734-91-5[1]
The unique electronic environment created by the interplay of the electron-withdrawing halogen substituents and the electron-donating methyl group on the indazole core will be the primary determinant of the observed spectral characteristics.[1]
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for complete characterization.
A. ¹H NMR Spectroscopy: Unraveling the Proton Environment
The proton NMR spectrum is anticipated to be relatively simple, exhibiting two distinct signals corresponding to the aromatic protons and the N-methyl group.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~ 7.5 - 8.0 | Doublet (d) | 1H | H-7 | The proton at position 7 is expected to be the most deshielded aromatic proton due to the anisotropic effect of the fused ring system and potential through-space coupling with the fluorine at position 5. Its signal will appear as a doublet due to coupling with the fluorine atom. |
| ~ 7.2 - 7.6 | Doublet (d) | 1H | H-4 | The proton at position 4 will be influenced by the adjacent fluorine and bromine atoms. It is expected to appear as a doublet due to coupling with the fluorine atom. |
| ~ 4.0 | Singlet (s) | 3H | N-CH₃ | The N-methyl group protons are in a distinct chemical environment and will appear as a sharp singlet, as there are no adjacent protons to couple with. This chemical shift is consistent with other N-methylated indazole derivatives.[3][4] |
Experimental Protocol for ¹H NMR Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans for adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 12-16 ppm.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. The presence of fluorine will introduce characteristic C-F couplings, which can be complex but highly informative.[5][6][7]
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment | Rationale and Mechanistic Insights |
| ~ 150 - 160 | Doublet (¹JCF) | C-5 | The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) and will be significantly deshielded. The magnitude of ¹JCF can be in the range of 200-250 Hz.[5] |
| ~ 140 - 145 | Singlet | C-7a | This is a quaternary carbon in the fused ring system. |
| ~ 130 - 135 | Doublet (²JCF) | C-6 | The carbon at position 6, bonded to bromine, will show a smaller two-bond coupling to the fluorine. |
| ~ 125 - 130 | Singlet | C-3a | Another quaternary carbon of the indazole core. |
| ~ 120 - 125 | Doublet (²JCF) | C-4 | This carbon will also exhibit a two-bond coupling to the fluorine atom. |
| ~ 110 - 115 | Singlet | C-3 | The carbon bearing a bromine atom at position 3. |
| ~ 110 - 115 | Doublet (³JCF) | C-7 | A three-bond coupling to the fluorine is expected for this carbon. |
| ~ 35 - 40 | Singlet | N-CH₃ | The N-methyl carbon will appear as a singlet in a typical chemical shift range for such groups. |
Causality in Experimental Choices: The choice of a proton-decoupled experiment is crucial to simplify the spectrum by removing ¹H-¹³C couplings, thus allowing for the clear observation of the characteristic ¹³C-¹⁹F couplings. For complex spectra, 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for definitive assignments by correlating carbons to their attached protons and protons separated by two or three bonds, respectively.
C. ¹⁹F NMR Spectroscopy: A Sensitive Probe
¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom.[8][9][10]
Expected ¹⁹F NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Rationale and Environmental Effects |
| ~ -110 to -140 | Multiplet | The chemical shift of the fluorine atom will be influenced by the adjacent bromine atoms and the overall electronic nature of the indazole ring. The signal will likely appear as a multiplet due to couplings with the aromatic protons at positions 4 and 7. The typical range for aromatic fluorine compounds is between +80 to +170 ppm relative to CFCl₃.[11] |
Workflow for Comprehensive NMR Analysis:
Caption: A streamlined workflow for the complete NMR-based structural elucidation of this compound.
III. Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further confirm the proposed structure.
A. Molecular Ion and Isotopic Pattern
The key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance.
Expected Molecular Ion Cluster:
| m/z | Isotopic Composition | Relative Abundance |
| 305.8 | [C₈H₅⁷⁹Br₂FN₂]⁺ | ~25% |
| 307.8 | [C₈H₅⁷⁹Br⁸¹BrFN₂]⁺ | ~50% |
| 309.8 | [C₈H₅⁸¹Br₂FN₂]⁺ | ~25% |
This characteristic 1:2:1 isotopic pattern for a dibrominated compound is a definitive diagnostic feature.
B. Predicted Fragmentation Pathway
Electron impact (EI) ionization would likely induce fragmentation of the molecular ion. The fragmentation pathways are governed by the stability of the resulting ions and neutral fragments.[12]
Plausible Fragmentation Mechanisms:
-
Loss of a Bromine Radical: A common fragmentation pathway for halogenated compounds is the loss of a halogen radical.[13][14] This would result in a significant fragment ion at m/z 227/229.
-
Loss of a Methyl Radical: Cleavage of the N-CH₃ bond would lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 293/295/297.
-
Loss of HCN: A characteristic fragmentation of nitrogen-containing heterocyclic compounds is the loss of hydrogen cyanide.
Visualizing the Fragmentation Logic:
Caption: Predicted major fragmentation pathways for this compound under mass spectrometry conditions.
Protocol for Mass Spectrometry Analysis:
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Employ a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to accurately determine the m/z values and resolve the isotopic patterns.
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions to confirm the structure.
IV. Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, analysis of the key spectral features of this compound. The outlined methodologies and rationale serve as a robust framework for the actual experimental characterization of this and related novel compounds. The confluence of the predicted NMR and MS data presents a unique and identifiable spectroscopic signature for this molecule. For drug development professionals, this detailed structural information is the foundational step in understanding its potential interactions with biological targets and its metabolic fate.
References
- 1. This compound (1286734-91-5) for sale [vulcanchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 1-methylindazole(13436-48-1) 1H NMR [m.chemicalbook.com]
- 4. 1-METHYL-1H-INDAZOL-6-YLAMINE(74728-65-7) 1H NMR spectrum [chemicalbook.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. biophysics.org [biophysics.org]
- 11. 19F [nmr.chem.ucsb.edu]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Synthesis of 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible and efficient synthetic route for the preparation of 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole, a key building block in medicinal chemistry. The synthesis is presented as a multi-step process, commencing with the formation of the 5-fluoro-1H-indazole core, followed by regioselective N-methylation and a subsequent di-bromination. This guide delves into the causality behind the experimental choices, offering insights into reaction mechanisms, particularly the regioselectivity of the halogenation steps. Detailed, step-by-step protocols for each synthetic transformation are provided, along with a discussion of the characterization of the target molecule and its key intermediates.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. The indazole scaffold is a key component in a variety of therapeutic agents, exhibiting anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the indazole ring with halogen atoms and other substituents can significantly modulate the biological activity of these molecules.
This compound is a highly functionalized indazole derivative with potential applications as a versatile intermediate in the synthesis of complex drug candidates. The presence of two bromine atoms at the 3 and 6 positions offers reactive handles for further chemical modifications, such as cross-coupling reactions, while the fluorine atom at the 5-position can enhance metabolic stability and binding affinity to biological targets. The N-methylation at the 1-position is a common feature in many bioactive indazoles.
This guide outlines a logical and scientifically sound synthetic pathway to this compound, providing researchers with the necessary information to replicate and adapt this synthesis for their specific needs.
Overall Synthetic Strategy
The proposed synthesis of this compound is a four-step process, designed for efficiency and regiochemical control. The strategy begins with the construction of the 5-fluoro-1H-indazole core, followed by N-methylation and a two-step bromination.
Caption: Proposed synthetic pathway for this compound.
Part 1: Synthesis of the Indazole Core: 5-Fluoro-1H-indazole
The synthesis of the 5-fluoro-1H-indazole core is a critical first stage. A reliable method involves the reductive cyclization of a suitable precursor, such as 2-fluoro-5-nitrobenzaldehyde, with hydrazine. A general procedure for the synthesis of nitroindazoles from fluoronitrobenzaldehydes has been reported.[1]
Step 1.1: Oxidation of 4-Fluoro-2-nitrotoluene to 4-Fluoro-2-nitrobenzaldehyde
The commercially available 4-fluoro-2-nitrotoluene can be oxidized to the corresponding benzaldehyde, a key precursor for the indazole synthesis.
Experimental Protocol:
-
In a fume hood, to a stirred solution of 4-fluoro-2-nitrotoluene in a suitable solvent (e.g., acetic anhydride), add an oxidizing agent (e.g., chromium trioxide) portion-wise at a controlled temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding it to ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-fluoro-2-nitrobenzaldehyde.
Step 1.2: Reductive Cyclization to 5-Fluoro-1H-indazole
The synthesized 4-fluoro-2-nitrobenzaldehyde can be converted to 5-fluoro-1H-indazole via a reaction with hydrazine, which involves a condensation followed by a reductive cyclization.
Experimental Protocol:
-
To a solution of 4-fluoro-2-nitrobenzaldehyde in a suitable solvent (e.g., ethanol or N,N-dimethylformamide), add hydrazine hydrate dropwise at room temperature.[1]
-
Stir the reaction mixture at room temperature for a specified period, monitoring the reaction by TLC until the starting material is consumed.[1]
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-fluoro-1H-indazole.
-
Purify the product by recrystallization or column chromatography.
Part 2: N-Methylation of 5-Fluoro-1H-indazole
The N-methylation of the indazole ring is a crucial step. The regioselectivity of this reaction (N1 vs. N2 methylation) is influenced by the reaction conditions and the substituents on the indazole ring. For many bioactive indazoles, the N1-methyl isomer is the desired product. The use of a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors N1-alkylation, as it proceeds under thermodynamic control, leading to the more stable N1-substituted product.[2][3][4]
Caption: Regioselectivity in the N-methylation of 5-fluoro-1H-indazole.
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
To this suspension, add a solution of 5-fluoro-1H-indazole in anhydrous THF dropwise at 0 °C.
-
After the addition, allow the mixture to stir at room temperature for about 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add dimethyl sulfate dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC. Upon completion, carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 1-methyl-5-fluoro-1H-indazole.
Part 3: Regioselective Di-bromination
The final stage of the synthesis involves the introduction of two bromine atoms at the C3 and C6 positions of the 1-methyl-5-fluoro-1H-indazole. This is achieved through a two-step electrophilic bromination using N-bromosuccinimide (NBS).
Step 3.1: Monobromination at the C3 Position
The C3 position of the indazole ring is generally the most susceptible to electrophilic attack.
Mechanistic Insight: The pyrazole ring of the indazole is electron-rich, and the C3 position is particularly activated towards electrophilic substitution. The N1-methyl group further enhances the electron density of the pyrazole ring, facilitating the bromination at C3.
Experimental Protocol:
-
Dissolve 1-methyl-5-fluoro-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for several hours, monitoring its progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-bromo-1-methyl-5-fluoro-1H-indazole.
Step 3.2: Bromination at the C6 Position
The second bromination occurs on the benzene ring. The directing effects of the existing substituents (5-fluoro and the fused pyrazole ring) determine the position of the second bromine atom.
Mechanistic Insight: The fluorine atom at the C5 position is an ortho-, para-director, but a deactivating group for electrophilic aromatic substitution. The fused pyrazole ring is an activating group. The interplay of these electronic effects, along with steric considerations, directs the second bromine atom to the C6 position. The C6 position is para to the activating pyrazole ring and ortho to the fluorine atom.
Experimental Protocol:
-
Dissolve 3-bromo-1-methyl-5-fluoro-1H-indazole in a suitable solvent (e.g., concentrated sulfuric acid or a mixture of acetic acid and sulfuric acid).
-
Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the solution, maintaining the temperature at 0-5 °C.
-
After the addition, allow the reaction to stir at room temperature for several hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Transformation | Starting Material | Product | Reagents and Conditions | Expected Yield (%) |
| 1.1 | Oxidation | 4-Fluoro-2-nitrotoluene | 4-Fluoro-2-nitrobenzaldehyde | CrO₃, Ac₂O | 60-70 |
| 1.2 | Reductive Cyclization | 4-Fluoro-2-nitrobenzaldehyde | 5-Fluoro-1H-indazole | N₂H₄·H₂O, EtOH | 80-90 |
| 2 | N-Methylation | 5-Fluoro-1H-indazole | 1-Methyl-5-fluoro-1H-indazole | NaH, (CH₃)₂SO₄, THF | 70-80 |
| 3.1 | C3-Bromination | 1-Methyl-5-fluoro-1H-indazole | 3-Bromo-1-methyl-5-fluoro-1H-indazole | NBS, DMF | 85-95 |
| 3.2 | C6-Bromination | 3-Bromo-1-methyl-5-fluoro-1H-indazole | This compound | NBS, H₂SO₄ | 75-85 |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₈H₅Br₂FN₂ |
| Molecular Weight | 307.95 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be in the range of 150-170 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.6-7.8 (s, 1H, H-4 or H-7), ~7.4-7.6 (s, 1H, H-4 or H-7), ~4.0 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | Expected signals for 8 carbons, including signals for the N-CH₃, C-F, and C-Br carbons. |
| Mass Spectrometry (EI) m/z | M⁺ peak at ~308 (with characteristic isotopic pattern for two bromine atoms) |
Conclusion
This technical guide provides a detailed and scientifically grounded synthetic route for the preparation of this compound. By elucidating the rationale behind the chosen synthetic steps and providing comprehensive experimental protocols, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The outlined synthesis is designed to be robust and scalable, enabling the efficient production of this important building block for the discovery of novel therapeutic agents.
References
- 1. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
3,6-Dibromo-5-fluoro-1-methyl-1H-indazole starting materials
An In-Depth Technical Guide to the Starting Materials and Synthesis of 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole
Introduction
This compound (CAS No. 1286734-91-5) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous bioactive molecules.[3][4] The strategic incorporation of halogen atoms—two bromines and one fluorine—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, binding affinity, and membrane permeability.[5] The N-1 methyl group further refines its structural and electronic characteristics.[1]
This guide provides a comprehensive analysis of the most logical and efficient synthetic strategies for preparing this compound, with a primary focus on the selection of optimal starting materials. We will dissect a preferred synthetic pathway, explaining the chemical reasoning behind each step, and provide detailed protocols grounded in established chemical principles.
Part 1: Retrosynthetic Analysis and Core Synthetic Strategy
The synthesis of a polysubstituted aromatic system like this compound requires careful planning to control the regiochemistry of each substitution. A late-stage functionalization of a simple 1-methyl-1H-indazole core is fraught with challenges, including competing side reactions and the formation of difficult-to-separate isomeric mixtures.
Therefore, a more robust and controllable strategy involves constructing the indazole ring from a pre-functionalized benzene precursor. This approach embeds the desired substitution pattern at an early stage, simplifying the overall synthesis. Our proposed retrosynthesis is outlined below.
Caption: Retrosynthetic analysis of the target molecule.
This retrosynthetic pathway identifies 5-Fluoro-2-methylaniline as a highly strategic and commercially available starting material. The logic is as follows:
-
N-Methylation: The final step is the methylation of the indazole nitrogen. This is a reliable transformation, though it can present regioselectivity challenges that must be controlled.[1]
-
C3-Bromination: The C3 position of the indazole ring is electronically activated and susceptible to electrophilic bromination.
-
Indazole Ring Formation: The core indazole ring system is efficiently formed from an ortho-methylaniline derivative via a diazotization and cyclization sequence.[6]
-
Regioselective Bromination: The initial bromination of 5-fluoro-2-methylaniline is directed by the existing activating (-NH₂) and deactivating (-F) groups to the desired position.
Part 2: The Preferred Synthetic Pathway: From Substituted Aniline to Final Product
This section details the step-by-step synthesis, explaining the causality behind experimental choices and providing validated protocols.
Step 1: Synthesis of 4-Bromo-5-fluoro-2-methylaniline
-
Core Starting Material: 5-Fluoro-2-methylaniline
-
Rationale: This commercially available starting material possesses the critical fluorine and ortho-methylaniline functionalities. The strong activating, ortho-, para-directing nature of the amine group (-NH₂) and the weaker deactivating, ortho-, para-directing nature of the fluorine (-F) group work in concert. The position para to the amine and ortho to the methyl group is the most sterically accessible and electronically activated site for electrophilic substitution, ensuring high regioselectivity for bromination at the C4 position.
-
Protocol: Electrophilic Bromination
-
Dissolve 5-Fluoro-2-methylaniline (1.0 eq) in a suitable solvent such as acetic acid or acetonitrile.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the internal temperature below 10 °C. The use of NBS is preferred over liquid bromine for its ease of handling and milder reaction conditions.[6]
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite to consume any unreacted bromine species.[6]
-
Neutralize the mixture with an aqueous base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
-
Step 2: Synthesis of 6-Bromo-5-fluoro-1H-indazole
-
Rationale: This transformation, a variant of the Jacobson indazole synthesis, constructs the heterocyclic ring. The aniline is converted into a diazonium salt, which is unstable and undergoes in-situ intramolecular cyclization, losing a proton from the adjacent methyl group to form the stable aromatic indazole ring.
-
Protocol: Diazotization and Intramolecular Cyclization
-
Dissolve 4-Bromo-5-fluoro-2-methylaniline (1.0 eq) in a mixture of acetic acid and propionic acid.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the temperature does not exceed 10 °C. The formation of the orange-colored diazonium salt should be observed.
-
After the addition is complete, allow the reaction to stir at low temperature for 30 minutes before gradually warming to room temperature and then heating to 60-70 °C for 1-2 hours to drive the cyclization.
-
Monitor the reaction for the disappearance of the diazonium intermediate.
-
Cool the reaction mixture and pour it into ice water, resulting in the precipitation of the product.
-
Filter the solid, wash thoroughly with water to remove acid residues, and dry under vacuum to yield 6-Bromo-5-fluoro-1H-indazole.
-
Step 3: Synthesis of 3,6-Dibromo-5-fluoro-1H-indazole
-
Rationale: The C3 position of the 1H-indazole tautomer is analogous to the C2 position of pyrrole, making it electron-rich and highly susceptible to electrophilic attack. This inherent reactivity allows for selective bromination at this position without affecting the already substituted benzene ring.
-
Protocol: C3-Selective Bromination
-
Suspend 6-Bromo-5-fluoro-1H-indazole (1.0 eq) in a suitable solvent like chloroform or acetic acid.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) to the suspension.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours, as indicated by TLC analysis.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane).
-
Wash the organic phase with aqueous sodium thiosulfate solution to remove any residual bromine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to afford the target dibrominated indazole, 3,6-Dibromo-5-fluoro-1H-indazole.[7]
-
Step 4: Synthesis of this compound
-
Rationale: The final step is the alkylation of the indazole nitrogen. This reaction can potentially yield two regioisomers: the desired N-1 methylated product and the N-2 methylated isomer. The product ratio is influenced by the choice of base, solvent, and methylating agent. Generally, using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF favors N-1 alkylation.
-
Protocol: N-Methylation
-
Dissolve 3,6-Dibromo-5-fluoro-1H-indazole (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Allow the mixture to stir for 30-60 minutes at this temperature to ensure complete deprotonation.
-
Add methyl iodide (CH₃I) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours until the starting material is consumed (monitored by TLC/LC-MS).
-
Carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the product with ethyl acetate. The combined organic layers should be washed extensively with water to remove DMF, then with brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography to isolate the pure this compound.
-
Part 3: Data Summary and Visualization
Quantitative Data Summary
The following table summarizes the key components and expected outcomes of the proposed synthetic pathway. Yields are representative and may vary based on experimental conditions and scale.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | 5-Fluoro-2-methylaniline | N-Bromosuccinimide (NBS), Acetonitrile | 4-Bromo-5-fluoro-2-methylaniline | 85-95% |
| 2 | 4-Bromo-5-fluoro-2-methylaniline | Sodium Nitrite (NaNO₂), Acetic Acid | 6-Bromo-5-fluoro-1H-indazole | 70-80% |
| 3 | 6-Bromo-5-fluoro-1H-indazole | N-Bromosuccinimide (NBS), Chloroform | 3,6-Dibromo-5-fluoro-1H-indazole | 80-90% |
| 4 | 3,6-Dibromo-5-fluoro-1H-indazole | Sodium Hydride (NaH), Methyl Iodide (CH₃I) | This compound | 65-75% |
Experimental Workflow Diagram
The following diagram illustrates the complete synthetic workflow from the primary starting material to the final product.
Caption: Synthetic workflow for the target molecule.
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a linear sequence starting from the commercially available precursor, 5-Fluoro-2-methylaniline . This strategy provides excellent regiochemical control by installing the key substituents onto the benzene ring prior to the formation of the indazole core. Each subsequent step—diazotization/cyclization, C3-bromination, and N-methylation—is a high-yielding and well-understood transformation in organic synthesis. This guide provides researchers and drug development professionals with a robust and logical framework for accessing this valuable and complex chemical building block.
References
- 1. This compound (1286734-91-5) for sale [vulcanchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 7. 1286734-81-3|3,6-Dibromo-5-fluoro-1H-indazole|BLD Pharm [bldpharm.com]
Methodological & Application
Buchwald-Hartwig amination with 3,6-Dibromo-5-fluoro-1-H-indazole
An Application Guide for the Regioselective Buchwald-Hartwig Amination of 3,6-Dibromo-5-fluoro-1-H-indazole
Abstract
This technical guide provides a comprehensive protocol and detailed scientific rationale for the palladium-catalyzed Buchwald-Hartwig amination of 3,6-Dibromo-5-fluoro-1-H-indazole. This reaction is a cornerstone for synthesizing advanced intermediates in drug discovery, leveraging the unique properties of the fluorinated indazole scaffold. We will explore the mechanistic underpinnings of the reaction, justify the selection of critical components such as catalysts, ligands, and bases, and present a robust, step-by-step protocol for achieving high-yield, regioselective mono-amination. This document is intended for researchers, medicinal chemists, and process development scientists seeking to employ this powerful cross-coupling reaction on complex heterocyclic substrates.
Introduction: The Strategic Importance of C-N Bond Formation on Fluorinated Indazoles
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and efficient method for constructing carbon-nitrogen (C-N) bonds where traditional methods like nucleophilic aromatic substitution fail.[1][2][3] This palladium-catalyzed cross-coupling reaction has become an indispensable tool in medicinal chemistry for accessing a wide array of molecular architectures.[2]
The substrate at the core of this guide, 3,6-Dibromo-5-fluoro-1-H-indazole, represents a "privileged scaffold" in modern drug development.[4][5] The indazole core is a key feature in numerous biologically active compounds, including kinase inhibitors for oncology.[5] The strategic incorporation of a fluorine atom can significantly enhance a molecule's therapeutic potential by modulating its lipophilicity, metabolic stability, and binding affinity.[6][7] Consequently, methodologies for the precise functionalization of this scaffold are of paramount importance.
This application note aims to provide a detailed, field-proven protocol for the regioselective mono-amination of 3,6-Dibromo-5-fluoro-1-H-indazole, focusing on the scientific causality behind each experimental choice to ensure reproducible and successful outcomes.
Mechanistic Rationale and Strategic Component Selection
A successful Buchwald-Hartwig amination hinges on the synergistic interplay of the palladium catalyst, a supporting phosphine ligand, and a suitable base. Understanding the role of each component is critical for optimizing the reaction for a challenging substrate like a dihaloindazole.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[1][8] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. This is often the rate-determining step.[9][10]
-
Amine Association & Deprotonation: The amine coordinates to the Pd(II) center. The base then removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is released, regenerating the active Pd(0) catalyst which re-enters the cycle.[1]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The Challenge of Regioselectivity
Rationale for Component Selection
-
Palladium Precatalyst: We recommend using a modern, air-stable palladium precatalyst, such as a G3 or G4 palladacycle (e.g., tBuXPhos Pd G3).[11] These complexes feature a bound biarylphosphine ligand and rapidly generate the active, monoligated Pd(0) species in solution under the reaction conditions, leading to more consistent results than using separate sources like Pd(OAc)₂ or Pd₂(dba)₃.[11]
-
Ligand: The choice of ligand is arguably the most critical parameter for success with N-H containing heterocyclic substrates.[12][13] These substrates can act as catalyst poisons by coordinating to the palladium center. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as tBuXPhos or tBuBrettPhos , are essential.[11][12][14]
-
Why? The steric bulk of these ligands creates a protective pocket around the palladium atom, preventing undesirable coordination from the indazole nitrogen while still allowing the targeted C-Br bond to access the metal center.[15] Their strong electron-donating ability increases the electron density on the palladium, which facilitates the rate-limiting oxidative addition step and promotes the final reductive elimination.[15] For N-H indazoles, tBuBrettPhos has shown particular efficacy.[12][13]
-
-
Base: The base facilitates the deprotonation of the amine coupling partner. While strong bases like sodium tert-butoxide (NaOtBu) drive reactions quickly, they can be incompatible with sensitive functional groups and may deprotonate the indazole N-H, leading to side reactions.[14][16] We recommend a moderately strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Why? These bases are strong enough to facilitate the catalytic cycle but are generally less harsh than alkoxides, offering better functional group tolerance and minimizing undesired side reactions with the acidic N-H proton of the indazole.[17]
-
-
Solvent: Aprotic solvents are standard for this chemistry. Toluene or 1,4-dioxane are excellent choices due to their ability to dissolve the organic reagents and their relatively high boiling points, which allow for effective heating.[14] The solvent should be rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol describes the regioselective mono-amination of 3,6-Dibromo-5-fluoro-1-H-indazole at the C6 position with a representative secondary amine, morpholine.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier (Example) |
| 3,6-Dibromo-5-fluoro-1-H-indazole | C₇H₃Br₂FN₂ | 293.92 | >97% | Commercial |
| Morpholine | C₄H₉NO | 87.12 | >99% | Sigma-Aldrich |
| tBuBrettPhos Pd G3 Precatalyst | C₃₅H₅₂ClNO₂PPdS | 745.72 | >98% | Sigma-Aldrich |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | >98% | Commercial |
| Toluene | C₇H₈ | 92.14 | Anhydrous | Commercial |
Experimental Workflow Diagram
Caption: Step-by-step workflow for Buchwald-Hartwig amination.
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,6-Dibromo-5-fluoro-1-H-indazole (1.0 eq, e.g., 294 mg, 1.0 mmol), potassium phosphate (K₃PO₄, 1.5 eq, 318 mg, 1.5 mmol), and the tBuBrettPhos Pd G3 precatalyst (0.02 eq, 15 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Through the sidearm or a septum, add anhydrous, degassed toluene (5 mL). Add morpholine (1.2 eq, 105 µL, 1.2 mmol) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to 110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: To check for completion, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and analyze by TLC or LC-MS. The starting material should be consumed, and a new, more polar spot corresponding to the product should be dominant.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-morpholino-3-bromo-5-fluoro-1-H-indazole.
Expected Outcomes and Troubleshooting
The success of the reaction is highly dependent on the precise conditions. The following table provides guidance on optimizing the reaction and troubleshooting common issues.
Optimization Parameters
| Parameter | Condition A (Recommended) | Condition B (Alternative) | Expected Outcome & Rationale |
| Ligand | tBuBrettPhos | XPhos | tBuBrettPhos is often superior for N-H heterocycles, minimizing catalyst inhibition. XPhos is a robust alternative if the primary choice is unavailable. |
| Base | K₃PO₄ | NaOtBu | K₃PO₄ offers a good balance of reactivity and functional group tolerance. NaOtBu may provide faster rates but risks side reactions with the indazole N-H. |
| Temperature | 110 °C | 80 °C | 110 °C is typically required to drive the reaction to completion for a dibrominated substrate. Lower temperatures may result in incomplete conversion. |
| Selectivity | C6-Amination | C3/C6 Mixture or Di-amination | The recommended conditions are optimized for mono-amination at the more reactive C6 position. Deviations may lead to loss of selectivity. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality reagents/solvent. | 1. Ensure a strictly inert atmosphere; use fresh precatalyst.2. Increase temperature to 110-120 °C.3. Use anhydrous, degassed solvent and pure reagents. |
| Mixture of Products | 1. Reaction run for too long or at too high a temperature.2. Incorrect stoichiometry. | 1. Monitor the reaction closely and stop once the starting material is consumed to avoid di-substitution.2. Carefully control the stoichiometry of the amine (use 1.1-1.2 equivalents for mono-amination). |
| Hydrodehalogenation | Presence of water or other protic sources. | Ensure all reagents and solvents are strictly anhydrous. |
| Dark Black Solution | Catalyst decomposition (palladium black). | This often indicates oxygen contamination or excessive heat. Re-evaluate the inert atmosphere setup and consider a slightly lower temperature. |
Conclusion
The Buchwald-Hartwig amination of 3,6-Dibromo-5-fluoro-1-H-indazole is a powerful and reliable method for the synthesis of valuable pharmaceutical intermediates. By carefully selecting a modern palladium precatalyst system with a bulky, electron-rich biarylphosphine ligand like tBuBrettPhos and using a moderately strong inorganic base, high yields and excellent regioselectivity for C6 amination can be achieved. The protocol and rationale provided herein serve as a robust starting point for researchers to successfully implement this transformation and unlock access to novel chemical matter for drug discovery programs.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 12. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
Palladium-Catalyzed Cross-Coupling of Dibromoindazoles: Application Notes and Protocols for Selective Functionalization
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole nucleus is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds. Its unique structural and electronic properties make it a valuable bioisostere for other bicyclic systems like indole, and its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV effects. The functionalization of the indazole core is paramount for modulating these activities and developing novel therapeutic agents. For instance, the PARP inhibitor Niraparib, a crucial treatment for recurrent ovarian cancer, features a functionalized indazole scaffold, highlighting the importance of this chemical entity in medicinal chemistry.[1]
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the precise functionalization of halogenated heterocycles.[2] These reactions, which enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, provide unparalleled access to chemical diversity. This guide provides an in-depth exploration of the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to dibromoindazole substrates, offering detailed protocols and expert insights for researchers in drug discovery and chemical synthesis.
The Critical Challenge: Regioselectivity in Dibromoindazoles
When a substrate contains two identical halogen atoms, such as a dibromoindazole, the primary challenge is controlling which position reacts first. This regioselectivity is not random; it is governed by a combination of electronic, steric, and catalyst-driven factors.
Causality Behind Regioselectivity:
-
Electronic Effects & Bond Dissociation Energy (BDE): The initial, and often rate-determining, step in most cross-coupling cycles is the oxidative addition of the palladium(0) catalyst to the carbon-bromine (C-Br) bond. The ease of this step is directly related to the C-Br bond's strength and the electrophilicity of the carbon atom.[3][4] In N-heterocycles, C-Br bonds alpha (α) to a nitrogen atom (e.g., the C3 position in indazole) are generally weaker and the carbon is more electron-deficient, making this position kinetically favored for oxidative addition.[5]
-
Steric Hindrance: The steric environment around the C-Br bond can significantly influence the approach of the bulky palladium catalyst. A more sterically accessible position will react preferentially.
-
Catalyst Control: The choice of ligand coordinated to the palladium center can override the substrate's inherent electronic preferences. Very bulky phosphine or N-heterocyclic carbene (NHC) ligands can alter the catalyst's steric profile, forcing it to react at a less sterically hindered or electronically less favored position.[5][6]
For a generic dibromoindazole, such as 3,5-dibromo-1H-indazole, standard palladium catalysts (e.g., those with PPh₃ ligands) are expected to favor reaction at the more electronically activated C3 position. However, sequential coupling, where the second bromine is functionalized in a subsequent step, or even inverted selectivity, can be achieved by carefully tuning the reaction conditions.[7]
Experimental Workflow Overview
The general workflow for a palladium-catalyzed cross-coupling reaction is a multi-step process requiring careful control of the reaction atmosphere and reagents.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H ac… [ouci.dntb.gov.ua]
- 3. Theoretical bond dissociation energies of halo-heterocycles: trends and relationships to regioselectivity in palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole in Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of Substituted Indazoles in Oncology
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Consequently, the development of potent and selective kinase inhibitors is a cornerstone of modern oncology drug discovery. The strategic functionalization of the indazole ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, enabling precise interactions within the ATP-binding pocket of target kinases.[2][3]
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole (CAS No. 1286734-91-5) as a versatile and strategic building block in the synthesis of novel kinase inhibitors. We will delve into the rationale behind its design, provide detailed synthetic protocols for its elaboration, and discuss its application in the context of developing inhibitors for Polo-like kinase 4 (PLK4), a promising target in oncology.[4][5][6][7]
The Unique Physicochemical Profile of this compound
The subject molecule, this compound, is a highly functionalized heterocyclic compound designed for synthetic utility in drug discovery programs. Its structure offers a unique combination of features that are highly advantageous for creating potent and selective kinase inhibitors.
-
Indazole Core: Provides a rigid scaffold that can effectively engage in hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.[1]
-
Bromine at C3 and C6: The two bromine atoms serve as versatile synthetic handles for introducing further molecular complexity. They are amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the systematic exploration of the chemical space around the indazole core.[8][9]
-
Fluorine at C5: The introduction of a fluorine atom can significantly enhance the metabolic stability of the molecule by blocking potential sites of oxidative metabolism. Furthermore, its high electronegativity can modulate the pKa of adjacent functional groups and lead to favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with the target protein, often increasing binding affinity.[1]
-
Methyl at N1: The N-methylation prevents the formation of N-H tautomers and removes a potential hydrogen bond donor, which can be crucial for achieving selectivity and favorable pharmacokinetic properties.
The strategic placement of these functional groups provides a powerful platform for structure-activity relationship (SAR) studies, enabling the systematic optimization of inhibitor potency and selectivity.
Application Spotlight: Synthesis of Polo-like Kinase 4 (PLK4) Inhibitors
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication during cell division.[5][7] Its overexpression has been implicated in several types of cancer, making it an attractive therapeutic target.[5][7] The development of potent and selective PLK4 inhibitors is an active area of research, with several indazole-based compounds showing promising results.[4][5][6][7]
The this compound scaffold is an excellent starting point for the synthesis of PLK4 inhibitors. The following sections provide detailed protocols for the sequential functionalization of this building block, inspired by synthetic strategies reported for potent indazole-based PLK4 inhibitors.[7]
Synthetic Workflow Overview
The overall strategy involves the selective functionalization of the two bromine atoms at the C3 and C6 positions. Typically, the C3 position is more reactive towards certain coupling reactions, allowing for a stepwise approach. A plausible synthetic workflow is outlined below.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C6 Position
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to introduce a substituent at the C6 position. This reaction is a robust and widely used method for forming carbon-carbon bonds.[9]
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 6-aryl-3-bromo-5-fluoro-1-methyl-1H-indazole intermediate.
Causality and Trustworthiness:
-
Catalyst Choice: Pd(dppf)Cl₂ is a robust and commercially available catalyst that is effective for a wide range of Suzuki couplings, particularly with heteroaryl halides.[9]
-
Base and Solvent System: The use of a carbonate base and an aqueous dioxane system is a standard and reliable condition for Suzuki reactions, promoting the catalytic cycle and ensuring solubility of the reagents.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst.
Protocol 2: Buchwald-Hartwig Amination at the C3 Position
This protocol outlines the subsequent functionalization of the C3-bromo intermediate via a Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds, which are prevalent in kinase inhibitors.[10]
Reaction Scheme:
Materials:
-
6-Aryl-3-bromo-5-fluoro-1-methyl-1H-indazole (from Protocol 1) (1.0 eq)
-
Primary or secondary amine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (0.1 eq)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk tube, add the 6-aryl-3-bromo-5-fluoro-1-methyl-1H-indazole, NaOtBu, and Xantphos.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene or dioxane, followed by the amine and Pd₂(dba)₃.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.
Causality and Trustworthiness:
-
Catalyst and Ligand Selection: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the amination of aryl bromides, even with challenging substrates. The ligand facilitates the reductive elimination step of the catalytic cycle.[10]
-
Strong Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate its entry into the catalytic cycle.
-
Anhydrous Conditions: The Buchwald-Hartwig amination is sensitive to moisture, which can lead to catalyst deactivation and side reactions. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for high yields.
Data Presentation: Biological Activity of Representative Indazole-Based PLK4 Inhibitors
The following table presents the biological activity of representative indazole-based PLK4 inhibitors, demonstrating the potency that can be achieved using this scaffold. The data is compiled from published literature on compounds with similar structural motifs to those that can be synthesized from this compound.[5][7]
| Compound ID | PLK4 IC₅₀ (nM) | MCF-7 Cell Proliferation IC₅₀ (µM) | IMR-32 Cell Proliferation IC₅₀ (µM) |
| C05 | < 0.1 | 0.979 | 0.948 |
| 28t | 11 | > 10 | > 10 |
| LCR-263 (Control) | Not Reported | ~2.5 | Not Reported |
Data adapted from Fan, C. et al. (2025).[5][7]
Structure-Activity Relationship (SAR) and Mechanistic Insights
Caption: Key interactions of an indazole inhibitor within a kinase active site.
The development of potent indazole-based kinase inhibitors relies on a thorough understanding of the structure-activity relationships. For PLK4 inhibitors, the following observations are crucial:
-
Hinge Binding: The indazole core typically forms one or two hydrogen bonds with the hinge region of the kinase, anchoring the inhibitor in the ATP-binding site. The N2 atom of the indazole is a key hydrogen bond acceptor.[1]
-
Hydrophobic Interactions: The substituent introduced at the C6 position often occupies a hydrophobic pocket within the active site. The nature and size of this group can significantly impact both potency and selectivity.
-
Solvent-Exposed Region: The group installed at the C3 position generally extends towards the solvent-exposed region of the active site. This position is often tolerant of larger, more polar substituents, which can be used to improve solubility and other pharmacokinetic properties.
-
Role of Fluorine: The C5-fluoro substituent can enhance binding affinity through favorable electrostatic interactions and can block a potential site of metabolism, thereby improving the inhibitor's in vivo profile.[1]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern provides multiple avenues for synthetic elaboration, enabling the systematic exploration of chemical space and the optimization of biological activity. The detailed protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig couplings offer reliable methods for the functionalization of this scaffold. By leveraging the strategic design of this intermediate, researchers can accelerate the discovery and development of the next generation of targeted cancer therapeutics.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]
Application Notes & Protocols: Regioselective N-Methylation of Dibromo-fluoro-indazole
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents, from anticancer drugs like Axitinib to antiemetics such as Granisetron.[1][2] N-alkylation, particularly N-methylation, of the indazole core is a common strategy to modulate the pharmacological properties of these molecules, including their potency, selectivity, metabolic stability, and bioavailability.[3] However, the indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two distinct regioisomers upon alkylation.[4][5] Controlling the regioselectivity of this transformation is a significant synthetic challenge, as the biological activity can reside exclusively in one isomer.
This guide provides a detailed examination of the principles and experimental protocols for the selective N-methylation of a generic dibromo-fluoro-indazole substrate. We will explore the mechanistic underpinnings of regioselectivity and offer two distinct, field-proven protocols to preferentially yield either the N1- or N2-methylated product.
The Decisive Chemistry: Understanding Regioselectivity
The outcome of an indazole N-alkylation reaction is a delicate balance between kinetic and thermodynamic control, heavily influenced by the interplay of the base, solvent, methylating agent, and the steric and electronic nature of the substituents on the indazole ring.[6][7][8]
-
Tautomeric Stability : The fundamental principle governing regioselectivity lies in the tautomerism of the indazole ring. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer.[4][9][10] Consequently, under conditions that allow for equilibrium, the N1-alkylated product, arising from the more stable tautomer, is typically the thermodynamically favored product.[10][11]
-
Kinetic vs. Thermodynamic Control :
-
Thermodynamic Control (Favoring N1) : Employing a strong, non-nucleophilic base (e.g., Sodium Hydride, NaH) in a non-polar, aprotic solvent (e.g., Tetrahydrofuran, THF) facilitates the formation of the indazole anion.[6][12] This allows the system to reach thermodynamic equilibrium, leading to the preferential formation of the more stable N1-methylated isomer.[11][13]
-
Kinetic Control (Favoring N2) : The N2-position can be more sterically accessible or its lone pair more kinetically available for reaction under certain conditions.[10][14] Reactions under milder basic conditions (e.g., K₂CO₃ in DMF) or under acidic promotion can favor the kinetically controlled N2-alkylation, although this often results in mixtures of isomers.[10][15] The choice of the methylating agent also plays a critical role; bulkier reagents may favor the less hindered N2 position.[10][14]
-
-
Substituent Effects : The position of the bromo and fluoro substituents on the indazole ring is not trivial. A bulky substituent at the C7 position, for example, will sterically hinder the adjacent N1 position, thereby strongly favoring N2-alkylation even under conditions that would typically yield the N1 product.[7][12]
General Experimental Workflow
The following diagram outlines the critical decision points in the N-methylation of a substituted indazole. The choice of reaction conditions dictates the pathway and the resulting major product.
Caption: Key decision points for regioselective N-methylation.
Protocol 1: N1-Selective Methylation (Thermodynamic Control)
This protocol is optimized to favor the formation of the thermodynamically more stable N1-methylated isomer. The use of a strong base like sodium hydride is critical for achieving high selectivity.[6][11][12]
Materials and Equipment:
-
Dibromo-fluoro-indazole (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup : To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the dibromo-fluoro-indazole (1.0 equiv).
-
Solvent Addition : Add anhydrous THF to dissolve the starting material (target concentration of 0.1-0.2 M).
-
Deprotonation : Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise over 5-10 minutes. Caution : NaH reacts violently with water and is flammable. Handle with extreme care. Hydrogen gas is evolved.
-
Anion Formation : Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 30-60 minutes. The solution may become a slurry as the sodium salt of the indazole forms.
-
Methylation : Cool the mixture back to 0 °C. Add the methylating agent (1.1 equiv) dropwise via a syringe or dropping funnel.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Quenching : Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.
-
Extraction : Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.[11]
-
Washing and Drying : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[11]
-
Purification : Purify the crude residue by column chromatography on silica gel to isolate the N1-methyl-dibromo-fluoro-indazole.
Protocol 2: N2-Selective Methylation (Kinetic/Alternative Conditions)
Achieving high N2 selectivity can be more substrate-dependent. While traditional methods with weaker bases often yield mixtures, certain conditions can favor the N2 isomer.[15] For substrates with steric hindrance at C7, even the NaH/THF protocol can yield the N2 product.[12] An alternative approach uses a milder base in a polar aprotic solvent.
Materials and Equipment:
-
Dibromo-fluoro-indazole (1.0 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I) (1.2 equiv)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware as listed in Protocol 1
Step-by-Step Methodology:
-
Reaction Setup : To a round-bottom flask, add the dibromo-fluoro-indazole (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Solvent and Reagent Addition : Add anhydrous DMF and stir to create a suspension. Add methyl iodide (1.2 equiv) at room temperature.
-
Reaction : Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Workup : Cool the reaction mixture to room temperature. Pour the mixture into a larger volume of water, which may cause the product to precipitate. If not, proceed to extraction.
-
Extraction : Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing and Drying : Combine the organic layers, wash repeatedly with water to remove DMF, followed by a final wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude material via column chromatography. The N1 and N2 isomers often have different polarities and can be separated. The N2 isomer is typically, but not always, the more polar of the two.
Summary of Reaction Parameters
| Parameter | Protocol 1 (N1-Selective) | Protocol 2 (N2-Biased) |
| Target Product | N1-methyl isomer (Thermodynamic) | N2-methyl isomer (Kinetic) |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Solvent | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) |
| Methylating Agent | Methyl iodide, Dimethyl sulfate | Methyl iodide |
| Temperature | 0 °C to Room Temperature | Room Temperature to 80 °C |
| Typical Outcome | High N1:N2 ratio (>95:5 common)[6][13] | Often a mixture, ratio is substrate-dependent[15] |
Characterization and Distinguishing Isomers
Unambiguous identification of the N1 and N2 regioisomers is critical and is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.[6][16]
-
¹H NMR Spectroscopy :
-
N-CH₃ Signal : The chemical shift of the N-methyl protons is often the most straightforward indicator. The N1-CH₃ signal is typically found at a different chemical shift than the N2-CH₃ signal.
-
Aromatic Protons : The methylation position influences the electronic environment of the entire ring system. The proton at the C7 position is particularly sensitive. In N1-substituted indazoles, the C7-H proton is often shifted significantly downfield compared to its position in the corresponding N2-isomer due to the anisotropic effect of the pyrazole ring.
-
-
¹³C NMR Spectroscopy :
-
The chemical shifts of the carbon atoms, especially C3 and the bridgehead carbon C7a, are diagnostic for distinguishing between N1 and N2 isomers.[17]
-
-
2D NMR Spectroscopy (HMBC, NOESY) :
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment can show a correlation between the N-methyl protons and the ring carbons (C3 and C7a), providing definitive proof of the methylation site.[6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : A correlation between the N-methyl protons and the C7 proton is indicative of an N1-isomer, whereas a correlation to the C3 proton (if present) can suggest an N2-isomer.
-
Caption: Competing N1 and N2 nucleophilic attack pathways.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pure.mpg.de [pure.mpg.de]
- 9. wuxibiology.com [wuxibiology.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. research.ucc.ie [research.ucc.ie]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry | Semantic Scholar [semanticscholar.org]
- 17. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Functionalization of the C3 and C6 Positions of Dibromo-Indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Indazole Scaffold and the Quest for Precision
The indazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents across a wide range of diseases, including oncology, inflammation, and neurodegenerative disorders.[1][2] The biological activity of these compounds is exquisitely sensitive to the nature and position of substituents on the indazole ring. Consequently, the ability to precisely and selectively introduce functional groups at specific positions is of paramount importance in drug discovery and development.
This guide focuses on the synthetic challenges and opportunities presented by a key building block: 3,6-dibromo-1H-indazole . This substrate offers two distinct points for diversification, the C3 and C6 positions, enabling the exploration of structure-activity relationships (SAR) in a targeted manner. However, the presence of two chemically similar bromine atoms necessitates a nuanced and strategic approach to achieve regioselective functionalization.
This document provides a comprehensive overview of the principles governing the selective functionalization of 3,6-dibromo-1H-indazole and detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions. Our focus is on elucidating the "why" behind the "how," empowering researchers to not only follow protocols but also to troubleshoot and adapt these methods for their specific needs.
Strategic Considerations for Regioselective Functionalization
The selective functionalization of one bromine atom over the other in 3,6-dibromo-1H-indazole is a classic challenge in synthetic chemistry. The outcome of a reaction is governed by the subtle interplay of electronic and steric effects at each position, as well as the judicious choice of reaction conditions.
Understanding the Electronic Landscape of 3,6-Dibromo-1H-indazole
The indazole ring system is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring. The electronic nature of the C3 and C6 positions is distinct:
-
C3 Position: This position is part of the electron-deficient pyrazole ring. The C3-Br bond is generally more polarized and susceptible to oxidative addition by a low-valent palladium catalyst. This is a key step in many cross-coupling reactions.[3]
-
C6 Position: This position is on the benzene ring and its reactivity is influenced by the fused pyrazole moiety.
In the absence of overriding steric factors, the C3-Br bond is generally expected to be more reactive in palladium-catalyzed cross-coupling reactions due to its more electron-deficient character.
The Role of N-H Protection
The acidic N-H proton of the indazole ring can interfere with many organometallic reactions. N-protection is often a crucial first step to prevent side reactions and improve solubility. Common protecting groups include Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), and simple alkyl groups. The choice of protecting group can also subtly influence the electronic properties of the ring and, therefore, the reactivity of the C-Br bonds.
Synthesis of the Starting Material: 3,6-Dibromo-1H-indazole
A reliable supply of the starting material is essential. 3,6-Dibromo-1H-indazole can be prepared in a two-step sequence from commercially available 6-bromo-1H-indazole.
Protocol 1: Synthesis of 3,6-Dibromo-1H-indazole
This protocol describes the bromination of 6-bromo-1H-indazole at the C3 position.
Workflow Diagram:
Caption: Workflow for the synthesis of 3,6-dibromo-1H-indazole.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Bromo-1H-indazole | 197.02 | 10.0 g | 50.7 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 9.94 g | 55.8 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Water | 18.02 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Step-by-Step Procedure:
-
To a solution of 6-bromo-1H-indazole (10.0 g, 50.7 mmol) in DMF (100 mL) in a round-bottom flask, add N-bromosuccinimide (9.94 g, 55.8 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (500 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,6-dibromo-1H-indazole as a solid.
Regioselective Functionalization via Palladium-Catalyzed Cross-Coupling
The following sections provide detailed protocols for the regioselective functionalization of the C3 and C6 positions of N-protected 3,6-dibromo-1H-indazole. The general strategy relies on the differential reactivity of the C3-Br and C6-Br bonds.
General Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C3 Position
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[3] By using carefully controlled conditions, it is possible to achieve selective coupling at the more reactive C3 position.
Workflow Diagram:
Caption: Workflow for selective Suzuki-Miyaura coupling at the C3 position.
Materials:
| Component | Example | Role | Key Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyst | Pd(PPh₃)₄ is a reliable choice for initial screening.[4] |
| Ligand | (if needed) | Stabilizes catalyst | Bulky, electron-rich phosphine ligands can enhance reactivity. |
| Base | K₂CO₃, Cs₂CO₃ | Activates boronic acid | A mild base is preferred to avoid side reactions. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Reaction medium | Degassed solvents are crucial to prevent catalyst deactivation. |
| Temperature | 80-100 °C | Reaction rate | Lower temperatures can favor mono-substitution. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add N-protected 3,6-dibromo-1H-indazole (1.0 eq.), the arylboronic acid (1.05-1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction closely by TLC or LC-MS to maximize the formation of the mono-coupled product and minimize the di-coupled byproduct.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the 3-aryl-6-bromo-1H-indazole.
Protocol 3: Selective Sonogashira Coupling at the C3 Position
The Sonogashira coupling enables the introduction of an alkyne moiety, a valuable functional group for further transformations in drug discovery.[5] Similar to the Suzuki coupling, careful control of stoichiometry and reaction time is key to achieving mono-alkynylation at the C3 position.
Workflow Diagram:
Caption: Workflow for selective Sonogashira coupling at the C3 position.
Materials:
| Component | Example | Role | Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Main catalyst | A common and effective catalyst for Sonogashira reactions. |
| Copper(I) Co-catalyst | CuI | Co-catalyst | Essential for the catalytic cycle in the traditional Sonogashira reaction. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Activates alkyne | An amine base is typically used. |
| Solvent | THF, DMF | Reaction medium | Anhydrous and deoxygenated solvents are required. |
| Temperature | Room temperature to 50 °C | Reaction rate | Milder conditions favor selectivity. |
Step-by-Step Procedure:
-
To a Schlenk flask under an inert atmosphere, add N-protected 3,6-dibromo-1H-indazole (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and the copper(I) co-catalyst (e.g., CuI, 0.05 eq.).
-
Add the anhydrous, degassed solvent (e.g., THF).
-
Add the amine base (e.g., Et₃N, 2.5 eq.) followed by the terminal alkyne (1.1 eq.).
-
Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the 3-alkynyl-6-bromo-1H-indazole.
Protocol 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[6] While achieving mono-amination on a dibromo-substrate can be challenging, it is often feasible by controlling the stoichiometry of the amine.
Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig amination.
Materials:
| Component | Example | Role | Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Precatalyst | Common and effective precatalysts. |
| Ligand | XPhos, SPhos, BINAP | Promotes C-N bond formation | Bulky, electron-rich biaryl phosphine ligands are generally preferred. |
| Base | NaOtBu, K₃PO₄ | Activates amine | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, Dioxane | Reaction medium | Anhydrous and deoxygenated solvents are crucial. |
| Temperature | 80-110 °C | Reaction rate | Higher temperatures are generally needed for C-Br bonds. |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the ligand (e.g., XPhos, 0.08 eq.), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube.
-
Add the N-protected 3,6-dibromo-1H-indazole (1.0 eq.) and the amine (1.1 eq.).
-
Add the anhydrous, deoxygenated solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute with an organic solvent and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Functionalization at the C6 Position: A Sequential Approach
To functionalize the C6 position, a sequential strategy is typically employed. First, the more reactive C3 position is functionalized, and then the remaining bromine at the C6 position is subjected to a second cross-coupling reaction. This second step often requires more forcing conditions (e.g., higher temperature, more active catalyst system) due to the lower reactivity of the C6-Br bond.
Conclusion and Future Outlook
The regioselective functionalization of 3,6-dibromo-1H-indazole is a powerful strategy for the synthesis of diverse libraries of indazole-based compounds for drug discovery. The principles and protocols outlined in this guide provide a solid foundation for researchers to selectively modify the C3 and C6 positions. While the C3 position is generally more reactive, careful control of reaction conditions and a sequential approach can unlock the full synthetic potential of this versatile building block. Future research in this area will likely focus on the development of more sophisticated catalyst systems that can further enhance the regioselectivity of these transformations, potentially enabling direct and selective functionalization of the C6 position in the presence of a C3-bromo substituent.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes: suppression of benzyne formation for ligand-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
Topic: Purification Techniques for 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
3,6-Dibromo-5-fluoro-1-methyl-1H-indazole is a strategically halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery.[1] The precise arrangement of its substituents—two bromine atoms, a fluorine atom, and a methyl group on the indazole core—creates a unique electronic and steric profile, making it a valuable intermediate for synthesizing novel bioactive molecules.[1] Achieving high purity of this intermediate is paramount, as trace impurities can lead to downstream reaction failures, the formation of complex side-products, and misleading biological assay results. This document provides a comprehensive guide to the purification of this compound, detailing three primary techniques: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (Prep-HPLC). The protocols are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers to adapt these methods to their specific needs.
Introduction: The Importance of Purity in Drug Discovery Intermediates
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with therapeutic applications in oncology, inflammation, and neurodegenerative disorders.[1] Halogenation is a common strategy employed to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] this compound (MW: 307.95 g/mol , Formula: C₈H₅Br₂FN₂) is a solid at room temperature with moderate solubility in common organic solvents and limited solubility in water.[1][2]
Given its role as a synthetic intermediate, its purity directly impacts the success of subsequent reactions and the integrity of the final active pharmaceutical ingredient (API). This guide provides validated protocols to address common purification challenges associated with this and structurally related compounds.
Understanding the Impurity Profile
Effective purification begins with a theoretical understanding of the potential impurities. While the specific synthetic route dictates the exact impurity profile, common contaminants in halogenated indazoles can be categorized as follows.[3]
-
Unreacted Starting Materials: Precursors to the indazole ring may persist if the reaction does not go to completion.
-
Reaction Intermediates: In multi-step syntheses, partially reacted intermediates can be carried through.
-
Byproducts and Isomers:
-
Residual Solvents and Reagents: Solvents used in the reaction or initial workup (e.g., DMF, acetonitrile, toluene) can be retained in the crude product.[3][4]
-
Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., strong acid/base, high heat, light) during synthesis or storage.[3]
The following workflow illustrates a general strategy for purifying the target compound, moving from bulk purification to high-purity polishing.
Caption: General purification strategy for this compound.
Purification Protocols
The choice of purification method depends on the initial purity of the crude material, the scale of the purification, and the final purity required.
Technique 1: Recrystallization for Bulk Purification
Recrystallization is a cost-effective and scalable technique for removing significant impurities, particularly when the crude product is >85-90% pure. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For substituted indazoles, mixed solvent systems are often highly effective.[5]
Protocol: Mixed-Solvent Recrystallization
-
Solvent Screening (Small Scale):
-
Place ~50 mg of the crude material into several test tubes.
-
Test single solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, acetonitrile) and mixed-solvent systems. A good system consists of a "soluble" solvent in which the compound is highly soluble and a "miscible anti-solvent" in which it is poorly soluble.
-
Rationale: For indazole derivatives, systems like Acetone/Water, Ethanol/Water, or Ethyl Acetate/Hexane are excellent starting points.[5]
-
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add the "soluble" solvent (e.g., ethyl acetate) dropwise while heating gently (e.g., 40-50°C) and stirring until the solid is fully dissolved. Use the minimum amount of solvent necessary.
-
Causality: Using minimal solvent ensures the solution is saturated, maximizing yield upon cooling.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Rationale: This step removes insoluble particulate matter that would otherwise contaminate the final crystals.
-
-
Crystallization:
-
Slowly add the "anti-solvent" (e.g., hexane) dropwise to the warm, stirred solution until persistent turbidity (cloudiness) is observed.
-
Add a few drops of the "soluble" solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator (0-4°C) for several hours.
-
Causality: Slow cooling promotes the formation of large, pure crystals, whereas rapid cooling can cause impurities to be trapped within the crystal lattice.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of cold anti-solvent to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum. The expected purity is typically in the range of 95-98%.
-
| Parameter | Recommended Solvents | Expected Purity |
| Soluble Solvent | Ethyl Acetate, Acetone, Ethanol | 95-98% |
| Anti-Solvent | Hexane, Heptane, Water |
Technique 2: Flash Column Chromatography
Flash column chromatography is a highly versatile technique for separating compounds with different polarities.[6] It is ideal for purifying crude material that is oily, contains multiple byproducts, or when recrystallization is ineffective. For halogenated indazoles, normal-phase chromatography using silica gel is standard.[7][8]
Protocol: Silica Gel Flash Chromatography
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Standard flash-grade silica gel (e.g., 40-63 µm).
-
Mobile Phase (Eluent): Determine the optimal eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Expertise: Aim for a solvent system that gives the target compound an Rf (retention factor) of ~0.25-0.35 on the TLC plate. This provides a good balance between separation and elution time. A gradient elution (e.g., starting with 5% EtOAc in Hexane and gradually increasing to 20% EtOAc) is often most effective.[7]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles or cracks form.[6]
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of a strong solvent (like dichloromethane or the eluent itself).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Causality: Dry loading often results in sharper bands and better separation by preventing the dissolution solvent from interfering with the initial separation at the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase, applying pressure (air or nitrogen).
-
Collect fractions in test tubes and monitor the elution process using TLC.[6]
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound, typically achieving >98% purity.
-
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for normal-phase separation of moderately polar compounds. |
| Mobile Phase | Ethyl Acetate / Hexane Gradient | Provides good separation for many indazole derivatives.[7][8] |
| Detection | TLC with UV lamp (254 nm) | The aromatic indazole core is UV active. |
Technique 3: Preparative HPLC (Prep-HPLC)
For applications demanding the highest purity (>99.5%), such as the preparation of analytical standards or final API batches, preparative HPLC is the method of choice.[9][10] This technique offers superior resolving power compared to flash chromatography.[11] For a moderately polar compound like this compound, reversed-phase HPLC is typically most effective.
Protocol: Reversed-Phase Preparative HPLC
-
Analytical Method Development:
-
Before scaling to a preparative column, develop an analytical method on a smaller HPLC system with a similar stationary phase (e.g., C18).
-
Screen mobile phases (e.g., Acetonitrile/Water, Methanol/Water) and additives (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) to achieve optimal separation between the target peak and impurities.
-
Causality: Additives like TFA or formic acid can improve peak shape for nitrogen-containing heterocycles by suppressing interactions with residual silanols on the stationary phase.[12]
-
-
Scale-Up to Preparative System:
-
Transfer the optimized analytical method to the preparative HPLC system. Adjust the flow rate and gradient time proportionally to the larger column dimensions.
-
Stationary Phase: A high-capacity C18 column is a common choice for purifying small molecules.[9]
-
-
Sample Preparation and Injection:
-
Dissolve the compound (previously purified by chromatography or recrystallization) in a suitable solvent (e.g., acetonitrile or methanol). The sample solvent should be compatible with the mobile phase.
-
Filter the sample solution through a 0.45 µm filter to remove particulates.
-
Inject the sample onto the column. Avoid overloading, as this will compromise separation efficiency.[13]
-
-
Fraction Collection:
-
Use a UV detector to monitor the column eluate.
-
Collect fractions corresponding to the target compound's peak using an automated fraction collector.
-
-
Post-Purification Processing:
-
Combine the pure fractions and remove the organic solvent via rotary evaporation.
-
If the mobile phase contained a non-volatile buffer, an additional desalting step (e.g., solid-phase extraction or lyophilization if using a volatile buffer like ammonium formate) may be necessary.
-
Lyophilize the remaining aqueous solution to obtain the final, high-purity product.
-
Caption: Decision tree for selecting a purification method.
Purity Validation
After each purification step, the purity of the material must be verified. Standard analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. An area percentage of the main peak is calculated.
-
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR): Confirms the chemical structure and can reveal the presence of structurally similar impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. LC-MS is particularly powerful for identifying the mass of impurity peaks seen in an HPLC chromatogram.
References
- 1. This compound (1286734-91-5) for sale [vulcanchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. agilent.com [agilent.com]
- 10. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 11. welch-us.com [welch-us.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Thin Layer Chromatography (TLC) Analysis of Indazole Reactions
Preamble: The Strategic Role of TLC in Indazole Synthesis
In the landscape of medicinal chemistry and drug development, indazoles represent a cornerstone scaffold, exhibiting a wide array of pharmacological activities. The synthesis of these bicyclic nitrogen-containing heterocycles is a focal point of many research endeavors. Thin Layer Chromatography (TLC) emerges as an indispensable analytical tool in this context, offering a rapid, cost-effective, and versatile method for real-time monitoring of reaction progress.[1] Its simplicity and speed allow chemists to make informed decisions swiftly, optimizing reaction conditions and maximizing yields. This guide provides an in-depth exploration of TLC as applied to indazole synthesis, moving beyond a simple recitation of steps to elucidate the underlying chemical principles that govern the separation and visualization of these crucial molecules.
I. The Foundational Principle: Differential Partitioning
TLC operates on the principle of adsorption chromatography.[2] A TLC plate consists of a stationary phase, typically silica gel or alumina coated on a solid support, and a mobile phase, which is a solvent or a mixture of solvents.[3] When a reaction mixture is spotted onto the plate and the plate is placed in a developing chamber, the mobile phase ascends the stationary phase via capillary action.[4] The separation of components in the mixture is achieved through a continuous process of adsorption and desorption.
Indazoles, being moderately polar compounds, interact with the polar stationary phase (silica gel) primarily through hydrogen bonding and dipole-dipole interactions. The mobile phase, a less polar solvent system, competes for the analytes, carrying them up the plate. The extent to which a compound travels up the plate is determined by the equilibrium of its interactions with the stationary and mobile phases. More polar compounds will have a stronger affinity for the stationary phase and will thus travel a shorter distance, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will be more readily carried by the mobile phase, leading to a higher Rf value.[5]
II. Strategic Selection of the Chromatographic System
The success of a TLC analysis hinges on the judicious selection of the stationary and mobile phases. For indazole derivatives, the following considerations are paramount:
A. The Stationary Phase: The Arena of Separation
For the majority of indazole syntheses, silica gel 60 F254 plates are the stationary phase of choice.[6][7] The "60" refers to the mean pore size of the silica gel in angstroms, providing a high surface area for interaction. The "F254" indicates the inclusion of a fluorescent indicator that allows for the visualization of UV-active compounds under 254 nm UV light.[8] Given that the indazole core is an aromatic system, most indazole derivatives are UV-active, making this a highly effective, non-destructive visualization method.[9]
While standard silica gel is acidic and suitable for most indazole derivatives, for particularly basic indazole analogues, an alumina plate may be considered to prevent streaking or irreversible adsorption.[2]
B. The Mobile Phase: The Driving Force of Separation
The selection of the mobile phase, or eluent, is the most critical variable in achieving optimal separation. The goal is to find a solvent system that provides a good separation between the starting materials, intermediates, and the final indazole product, with the product ideally having an Rf value between 0.3 and 0.5.[6] This range ensures that the spot is well-resolved from both the baseline and the solvent front.[2]
For indazole derivatives of intermediate polarity, binary solvent systems composed of a non-polar solvent and a more polar solvent are typically effective.[6] Common starting points include mixtures of:
-
Hexane and Ethyl Acetate: A versatile and widely used system for many organic compounds, including indazoles.[6][10]
-
Petroleum Ether and Ethyl Acetate: Similar in polarity to the hexane/ethyl acetate system and can be used interchangeably.[6][11]
-
Dichloromethane and Methanol: This combination offers a more polar range and is useful for more polar indazole derivatives.[2][12]
The polarity of the mobile phase is fine-tuned by adjusting the ratio of the two solvents. To increase the Rf of a compound (i.e., make it travel further up the plate), the polarity of the mobile phase should be increased by adding more of the polar solvent. Conversely, to decrease the Rf, the proportion of the non-polar solvent should be increased.[2]
For indazoles containing basic nitrogen atoms, which can cause streaking on the acidic silica gel, the addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can significantly improve the spot shape.[2] Similarly, for acidic indazole derivatives, a small addition of acetic acid can be beneficial.[2]
Table 1: Exemplary Mobile Phase Systems for Indazole Derivatives
| Indazole Derivative | Mobile Phase (v/v) | Approximate Rf Value |
| 5-Bromo-1H-indazole-3-carboxaldehyde | Petroleum ether/Ethyl acetate (3:2) | 0.31[6] |
| Substituted 3-phenyl-1H-indazole | Hexane/Ethyl acetate (3:1) | ~0.2-0.26[6] |
| 7-Methyl-2-((2-(trimethylsilyl)ethoxy)methyl)-indazole | Ethyl acetate/Hexanes (20:80) | 0.39[6] |
| 1-Butyl-1H-indazole-3-carboxamides | Ethyl acetate/Hexane (1:3) | Not specified[10] |
| 3-(4-Bromophenyl)-1H-indazole | Hexane/Ethyl acetate (2:1) | 0.42[11] |
| 3-(2-Chlorophenyl)-1H-indazole | Hexane/Ethyl acetate (2:1) | 0.38[11] |
Note: Rf values are illustrative and can vary based on specific experimental conditions such as the brand of TLC plates, chamber saturation, and temperature.
III. The Art of Visualization: Making the Invisible Seen
Since most indazole derivatives are colorless, a visualization step is essential to locate the separated spots on the TLC plate.[6] A multi-step visualization approach, starting with non-destructive methods, is highly recommended.
A. Non-Destructive Visualization: The Power of UV Light
The primary and most convenient method for visualizing indazoles is by using a UV lamp.[8] As aromatic compounds, indazoles and their derivatives typically absorb UV light. When a TLC plate containing a fluorescent indicator (F254) is irradiated with short-wave UV light (254 nm), the plate will fluoresce with a green glow.[9] The UV-active compounds on the plate will quench this fluorescence, appearing as dark spots.[8] It is crucial to circle the observed spots with a pencil immediately, as they will disappear once the UV lamp is turned off.[8]
B. Destructive Visualization: Chemical Staining
After UV visualization, chemical stains can be used to provide further information and to visualize UV-inactive compounds. This method is destructive as it involves a chemical reaction between the stain and the compounds on the plate.[13]
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for detecting a wide range of organic compounds, including those with oxidizable functional groups that may be present on substituted indazoles (e.g., alcohols, aldehydes, or electron-rich aromatic rings).[14] Compounds that are oxidized by the permanganate will appear as yellow-brown spots on a purple background.[15]
-
p-Anisaldehyde Stain: This stain is particularly useful for detecting nucleophilic functional groups.[16] After dipping the plate in the stain and heating, a variety of colors can be produced depending on the functional groups present, which can aid in the differentiation of spots with similar Rf values.
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is a semi-destructive method that is effective for visualizing unsaturated and aromatic compounds.[9] The iodine forms colored complexes with these compounds, appearing as brown spots.[9] The spots are often transient and should be circled promptly.[8]
IV. Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the TLC analysis of an indazole reaction.
A. Protocol 1: Preparation of the TLC Developing Chamber
-
Select a developing chamber (a beaker with a watch glass or a specialized TLC tank) of an appropriate size for the TLC plate.
-
Cut a piece of filter paper to line the inside wall of the chamber, ensuring it does not touch the area where the TLC plate will be placed.[17]
-
Pour the chosen mobile phase into the chamber to a depth of approximately 0.5 cm. The solvent level must be below the origin line on the TLC plate.[17]
-
Saturate the filter paper with the mobile phase by gently tilting the chamber. This ensures that the chamber atmosphere is saturated with solvent vapors, which promotes even solvent front migration and improves the reproducibility of Rf values.[17]
-
Cover the chamber and allow it to equilibrate for at least 5-10 minutes before inserting the TLC plate.
B. Protocol 2: Preparation and Spotting of the TLC Plate
-
Obtain a silica gel 60 F254 TLC plate and handle it only by the edges to avoid contaminating the surface.[18]
-
Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the plate.[5]
-
On the origin line, make small, faint marks to indicate where the samples will be spotted. A standard setup for reaction monitoring includes three lanes: starting material (SM), co-spot (C), and reaction mixture (RM).[5]
-
Prepare dilute solutions of the starting material and the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube or a micropipette, apply a small spot of the starting material solution to the "SM" mark. The spot should be as small as possible (1-2 mm in diameter) to ensure good resolution.[19]
-
Apply a spot of the reaction mixture to the "RM" mark.
-
For the co-spot, first apply a spot of the starting material, and after it has dried, apply a spot of the reaction mixture directly on top of it. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[5]
-
Ensure each spot is completely dry before developing the plate.
C. Protocol 3: Development and Visualization of the TLC Plate
-
Carefully place the prepared TLC plate into the equilibrated developing chamber using forceps, ensuring the origin line is above the solvent level.
-
Cover the chamber and allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during development.[5]
-
When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[5]
-
Allow the solvent to completely evaporate from the plate in a well-ventilated area or with the aid of a gentle stream of air.
-
Visualize the spots under a UV lamp (254 nm) and circle any dark spots with a pencil.[8]
-
If necessary, proceed with chemical staining by dipping the plate into the chosen stain, followed by gentle heating on a hot plate to develop the spots.[13]
V. Interpretation of Results: Reading the Chromatogram
The developed and visualized TLC plate provides a snapshot of the reaction's progress.
-
Starting Material (SM) Lane: Shows a single spot corresponding to the starting material.
-
Reaction Mixture (RM) Lane: At the beginning of the reaction, this lane will show a prominent spot for the starting material. As the reaction progresses, the intensity of the starting material spot will decrease, and a new spot corresponding to the indazole product will appear. Ideally, the product will have a different Rf value than the starting material.
-
Co-spot (C) Lane: This lane will show two distinct spots if the product has a different Rf from the starting material. If the reaction has gone to completion, only the product spot will be visible. The co-spot confirms that the spot in the RM lane with the same Rf as the SM is indeed the starting material.
Calculating the Retention Factor (Rf):
The Rf value is a quantitative measure of a compound's migration on the TLC plate and is calculated using the following formula:[7]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The distances are measured from the origin line. The Rf value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).[5]
VI. Troubleshooting Common TLC Issues in Indazole Analysis
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Tailing of Spots | - Sample is too concentrated.- The mobile phase is not suitable for the compound (e.g., a basic indazole on acidic silica).- The compound is sparingly soluble in the mobile phase. | - Dilute the sample solution.- Add a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds).[2]- Choose a different mobile phase system. |
| Spots are at the Baseline (Low Rf) | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. |
| Spots are at the Solvent Front (High Rf) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent. |
| No Spots are Visible | - The compound is not UV-active.- The sample is too dilute.- The compound is volatile and has evaporated. | - Use a chemical stain for visualization.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[12]- Minimize heating of the plate before visualization. |
VII. Visualizing the Workflow and Principles
The following diagrams illustrate the key concepts and workflows in the TLC analysis of indazole reactions.
VIII. Conclusion: TLC as a Cornerstone of Synthetic Chemistry
Thin Layer Chromatography is a powerful and indispensable tool for the synthetic chemist working with indazoles. Its ability to provide rapid, qualitative information about the progress of a reaction allows for efficient optimization and problem-solving. By understanding the fundamental principles of separation and making informed choices about the stationary phase, mobile phase, and visualization techniques, researchers can harness the full potential of TLC to accelerate their research and development efforts in the vital field of medicinal chemistry.
References
- 1. ijcrt.org [ijcrt.org]
- 2. silicycle.com [silicycle.com]
- 3. quora.com [quora.com]
- 4. jaoc.samipubco.com [jaoc.samipubco.com]
- 5. How To [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Chromatography [chem.rochester.edu]
- 13. silicycle.com [silicycle.com]
- 14. faculty.fiu.edu [faculty.fiu.edu]
- 15. benchchem.com [benchchem.com]
- 16. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Normal Phase TLC Separation of Enantiomers Using Chiral Ion Interaction Agents | Semantic Scholar [semanticscholar.org]
- 18. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole
Welcome to the technical support center for the synthesis of 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this complex heterocyclic compound.
Introduction
This compound is a substituted indazole with significant potential in medicinal chemistry, often used as a key building block in the development of novel therapeutic agents.[1] The synthesis, however, is not without its challenges. The presence of multiple reactive sites on the indazole core, coupled with the directing effects of the halogen substituents, can lead to a variety of side reactions, impacting yield, purity, and the overall success of the synthesis.
This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in established chemical principles and supported by literature references.
Part 1: Troubleshooting N-Methylation Regioselectivity
A primary challenge in the synthesis of 1-methyl-indazoles is controlling the site of methylation. The indazole anion, formed upon deprotonation, is ambidentate, with nucleophilic character at both N1 and N2, often leading to a mixture of regioisomers.[2]
Q1: My N-methylation reaction is producing a significant amount of the undesired N2-methyl isomer. Why is this happening and how can I favor the formation of the desired N1-methyl product?
A1: The formation of a mixture of N1 and N2 methylated indazoles is a common problem stemming from the two nucleophilic nitrogen atoms in the indazole ring.[2] The ratio of these isomers is highly dependent on the reaction conditions, as the N1-isomer is typically the thermodynamically more stable product, while the N2-isomer is often the kinetically favored product.[3][4]
Several factors influence the regioselectivity of N-alkylation:
-
Base and Solvent System: The choice of base and solvent is critical. Using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the thermodynamic N1-isomer.[3][5][6] In contrast, conditions employing weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) can often lead to mixtures of N1 and N2 isomers.[7]
-
Substituents on the Indazole Ring: The electronic and steric properties of substituents on the indazole ring can influence the N1/N2 ratio. While not directly applicable to the 7-position in your target molecule, it's a key general principle that electron-withdrawing groups at the C7 position can favor N2-alkylation.[5][6]
-
Reaction Temperature: Lower temperatures may favor the kinetic N2 product, whereas higher temperatures can allow the reaction to reach thermodynamic equilibrium, favoring the N1 product.[5]
Troubleshooting Protocol to Enhance N1-Selectivity:
-
Employ a Strong Base: Switch to sodium hydride (NaH) as the base. Use a 60% dispersion in mineral oil and wash it with anhydrous hexanes prior to use to remove the oil.
-
Use a Non-Polar Aprotic Solvent: Tetrahydrofuran (THF) is an excellent choice. Ensure the THF is anhydrous.
-
Control the Temperature: Perform the deprotonation at 0 °C and then allow the reaction to slowly warm to room temperature after the addition of the methylating agent (e.g., methyl iodide or dimethyl sulfate).
-
Monitor the Reaction: Use TLC or LC-MS to monitor the progress of the reaction and the ratio of N1 to N2 isomers.
Table 1: Influence of Reaction Conditions on N-Methylation Regioselectivity
| Condition | Favored Isomer | Rationale | Reference |
| NaH in THF | N1 (Thermodynamic) | Forms a "harder" anion, favoring reaction at the more sterically accessible N1 position. | [3][5][6] |
| K₂CO₃ in DMF | Mixture (often N2 favored) | "Softer" base and polar solvent can favor the kinetically accessible N2 position. | [7] |
| Mitsunobu Conditions | N2 (Kinetic) | The reaction proceeds through a different mechanism that often favors the N2 isomer. | [5] |
| Lower Temperature | N2 (Kinetic) | The reaction may not have enough energy to overcome the activation barrier to the thermodynamic product. | [5] |
| Higher Temperature | N1 (Thermodynamic) | Allows for equilibration to the more stable N1 isomer. | [5] |
Diagram 1: N1 vs. N2 Methylation Pathways
Caption: Control of N1 vs. N2 methylation.
Part 2: Troubleshooting Bromination Side Reactions
The introduction of bromine atoms at the C3 and C6 positions is another critical step. The reactivity of the indazole ring can lead to incomplete bromination or over-bromination.
Q2: My bromination reaction is resulting in a mixture of mono-brominated and di-brominated products, and I am struggling to achieve complete conversion to the 3,6-dibromo product. What are the likely causes and solutions?
A2: Achieving selective and complete di-bromination requires careful control of stoichiometry and reaction conditions. The electron-rich nature of the indazole ring makes it susceptible to electrophilic substitution, but the activating/deactivating effects of the existing substituents (fluorine and the first bromine) will influence the position and rate of the second bromination.
Common causes for incomplete or non-selective bromination include:
-
Insufficient Brominating Agent: Ensure you are using at least two equivalents of the brominating agent for the di-bromination.
-
Reaction Time and Temperature: The reaction may require elevated temperatures or longer reaction times to proceed to completion, especially for the second bromination which may be slower due to the deactivating effect of the first bromine atom.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the bromination of indazoles.[8] 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is another efficient alternative.[9][10]
Troubleshooting Protocol for Bromination:
-
Verify Stoichiometry: Carefully measure and ensure the use of at least 2.0 equivalents of the brominating agent (e.g., NBS). It may be beneficial to use a slight excess (e.g., 2.1-2.2 equivalents).
-
Optimize Reaction Conditions: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C). Monitor the progress by TLC or LC-MS to avoid the formation of over-brominated byproducts.
-
Solvent Choice: Acetonitrile or chloroform are often suitable solvents for bromination with NBS.[8]
-
Stepwise Bromination: Consider a stepwise approach. First, synthesize the mono-brominated intermediate (e.g., 3-bromo-5-fluoro-1H-indazole or 6-bromo-5-fluoro-1H-indazole) and purify it before proceeding to the second bromination step. This can provide better control over the reaction.
Diagram 2: General Troubleshooting Workflow
Caption: A systematic approach to troubleshooting.
Part 3: Frequently Asked Questions (FAQs)
Q3: I have multiple unidentified spots on my TLC plate after the reaction. What are the likely impurities?
A3: The presence of multiple spots on a TLC plate indicates a complex reaction mixture. Besides the N2-isomer and incompletely brominated species, other common impurities can include:
-
Unreacted Starting Materials: Such as 5-fluoro-1H-indazole or the mono-brominated intermediates.
-
Over-brominated Products: Tri-brominated indazoles are a possibility if harsh bromination conditions are used.
-
Degradation Products: Indazoles can be sensitive to strong acids, bases, or high temperatures.
-
Residual Solvents and Reagents: Solvents from the reaction or purification steps, and even residual brominating agents, can be present.[11]
Table 2: Common Impurities and Identification
| Impurity | Likely Origin | Identification (LC-MS) | Identification (NMR) |
| N2-Methyl Isomer | N-Methylation | Same mass as the product | Different chemical shifts, especially for the N-methyl group and aromatic protons. |
| Mono-bromo Isomers | Incomplete Bromination | Lower mass than the product (by one Br atom) | Simpler aromatic region in the ¹H NMR spectrum. |
| Over-brominated Species | Excess Brominating Agent | Higher mass than the product (by one or more Br atoms) | More complex aromatic region with fewer protons. |
| Unmethylated Precursor | Incomplete Methylation | Lower mass than the product (by a methyl group) | Absence of the N-methyl signal in the ¹H NMR spectrum. |
Q4: How can I effectively purify the final product from its N2-isomer?
A4: Separating N1 and N2 isomers can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method. A careful selection of the solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradients) is crucial. Use a high-resolution silica gel and run the column slowly for better separation.
-
Preparative HPLC: For high-purity requirements, preparative HPLC is a powerful technique for separating closely related isomers.[11]
-
Recrystallization: If a suitable solvent system can be found where the solubilities of the two isomers are sufficiently different, recrystallization can be an effective and scalable purification method.
References
- 1. This compound (1286734-91-5) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. research.ucc.ie [research.ucc.ie]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling of 3,6-Dibromoindazoles
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of 3,6-dibromoindazoles. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization for this versatile scaffold. The indazole core is a privileged structure in medicinal chemistry, and mastering its functionalization is key to unlocking novel therapeutic agents.[1]
Understanding the 3,6-Dibromoindazole Scaffold
The 3,6-dibromoindazole system presents a unique challenge and opportunity in cross-coupling reactions. The two bromine atoms exhibit different reactivities due to their electronic and steric environments. The C3-position is generally more electron-deficient compared to the C6-position, which can influence the regioselectivity of the coupling reaction. Achieving selective mono- or di-functionalization requires careful consideration of the catalyst system, ligands, and reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the cross-coupling of 3,6-dibromoindazoles in a practical question-and-answer format.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction with 3,6-dibromoindazole shows minimal or no conversion. What are the primary troubleshooting steps?
A1: Low or no product yield is a common frustration in cross-coupling reactions. A systematic approach is crucial for identifying the root cause.[2]
-
Reagent Integrity: Ensure all reagents, especially the boronic acid/ester, amine, or alkyne, are pure and dry. Solvents must be anhydrous and deoxygenated, as moisture and oxygen can deactivate the palladium catalyst.[2][3]
-
Catalyst Activity: The palladium source and ligand are paramount. For Pd(II) precatalysts, in situ reduction to the active Pd(0) species is critical. If this is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source or a more robust precatalyst system.[2] The choice of ligand is equally important as it dictates the catalyst's stability and activity.[2][4]
-
Inert Atmosphere: Palladium catalysts are highly sensitive to oxygen. Ensure your reaction vessel was thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period) and maintained under a positive pressure of an inert gas throughout the reaction.[3][5]
-
Base Selection: The base plays a critical role in activating the coupling partner (e.g., boronic acid in Suzuki coupling) and neutralizing the acid generated during the reaction.[6][7] Ensure the base is appropriate for the specific reaction and is of high purity. For instance, in Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[6]
Issue 2: Poor Regioselectivity (Mono- vs. Di-substitution)
Q2: I am struggling to achieve selective mono-arylation at either the C3 or C6 position. How can I control the regioselectivity?
A2: Achieving regioselectivity in the cross-coupling of dihalogenated heterocycles is a significant challenge.[8] The relative reactivity of the C3-Br and C6-Br bonds in 3,6-dibromoindazole can be influenced by several factors:
-
Stoichiometry: To favor mono-substitution, use a limiting amount of the coupling partner (typically 1.0-1.2 equivalents). For di-substitution, a larger excess (2.2-3.0 equivalents) is generally required.[6]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures often favor the formation of the mono-coupled product. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is maximized.
-
Protecting Group on Indazole Nitrogen: The nature of the substituent on the indazole nitrogen can modulate the electronic properties of the ring and thus the relative reactivity of the two bromine atoms. Experimenting with different protecting groups (e.g., Boc, THP, SEM) might be beneficial.
Issue 3: Side Reactions - Homocoupling and Dehalogenation
Q3: I am observing significant amounts of homocoupled byproducts (e.g., biaryls from boronic acids) and/or dehalogenated starting material. How can I minimize these side reactions?
A3: Homocoupling and dehalogenation are common side reactions in palladium-catalyzed cross-couplings.[10][11]
-
Minimizing Homocoupling: This side reaction, particularly prevalent in Suzuki couplings, often arises from the presence of oxygen, which can promote the oxidative coupling of boronic acids.[11]
-
Thorough Degassing: Rigorous deoxygenation of the reaction mixture is the most effective way to suppress homocoupling.[5]
-
Palladium(0) Source: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensuring efficient in situ reduction of a Pd(II) precatalyst can help. If Pd(II) species are present without being reduced, they can catalyze the homocoupling of the boronic acid.[11]
-
-
Preventing Dehalogenation: The reduction of the C-Br bond to a C-H bond can occur, especially with electron-rich aryl halides and highly active catalyst systems.[10]
-
Choice of Base and Solvent: The presence of water or protic solvents can sometimes contribute to dehalogenation. Using anhydrous conditions and a non-protic solvent might be beneficial.
-
Catalyst System: A less active catalyst system or milder reaction conditions (lower temperature) may reduce the extent of dehalogenation.
-
Catalyst and Ligand Selection Guide
The choice of the palladium catalyst and the accompanying ligand is the most critical parameter for a successful cross-coupling reaction. Below is a guide to selecting the appropriate system for different types of cross-coupling reactions on 3,6-dibromoindazole.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds with a broad functional group tolerance.[1][7]
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Key Considerations |
| Pd(PPh₃)₄ | - | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 | A good starting point for initial screening.[6] |
| Pd(dppf)Cl₂ | - | K₃PO₄, K₂CO₃ | Dioxane/H₂O, THF/H₂O | 80-100 | Often effective for a wide range of substrates.[4][6] |
| Pd₂(dba)₃ | XPhos, SPhos | K₃PO₄, NaOtBu | Toluene, Dioxane | 80-110 | Highly active catalyst system for challenging couplings.[6][12] |
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a powerful tool for the synthesis of arylamines.[13][14]
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Key Considerations |
| Pd₂(dba)₃ | XPhos, SPhos, t-BuXPhos | NaOtBu, KOtBu | Toluene, Dioxane | 80-110 | Bulky, electron-rich biaryl phosphine ligands are generally preferred.[3][15] |
| Pd(OAc)₂ | BINAP, Xantphos | Cs₂CO₃, K₃PO₄ | Toluene | 90-110 | The choice of ligand can be critical for coupling with primary and secondary amines.[3][13] |
Sonogashira Coupling (C-C Bond Formation with Alkynes)
The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl halide.[16][17]
| Catalyst System | Base | Solvent | Temperature (°C) | Key Considerations |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH | Toluene, THF | 50-80 | The classic catalyst system; requires a copper co-catalyst.[16][18] |
| Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | DMF, Toluene | 60-90 | Effective for a broad range of substrates. |
Heck Reaction (C-C Bond Formation with Alkenes)
The Heck reaction allows for the vinylation of aryl halides.[19][20]
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Key Considerations |
| Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 | The choice of base and solvent can significantly impact the yield and selectivity.[19] |
| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 100 | A common and reliable catalyst for the Heck reaction. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 3,6-Dibromoindazole
This protocol provides a starting point for the mono-arylation of 3,6-dibromoindazole. Optimization may be required for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add 3,6-dibromoindazole (1.0 eq.), the desired arylboronic acid (1.1 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[5]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).[6] Bubble argon through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[5]
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Workflow
A general workflow for troubleshooting and optimizing cross-coupling reactions is presented below.
Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.
The Catalytic Cycle: A Central Concept
Understanding the fundamental steps of the catalytic cycle is crucial for rational troubleshooting and optimization. The generalized cycle for a Suzuki-Miyaura coupling is depicted below.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This guide provides a foundational framework for approaching the cross-coupling of 3,6-dibromoindazoles. Successful synthesis will often depend on empirical optimization of the reaction parameters for each specific substrate combination.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. | Semantic Scholar [semanticscholar.org]
- 10. jmcct.com [jmcct.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 20. Heck Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Buchwald-Hartwig Amination on the Indazole Core
Welcome to the technical support guide for optimizing the Buchwald-Hartwig C-N cross-coupling reaction on indazole scaffolds. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines fundamental principles with field-tested, practical advice. This guide is structured to help you navigate the common challenges and nuances associated with this powerful but often sensitive transformation, which is crucial in the synthesis of biologically active molecules.[1]
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when planning a Buchwald-Hartwig reaction with an indazole substrate.
Q1: Why is the Buchwald-Hartwig reaction on indazoles particularly challenging?
The primary challenge stems from the inherent nature of the indazole ring. Unlike simple amines, indazole is an N-heterocycle with two distinct nitrogen atoms, N1 and N2. Both are potential nucleophiles, which can lead to a mixture of N1 and N2 arylated regioisomers.[2] Achieving high regioselectivity is often the principal obstacle. Furthermore, the indazole ring can be sensitive to the strong bases typically employed in these reactions, potentially leading to decomposition or side reactions.
Q2: How can I control N1 vs. N2 arylation regioselectivity?
Controlling regioselectivity is the cornerstone of a successful reaction. The outcome is a delicate balance of steric and electronic factors influenced by:
-
Indazole Substitution: Substituents on the indazole ring play a major role. A bulky substituent at the C7 position will sterically hinder the N1 position, favoring N2 arylation. Conversely, a substituent at the C3 position can influence the electronic properties and relative steric hindrance at both nitrogen atoms.[3][4]
-
Choice of Base and Solvent: The combination of base and solvent can influence which indazole tautomer (1H or 2H) is present in solution. The 1H-indazole is generally the more thermodynamically stable tautomer.[5][6] Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) in a non-polar solvent like toluene often favor N1 arylation. This is because the base coordinates to the more accessible N1 proton, and the resulting indazolide anion reacts before it can equilibrate.
-
Ligand Structure: The steric bulk of the phosphine or N-heterocyclic carbene (NHC) ligand on the palladium catalyst can influence which nitrogen atom can effectively approach the metal center for coupling.
Q3: What is the best general-purpose catalyst system (Pd source + Ligand) to start with?
For initial screening, a robust and versatile catalyst system is recommended.
-
Palladium Precursor: Using a well-defined, air-stable palladium precatalyst like a G3 or G4 palladacycle (e.g., XPhos Pd G3) is often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[7]
-
Ligand: Bulky, electron-rich biaryl phosphine ligands are the industry standard for promoting the key oxidative addition and reductive elimination steps of the catalytic cycle.[8][9] Excellent starting points include:
-
XPhos or tBuXPhos: Often effective for a wide range of N-heterocycles.[10][11]
-
RuPhos or BrettPhos: Known for their high activity, especially with challenging substrates like aryl chlorides.[7]
-
Xantphos: A bidentate ligand that can be effective in specific cases, particularly when trying to control selectivity.[12]
-
Q4: Which base should I choose for my indazole substrate?
The base is not just a proton scavenger; it actively participates in the catalytic cycle and can dictate the reaction's success or failure.
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most common choices due to their ability to facilitate the deprotonation of the amine.[13] NaOtBu often gives higher reaction rates.
-
Weaker Carbonate Bases: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are milder alternatives. They are essential when your substrate is sensitive to strong alkoxide bases, which can cause hydrolysis of esters or other functional group incompatibilities.[10][12] However, reactions with these weaker bases typically require higher temperatures and longer reaction times.
-
Lithium Hexamethyldisilazide (LiHMDS): This is a powerful, non-nucleophilic base that is particularly useful for coupling unprotected N-H heterocycles and substrates with protic functional groups.[7][14]
Q5: What are the best solvents for this reaction?
Anhydrous, deoxygenated aprotic solvents are required.
-
Toluene and 1,4-Dioxane: These are the most commonly used solvents and provide good solubility for many substrates and catalysts.[1][7]
-
Tetrahydrofuran (THF): Another viable option, though its lower boiling point limits the accessible temperature range.[7]
-
Cyclopentyl methyl ether (CPME): A greener alternative to THF and dioxane that can be effective.[15]
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving common experimental failures.
Problem 1: Low or No Product Conversion
| Potential Cause | Diagnostic Check | Proposed Solution |
| Inactive Catalyst | The reaction mixture shows only starting materials after an extended period. This can be due to oxygen contamination, poor quality reagents, or catalyst poisoning. | 1. Ensure Inert Atmosphere: Use a glovebox or Schlenk line. Ensure solvents are rigorously deoxygenated (freeze-pump-thaw or sparge with argon for 30-60 min).[7] 2. Use a Precatalyst: Switch from Pd(OAc)₂/Pd₂(dba)₃ to a modern, air-stable precatalyst (e.g., RuPhos Pd G3) to ensure reliable generation of the active Pd(0) species.[7] 3. Check for Inhibitors: Functional groups like nitro or azo groups on your substrates can poison the palladium catalyst.[10] If present, a protection strategy or alternative synthetic route may be necessary. |
| Poor Substrate Reactivity | The reaction stalls or proceeds very slowly. Aryl chlorides are less reactive than bromides or iodides. | 1. Increase Temperature: Carefully increase the reaction temperature in 10 °C increments. 2. Switch to a More Active Ligand: For aryl chlorides, ligands like RuPhos, BrettPhos, or highly active N-heterocyclic carbenes (NHCs) are often required.[7][16] 3. Change Halide: If possible, synthesize the corresponding aryl bromide or iodide, which undergo oxidative addition more readily.[17] |
| Incorrect Base/Solvent Combination | The reaction fails to initiate or gives a complex mixture. | 1. Screen Bases: If using a weak base like K₂CO₃ with no success, switch to a stronger base like NaOtBu. Conversely, if decomposition is observed, switch from NaOtBu to Cs₂CO₃ or K₃PO₄. 2. Screen Solvents: The polarity of the solvent can affect the solubility and activity of the catalytic species. Try switching between toluene, dioxane, and CPME. |
Problem 2: Poor Regioselectivity (Mixture of N1/N2 Isomers)
| Potential Cause | Diagnostic Check | Proposed Solution |
| Kinetic vs. Thermodynamic Control | HPLC or LC-MS analysis shows two product peaks with the same mass. The ratio may change over time or with temperature. | 1. Modify Base/Solvent: Deprotonation at N1 is often kinetically favored. Using a strong base (NaH, NaOtBu) in a less polar solvent (THF, Toluene) at lower temperatures can favor the N1 isomer.[3] 2. Promote Equilibration: To favor the thermodynamically more stable N1 isomer, you can sometimes use conditions that allow for equilibration, such as a weaker base and higher temperatures.[5] |
| Steric/Electronic Ambiguity | The indazole is unsubstituted or has substituents that do not strongly bias one nitrogen over the other. | 1. Change the Ligand: A bulkier ligand (e.g., tBuXPhos) may create a greater steric differentiation between the N1 and N2 positions, improving selectivity. 2. Install a Directing/Protecting Group: While adding steps, temporarily installing a removable protecting group (e.g., a BOC group on N1) can force the reaction to occur at the desired position. Alternatively, a directing group can be installed on the indazole ring to favor one site. |
Problem 3: Observation of Side Products
| Potential Cause | Diagnostic Check | Proposed Solution |
| Hydrodehalogenation | Mass spec analysis shows a major byproduct corresponding to the aryl halide starting material with the halogen replaced by a hydrogen atom. | This side reaction, where the aryl halide is reduced, is often caused by β-hydride elimination from the palladium-amido complex.[8] 1. Use a Bulky Ligand: Ligands with bulky substituents (e.g., XPhos, RuPhos) create a sterically congested environment around the palladium center that favors the desired reductive elimination over β-hydride elimination.[18] 2. Lower Temperature: This side reaction can be more prevalent at higher temperatures. |
| Biaryl Formation (Suzuki-type) | Mass spec shows a byproduct corresponding to the homocoupling of your aryl halide. | This can occur if the transmetalation step in a competing Suzuki pathway is faster than the amination. 1. Purify Reagents: Ensure your amine coupling partner is free of boronic acid impurities. 2. Optimize Conditions: Adjusting the ligand-to-palladium ratio can sometimes suppress this side reaction. |
Section 3: Standardized Experimental Protocols
Protocol 1: General Procedure for Small-Scale Reaction Screening
This protocol is a reliable starting point for optimizing the coupling of a halo-indazole with an aryl amine.
-
Preparation (in a glovebox):
-
To an oven-dried 2-dram vial equipped with a magnetic stir bar, add the halo-indazole (1.0 equiv., e.g., 0.2 mmol).
-
Add the amine coupling partner (1.2 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Add the base (e.g., NaOtBu, 1.5 equiv.).
-
-
Reaction Setup:
-
Add anhydrous, deoxygenated solvent (e.g., Toluene, 0.2 M concentration).
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a pre-heated aluminum heating block set to the desired temperature (e.g., 100 °C).
-
-
Monitoring and Workup:
-
Stir the reaction vigorously for the specified time (e.g., 4-24 hours).[1]
-
Monitor progress by TLC or LC-MS by taking a small aliquot, diluting it with ethyl acetate, and filtering through a small plug of silica.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[1]
-
Section 4: Quick Reference Data
Table 1: Recommended Starting Conditions for Indazole Arylation
| Substrate Type | Recommended Ligand | Recommended Base | Solvent | Temp (°C) | Notes |
| Halo-Indazole + Primary/Secondary Amine | XPhos or RuPhos | NaOtBu | Toluene | 80-110 | A robust starting point for most couplings. |
| Indazole + Aryl Chloride | BrettPhos or RuPhos | KOtBu | Dioxane | 100-120 | Aryl chlorides require more active catalyst systems.[17] |
| Substrate with Base-Sensitive Group | Xantphos or BINAP | Cs₂CO₃ or K₃PO₄ | Dioxane | 100-110 | Milder bases are necessary to preserve functional groups like esters.[12] |
| Unprotected N-H Indazole Coupling | tBuXPhos or BrettPhos | LiHMDS | THF | 65-100 | LiHMDS is often effective for direct coupling on the N-H bond.[7][14] |
Section 5: Visual Guides
Diagram 1: The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Diagram 2: Troubleshooting Workflow for Indazole Amination
Caption: A logical workflow for troubleshooting common issues.
Section 6: References
-
BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Retrieved January 4, 2026, from 1
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved January 4, 2026, from --INVALID-LINK--
-
Wong, Y., et al. (2001). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 3(18), 2891-2894. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 4, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. Retrieved January 4, 2026, from --INVALID-LINK--
-
Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(14), 6689-6744. --INVALID-LINK--
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved January 4, 2026, from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 4, 2026, from --INVALID-LINK--
-
National Institutes of Health. (2022). Recent Progress Concerning the N-Arylation of Indoles. Retrieved January 4, 2026, from --INVALID-LINK--
-
BenchChem. (n.d.). Catalyst and ligand selection for C-N coupling with 2-bromo-6-methyl-1H-benzo[d]imidazole. Retrieved January 4, 2026, from 7
-
ResearchGate. (n.d.). Pd- and Cu-catalyzed C–H arylation of indazoles. Retrieved January 4, 2026, from --INVALID-LINK--
-
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved January 4, 2026, from --INVALID-LINK--
-
National Institutes of Health. (2019). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Retrieved January 4, 2026, from --INVALID-LINK--
-
Oldenhuis, N. J., et al. (2003). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 5(13), 2235-2238. --INVALID-LINK--
-
El Kazzouli, S., et al. (2020). Palladium‐Catalyzed Oxidative Arylation of 1H‐Indazoles with Arenes. European Journal of Organic Chemistry, 2020(48), 7435-7439. --INVALID-LINK--
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved January 4, 2026, from --INVALID-LINK--
-
Royal Society of Chemistry. (2021). Palladium-catalyzed denitrative N-arylation of nitroarenes with pyrroles, indoles, and carbazoles. Retrieved January 4, 2026, from --INVALID-LINK--
-
Reddy, B. V. S., et al. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3466-3469. --INVALID-LINK--
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. --INVALID-LINK--
-
ResearchGate. (n.d.). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Retrieved January 4, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. Retrieved January 4, 2026, from --INVALID-LINK--
-
Alam, M. M., & Keating, A. E. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2038-2048. --INVALID-LINK--
-
National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved January 4, 2026, from --INVALID-LINK--
-
Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. --INVALID-LINK--
-
WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved January 4, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved January 4, 2026, from --INVALID-LINK--
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved January 4, 2026, from --INVALID-LINK--
-
Royal Society of Chemistry. (2020). Recent developments in selective N-arylation of azoles. Retrieved January 4, 2026, from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating Reactions with 3,6-Dibromoindazoles
Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals working with 3,6-dibromoindazoles. This guide is designed to provide in-depth technical support, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the prevention of debromination, a common and often frustrating side reaction. By understanding the underlying mechanisms and applying the strategies outlined below, you can significantly improve the yield and purity of your desired products.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with 3,6-dibromoindazoles?
A1: Debromination is an undesired side reaction where one or both bromine atoms on the indazole ring are replaced by a hydrogen atom. This process, also known as hydrodehalogenation or reductive dehalogenation, leads to the formation of mono-bromoindazole or unsubstituted indazole byproducts.[1] This is problematic as it reduces the yield of the desired functionalized product and introduces impurities that can be difficult to separate, complicating downstream applications.
Q2: Which bromine atom, at C3 or C6, is more susceptible to debromination?
A2: The relative reactivity of the C3 and C6 positions in 3,6-dibromoindazole is a critical factor. In many N-heterocyclic systems, C-Br bonds at different positions exhibit distinct reactivity profiles due to the electronic influence of the heteroatoms. For indazoles, the C3 position is adjacent to the pyrazolic nitrogen (N2), making it more electron-deficient and generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions. Consequently, the C3-Br bond is often more labile and potentially more prone to both desired coupling and undesired debromination compared to the C6-Br bond on the benzene ring portion. This differential reactivity can be exploited for selective functionalization but must be carefully managed to prevent unwanted side reactions.
Q3: What are the primary causes of debromination in palladium-catalyzed reactions?
A3: The principal cause of debromination in palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura and Buchwald-Hartwig amination) is the formation of a palladium-hydride (Pd-H) species.[2] This highly reactive intermediate can transfer a hydride to the indazole substrate, leading to the cleavage of the C-Br bond and its replacement with a C-H bond. Sources of hydrides in the reaction mixture can include:
-
Bases: Strong alkoxide bases (e.g., NaOtBu) can generate Pd-H species.
-
Solvents: Protic solvents like alcohols or even trace amounts of water can be hydride sources. Aprotic polar solvents like DMF can also decompose at high temperatures to provide a hydride source.[1]
-
Reagents: The amine coupling partner in Buchwald-Hartwig reactions can sometimes act as a hydride donor.[1]
Q4: Can the indazole N-H proton contribute to debromination?
A4: Yes, the acidic N-H proton of the indazole ring can play a significant role in promoting side reactions. Deprotonation by the base can alter the electronic properties of the ring system, potentially increasing its susceptibility to debromination.[3] Furthermore, the unprotected N-H can coordinate to the palladium catalyst, which may lead to catalyst deactivation or altered reactivity. For these reasons, N-protection is a highly recommended strategy to suppress debromination and improve reaction outcomes.[3][4]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section provides detailed troubleshooting for Suzuki-Miyaura and Buchwald-Hartwig reactions, two of the most common methods for functionalizing 3,6-dibromoindazoles.
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
You are attempting a Suzuki-Miyaura coupling to form a C-C bond at either the C3 or C6 position, but you observe significant formation of the mono-brominated or fully debrominated indazole.
Caption: A systematic workflow for troubleshooting debromination in Suzuki coupling.
| Parameter | Problem & Rationale | Recommended Solution |
| Base Selection | Strong bases, particularly alkoxides like NaOtBu, are known to promote the formation of Pd-H species, which are the primary culprits in hydrodehalogenation.[4] | Switch to a milder, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent first choices as they are less likely to act as hydride donors.[2] |
| Catalyst & Ligand | The ligand's steric and electronic properties dictate the stability of the palladium intermediates and the relative rates of the desired reductive elimination versus undesired side reactions. Insufficiently bulky or electron-donating ligands may not accelerate the coupling pathway enough to outcompete debromination.[5] | Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald family such as SPhos and XPhos are specifically designed to promote challenging couplings and can be highly effective at minimizing debromination.[5][6] |
| Temperature | High reaction temperatures can increase the rate of catalyst decomposition and the formation of Pd-H species, thereby accelerating debromination. | Lower the reaction temperature. Attempt the reaction at a more moderate temperature (e.g., 80 °C) and monitor the progress. While the reaction may be slower, the selectivity for the desired product is often significantly improved. |
| N-H Protection | An unprotected N-H group can interfere with the catalytic cycle. Deprotonation alters the ring's electronics, and coordination to the palladium center can inhibit catalyst activity.[3] | Protect the indazole nitrogen. A tetrahydro-2H-pyran (THP) group is a common choice in syntheses of related compounds like Axitinib intermediates.[1][7] Other options include Boc or trityl groups, though their stability under the reaction conditions should be considered. |
| Solvent & Reagents | Protic impurities (water, alcohols) or solvents that can act as hydride donors (e.g., DMF at high temperatures) can fuel the debromination pathway.[1] | Use anhydrous, degassed solvents. Aprotic solvents like 1,4-dioxane or toluene are generally preferred. Ensure all reagents, especially the boronic acid, are of high purity. |
This protocol is a starting point for the selective arylation of the more reactive C3 position of a N-protected 3,6-dibromoindazole.
-
N-Protection: React 3,6-dibromo-1H-indazole with 3,4-dihydro-2H-pyran in the presence of a catalytic amount of acid (e.g., p-TsOH) to afford 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
-
Reaction Setup: To an oven-dried Schlenk flask, add the N-protected 3,6-dibromoindazole (1.0 equiv.), the arylboronic acid (1.1 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Issue 2: Debromination During Buchwald-Hartwig Amination
You are performing a Buchwald-Hartwig amination to install a nitrogen nucleophile and observe the formation of a debrominated byproduct alongside your desired amino-indazole.
References
- 1. nbinno.com [nbinno.com]
- 2. CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google Patents [patents.google.com]
- 3. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]
Technical Support Center: Regioselective Functionalization of Dibromo-Fluoro-Indazoles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the regioselective functionalization of dibromo-fluoro-indazoles. This resource is designed to provide expert guidance and troubleshooting strategies for common challenges encountered during the synthesis of these complex heterocyclic compounds. As Senior Application Scientists, we understand the nuances of these reactions and have compiled this guide to help you navigate the intricacies of achieving high regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the functionalization of dibromo-fluoro-indazoles?
A1: The regioselectivity of reactions involving dibromo-fluoro-indazoles is a delicate interplay of electronic effects, steric hindrance, and the chosen reaction conditions.
-
Electronic Effects: The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can influence the acidity of adjacent C-H bonds and the reactivity of nearby bromine atoms. The nitrogen atoms in the indazole ring also play a crucial role, with their positions affecting the electron density distribution across the bicyclic system.
-
Steric Hindrance: The relative positions of the two bromine atoms and the fluorine atom create a unique steric environment. Bulky reagents or catalysts may preferentially react at the less sterically hindered bromine atom.
-
Reaction Conditions: The choice of catalyst, ligand, base, and solvent can dramatically alter the regiochemical outcome. For instance, in palladium-catalyzed cross-coupling reactions, the ligand can play a pivotal role in directing the catalyst to a specific bromine atom.
Q2: How does the position of the fluorine atom on the indazole ring affect the regioselectivity of C-Br functionalization?
A2: The position of the fluorine atom significantly modulates the electronic properties of the indazole core, thereby influencing the reactivity of the bromine atoms. A fluorine atom on the benzene ring portion of the indazole will have a more pronounced effect on the ortho and para positions relative to it. This can lead to differential reactivity of the two bromine atoms in reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. Understanding the electronic landscape of your specific dibromo-fluoro-indazole isomer is critical for predicting and controlling regioselectivity.
Q3: Are there established protecting group strategies to enhance regioselectivity in indazole functionalization?
A3: Yes, protecting group strategies are a powerful tool for controlling regioselectivity.[1] Protecting the indazole nitrogen (N1 or N2) can alter the electronic properties of the ring and sterically block one of the reactive sites.
-
N1 vs. N2 Protection: The choice between protecting the N1 or N2 position can be critical. N1-alkylation is often favored under thermodynamic control, while N2-alkylation can sometimes be achieved under kinetic control.[2][3][4] The substituent on the protecting group can also direct metallation to a specific position. For instance, a 2-(trimethylsilyl)ethoxymethyl (SEM) group can direct regioselective C3-lithiation.[5]
-
Common Protecting Groups: Commonly used protecting groups for indazoles include Boc, tosyl, and benzyl groups. The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.[1]
Troubleshooting Guide
Issue 1: Poor or No Regioselectivity in Suzuki-Miyaura Cross-Coupling
Question: I am attempting a Suzuki-Miyaura cross-coupling on a dibromo-fluoro-indazole and obtaining a mixture of mono-arylated products at both bromine positions, or a mixture of mono- and di-arylated products. How can I improve the regioselectivity for a single bromine?
Answer: Achieving regioselective Suzuki-Miyaura coupling on a dihalogenated heterocycle requires careful optimization of the reaction conditions to exploit the subtle differences in reactivity between the two C-Br bonds.
Potential Cause 1: Catalyst and Ligand System The choice of palladium catalyst and phosphine ligand is paramount in directing the regioselectivity.
-
Solution:
-
Ligand Sterics: Employing bulky phosphine ligands can favor coupling at the less sterically hindered bromine atom.
-
Bidentate vs. Monodentate Ligands: Bidentate ligands like DPPF (1,1'-bis(diphenylphosphino)ferrocene) can sometimes offer better selectivity than monodentate ligands.[6]
-
Screening: A thorough screening of different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands is often necessary to identify the optimal combination for your specific substrate.[7]
-
Potential Cause 2: Reaction Temperature and Time Higher temperatures can sometimes lead to a loss of selectivity and the formation of di-substituted products.
-
Solution:
-
Lower Temperature: Attempt the reaction at a lower temperature to favor the kinetic product, which may be the more reactive C-Br bond.
-
Microwave Irradiation: Microwave heating can sometimes provide rapid and selective coupling with lower instances of side product formation.[8]
-
Potential Cause 3: Base and Solvent Effects The base and solvent system can influence the rate of the different steps in the catalytic cycle, thereby affecting regioselectivity.
-
Solution:
-
Base Strength: Weaker bases like K₂CO₃ or Cs₂CO₃ may offer better selectivity than stronger bases like K₃PO₄.[7]
-
Solvent Polarity: The polarity of the solvent can impact the solubility of the reagents and the stability of the catalytic intermediates. A screen of solvents such as dioxane, toluene, and DMF is recommended.
-
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) | Rationale |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Dppf is a bidentate ligand that can offer better control. |
| Ligand | - | Bulky phosphine ligand (e.g., XPhos) | Steric hindrance can direct coupling to the less hindered Br. |
| Base | K₃PO₄ | Cs₂CO₃ | A milder base can sometimes improve selectivity. |
| Solvent | DMF | 1,4-Dioxane/Water | Solvent can influence catalyst activity and stability. |
| Temperature | 100 °C | 80 °C or Microwave | Lower temperature may favor kinetic product. |
Issue 2: Lack of Selectivity in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination on a dibromo-fluoro-indazole is resulting in a mixture of mono-aminated products. How can I selectively functionalize one bromine atom?
Answer: Similar to Suzuki coupling, achieving regioselectivity in Buchwald-Hartwig amination hinges on fine-tuning the catalytic system to differentiate between the two bromine atoms.[6][9]
Potential Cause 1: Ligand Choice The ligand is a key determinant of selectivity in C-N bond formation.
-
Solution:
-
Specialized Ligands: Buchwald and Hartwig have developed several generations of highly effective and selective ligands.[6] For challenging substrates, consider using specialized ligands like Xantphos or Josiphos-type ligands.[10][11]
-
Steric Effects: The steric profile of both the ligand and the amine coupling partner can influence where the amination occurs.
-
Potential Cause 2: Base Selection The choice of base is critical and can affect both the rate and selectivity of the reaction.
-
Solution:
-
Base Strength: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used.[10] The choice of base can impact the deprotonation of the amine and the overall catalytic cycle.
-
Substrate Compatibility: Ensure the chosen base is compatible with the functional groups on your indazole and amine.
-
Experimental Protocol: Selective Buchwald-Hartwig Mono-Amination
-
Reagent Preparation: In a glovebox, add the dibromo-fluoro-indazole (1.0 equiv), the desired amine (1.1 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%) to an oven-dried reaction vessel.
-
Solvent and Base Addition: Add anhydrous toluene as the solvent, followed by the addition of the base (e.g., NaOt-Bu, 1.5 equiv).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract the product with an organic solvent. Purify the crude product by column chromatography.
Issue 3: Difficulty with Directed Ortho-Metalation (DoM)
Question: I am trying to use Directed Ortho-Metalation to functionalize a C-H bond on the benzene ring of my dibromo-fluoro-indazole, but I am getting low yields or a mixture of products. What could be the issue?
Answer: Directed Ortho-Metalation (DoM) is a powerful technique for regioselective C-H functionalization, but its success depends on the presence of a suitable directing metalation group (DMG) and carefully controlled reaction conditions.[12][13][14][15]
Potential Cause 1: Ineffective Directing Group The indazole nitrogen itself can act as a directing group, but its directing ability can be influenced by substituents.
-
Solution:
-
N-Protection as a DMG: Installing a suitable protecting group on one of the indazole nitrogens can serve as a more effective DMG.[5] For example, an N-amide or N-carbamoyl group can strongly direct lithiation to the adjacent C7 position.
-
Other DMGs: If your molecule contains other potential DMGs (e.g., a methoxy group), these may compete with the indazole nitrogen in directing the metalation.
-
Potential Cause 2: Inappropriate Base or Reaction Conditions The choice of organolithium base and reaction temperature is critical for successful and selective lithiation.
-
Solution:
-
Base Strength: Strong bases like n-BuLi or s-BuLi are typically required.[12] The addition of TMEDA (tetramethylethylenediamine) can enhance the basicity of the organolithium reagent and improve the reaction rate.[14]
-
Low Temperature: DoM reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediate.[12]
-
Workflow for Troubleshooting Directed Ortho-Metalation
Caption: Troubleshooting workflow for Directed Ortho-Metalation.
References
- 1. jocpr.com [jocpr.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. grokipedia.com [grokipedia.com]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 14. baranlab.org [baranlab.org]
- 15. Directed Ortho Metalation [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of Indazole Derivatives
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields for their indazole derivatives. The synthesis of the indazole core, a privileged scaffold in medicinal chemistry, is often plagued by issues such as low yields, inconsistent results, and difficult purifications.[1][2] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common problems in your synthetic routes.
Section 1: General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses broad, overarching issues that can affect any indazole synthesis.
Q1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the first things I should check?
A1: Incomplete conversion is a classic issue often rooted in reaction kinetics or equilibrium. Before making drastic changes, systematically review the following:
-
Reaction Time and Temperature: Are you certain the reaction has reached its endpoint? Monitor the reaction progress using an appropriate technique (TLC, LC-MS, or ¹H NMR of an aliquot) at several time points. Some reactions, particularly those involving sterically hindered substrates, may require extended reaction times or higher temperatures to overcome activation energy barriers. Conversely, some reactions have an optimal temperature, above which decomposition or side reactions may occur.[3][4]
-
Catalyst Activity (if applicable): For metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), catalyst deactivation is a primary suspect. This can be caused by impurities in the starting materials or solvent (especially water or oxygen), or the catalyst itself may have degraded upon storage. Consider using a freshly opened bottle of catalyst or a more robust pre-catalyst.
-
Reagent Stoichiometry and Quality: Double-check the molar equivalents of all reagents. An insufficient amount of a key reagent is a simple but common oversight. Ensure the reagents are pure and anhydrous where necessary. For example, the efficacy of bases like sodium tert-butoxide in cross-coupling reactions is highly dependent on their anhydrous state.[5]
-
Mixing and Solubility: If the reaction is heterogeneous, is the stirring adequate to ensure proper mixing? Poor solubility of a starting material can severely limit the reaction rate. Consider a different solvent system that can better dissolve all components at the reaction temperature.
Q2: My TLC/LC-MS shows a complex mixture of products with multiple spots/peaks. How do I begin to diagnose the issue?
A2: A "messy" reaction indicates a lack of selectivity or the presence of competing reaction pathways. Your primary goal is to identify the major byproducts to understand what is going wrong.
-
Isomer Formation: The indazole core's tautomeric nature is a frequent source of complexity.[1][6][7] Alkylation, acylation, or other substitutions can occur at either the N-1 or N-2 position, leading to regioisomers that are often difficult to separate.[6] The thermodynamic 1H-tautomer is generally more stable, but reaction conditions can favor the kinetic 2H-product.[1][7] Characterizing the different isomers (e.g., via 2D NMR like HMBC or NOESY) is crucial.
-
Common Side Reactions: Depending on your specific synthesis, certain side reactions are notorious. For instance, in syntheses starting from o-fluorobenzaldehydes and hydrazine, a competitive Wolff-Kishner reduction can occur, leading to a fluorotoluene derivative instead of the desired indazole.[4] In Suzuki couplings, homocoupling of the boronic acid and protodeboronation are common side reactions.[8]
-
Decomposition: Are your starting materials or product stable under the reaction conditions? High temperatures or strongly acidic/basic conditions can lead to the degradation of sensitive functional groups. Run the reaction at a lower temperature or for a shorter duration to see if the formation of byproducts is minimized.
Q3: I'm struggling to separate my desired indazole isomer (N-1 vs. N-2). What are some common strategies?
A3: The separation of N-1 and N-2 substituted indazole isomers is a significant challenge due to their similar polarities.
-
Chromatography Optimization: Standard silica gel chromatography may not be sufficient. Explore different solvent systems (e.g., using a gradient with a small percentage of methanol in dichloromethane or switching to a different stationary phase like alumina). Sometimes, adding a small amount of a modifier like triethylamine or acetic acid to the eluent can improve separation.
-
Crystallization: Fractional crystallization is a powerful technique if you can find a suitable solvent system where one isomer is significantly less soluble than the other. This often requires screening a wide range of solvents and solvent mixtures.[9]
-
Directed Synthesis: The most robust solution is to modify the synthesis to favor the formation of a single isomer. This is often achieved by using a protecting group. For example, protecting the indazole nitrogen (e.g., with a Boc group) before a subsequent reaction can direct substitution to a specific carbon, after which the protecting group is removed.[10]
Below is a general workflow for troubleshooting low yields, applicable to most synthetic procedures.
Caption: A general workflow for diagnosing and addressing low yields.
Section 2: Troubleshooting Specific Synthetic Routes
The Davis-Beirut Reaction
Q4: I am attempting a Davis-Beirut reaction to synthesize a 2H-indazole, but the yield is very low. What are the critical parameters to optimize?
A4: The Davis-Beirut reaction, which typically involves the cyclization of an o-nitrobenzylamine or the reaction of an o-nitrobenzaldehyde with a primary amine, is notoriously sensitive to reaction conditions.[11] Low yields can often be traced to the following:
-
Solvent and Base: This reaction is highly dependent on the choice of alcohol as the solvent and the concentration of the base (e.g., KOH). The reaction often proceeds via an intermediate that is trapped by the alcohol solvent.[11][12]
-
Water Content: The presence of water can be a double-edged sword. In some cases, a small amount of water is reported to increase the yield, but excessive water can lead to a sharp decrease due to competing side reactions.[4][13] You must carefully optimize the water content in your solvent system.
-
Substrate Electronics: The reaction is sensitive to the electronic nature of both the nitro-aromatic ring and the amine. Electron-withdrawing groups on the aniline can sometimes lead to C-N bond cleavage instead of the desired N-N bond formation.[14]
-
Light Sensitivity: The reaction can proceed via a photochemical pathway involving o-nitroso intermediates, which can be light-sensitive.[15] Ensure consistent light conditions or run the reaction in the dark to improve reproducibility.
| Parameter | Recommendation | Rationale |
| Solvent | Screen methanol, ethanol, and propanol. | The nucleophilicity of the alcohol can influence the rate and yield. |
| Base | Optimize the concentration of KOH or NaOH. | The base concentration is a critical parameter that must be tuned for your specific substrate.[4] |
| Water | Start with anhydrous conditions, then titrate in small amounts of water (e.g., 5-10% v/v). | Water can influence the reaction mechanism and solubility, but too much is detrimental.[13] |
| Temperature | Monitor the reaction between room temperature and 60 °C. | Higher temperatures may promote decomposition of the key nitroso intermediate.[16] |
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)
Q5: My Suzuki-Miyaura coupling on a halo-indazole is failing or giving low yields. What factors should I investigate?
A5: Suzuki-Miyaura coupling is a powerful tool for C-C bond formation on the indazole core, but it has several potential failure points.
-
Catalyst, Ligand, and Base Combination: This is the most critical factor. There is no universal system, and the optimal combination depends on the specific halo-indazole and boronic acid used. The unprotected N-H of the indazole can inhibit the catalyst, so using a robust ligand is key.[17]
-
Protodeboronation of the Boronic Acid: Boronic acids can be unstable, especially under basic conditions and at elevated temperatures, leading to the formation of an undesired C-H bond instead of the desired C-C bond.[8][17] Use fresh, high-purity boronic acid and consider using milder bases (e.g., K₃PO₄ or Cs₂CO₃ instead of K₂CO₃).
-
N-H Inhibition: The acidic N-H proton of the indazole ring can interact with the palladium catalyst or the base, inhibiting the catalytic cycle.[17] While many protocols exist for unprotected indazoles, protecting the nitrogen with a group like Boc can sometimes dramatically improve yields, though it adds steps to the synthesis.[10]
-
Reaction Temperature: While thermal heating is common, microwave irradiation can sometimes provide a significant advantage, leading to shorter reaction times and higher yields, occasionally even promoting concomitant deprotection of groups like Boc.[10]
Table of Common Suzuki-Miyaura Conditions for Indazoles
| Catalyst | Ligand | Base | Solvent | Common Substrates |
| Pd(dppf)Cl₂ | (internal) | K₂CO₃ | DME/H₂O | Bromoindazoles with aryl boronic acids[8][18] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | Chloro/Bromo-indazoles[17] |
| PdCl₂(PPh₃)₂ | (internal) | Cs₂CO₃ | DMF | Bromoindazoles[19] |
Q6: I'm having trouble with a Buchwald-Hartwig amination on my indazole core. What are the most common failure points?
A6: The Buchwald-Hartwig amination is the go-to method for forming C-N bonds, but like the Suzuki reaction, it is highly sensitive to the chosen parameters.[20][21]
-
Ligand Choice: The ligand is arguably the most critical component. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are often required to facilitate the difficult reductive elimination step that forms the C-N bond.[20] The optimal ligand will vary depending on the amine and the position of the halide on the indazole.
-
Base Selection: The choice of base is crucial and non-intuitive. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is very common, but it is incompatible with base-sensitive functional groups.[5] Weaker bases like Cs₂CO₃ or K₃PO₄ can be used but often require higher temperatures and more active catalyst systems.
-
Oxidative Addition Failure: The first step of the catalytic cycle, oxidative addition of the halo-indazole to the Pd(0) center, can be difficult, especially with electron-rich or sterically hindered indazoles.[5][21] Using a more reactive halide (I > Br > Cl) can facilitate this step.
-
Amine Basicity: The pKa of the amine coupling partner is important. Very weakly basic amines can be difficult to couple, while very basic amines can interact with the catalyst in unproductive ways.
References
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 10. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Polyhalogenated Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals navigating the complexities of purifying polyhalogenated heterocyclic compounds. These molecules, while critical in pharmaceuticals, agrochemicals, and materials science, present unique and often frustrating purification challenges due to their distinct electronic properties, reactivity, and potential for strong intermolecular interactions.
This guide is structured to address the specific issues you may encounter during your experiments. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust purification strategies.
Part 1: Frequently Asked Questions & Troubleshooting Guide
This section is organized in a question-and-answer format to directly address common problems.
Chromatographic Purification Issues
Question: Why do my halogenated compounds show severe peak tailing on silica gel chromatography, even with standard solvent systems?
Answer: Peak tailing for this class of compounds is a frequent issue, often stemming from multiple concurrent factors.
-
Secondary Interactions with Silica: The surface of standard silica gel is populated with acidic silanol groups (Si-OH). The lone pairs on the nitrogen atoms of your heterocycle can engage in strong hydrogen bonding with these silanols, slowing the compound's elution in a non-uniform way, which leads to tailing.[1]
-
Halogen Bonding: A lesser-known but significant factor is halogen bonding. The halogen atoms (especially iodine and bromine) on your compound possess an electropositive region known as a σ-hole, which can act as a Lewis acid and interact with Lewis basic sites on the stationary phase, such as the oxygen atoms of the silanols.[2][3] This is a directional, attractive interaction that can contribute to retention and peak distortion.
-
Trace Metal Contamination: Silica gel can contain trace amounts of metals which may chelate with your compound, causing tailing.
Troubleshooting Steps:
-
Deactivate the Stationary Phase: Before loading your sample, flush the column with your mobile phase containing a small amount of a competitive base, such as 0.1-1% triethylamine (TEA) or pyridine. This neutralizes the acidic silanol sites, minimizing secondary interactions.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (like Diol or C18 for reverse-phase).[4]
-
Modify the Mobile Phase: For basic compounds, adding a small amount of a modifier like ammonium hydroxide to the mobile phase can improve peak shape.
Question: I am observing my product degrading during silica gel chromatography. What is causing this and how can I prevent it?
Answer: Degradation on silica is a critical challenge, often due to dehalogenation or ring-opening reactions catalyzed by the acidic nature of the stationary phase.
-
Acid-Catalyzed Dehalogenation: The acidic silanol groups on the silica surface can promote the removal of halogen atoms, particularly when adjacent to activating groups or in electron-rich heterocyclic systems. This is especially true for brominated and iodinated compounds, where the carbon-halogen bond is weaker.[5]
-
Hydrolysis of Sensitive Groups: If your molecule contains sensitive functional groups (e.g., esters, acetals), the residual water and acidity of silica gel can cause hydrolysis during long purification runs.
Troubleshooting Steps:
-
Neutralize the Silica: As mentioned above, pre-treating the silica with a base (e.g., TEA in the eluent) is a primary solution. You can also prepare a slurry of silica in your starting eluent with 1% TEA, rotary evaporate the solvent, and dry the resulting free-flowing powder to pack your column.
-
Switch to a Non-Acidic Technique: If degradation persists, avoid silica gel. Options include:
-
Reverse-Phase Chromatography (C18): This uses a non-polar stationary phase and polar mobile phases (e.g., water/acetonitrile or water/methanol), which is a much less harsh environment.
-
Alumina Chromatography: Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds.
-
Crystallization: If applicable, this is the best method to avoid degradation issues associated with chromatography.
-
-
Minimize Contact Time: Run the chromatography as quickly as possible without sacrificing resolution. Use a slightly stronger solvent system to expedite elution.
Question: My compound is a solid, but it refuses to crystallize from any solvent I try. It just "oils out." What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or as a supersaturated liquid. This is common with polyhalogenated compounds due to their often-high molecular weight and planar structures, which can favor strong intermolecular interactions in the liquid state.
Troubleshooting Steps:
-
Use a Two-Solvent System (Anti-Solvent Crystallization): This is often the most effective method.
-
Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.
-
Slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise until you see persistent cloudiness (nucleation).
-
Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. This controlled approach prevents rapid precipitation and encourages crystal lattice formation.[6][7]
-
-
Lower the Crystallization Temperature: Try cooling the solution very slowly, perhaps in an insulated container in a -20 °C freezer, to slow down the precipitation rate.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a tiny amount of pure solid, add a single seed crystal to the supersaturated solution to initiate crystallization.
Purity Analysis & Stability
Question: How do I accurately assess the purity of my final polyhalogenated compound?
Answer: Relying on a single analytical technique is often insufficient. A combination of methods is required for authoritative purity assessment.[]
-
High-Performance Liquid Chromatography (HPLC): This is a primary tool. Use a high-resolution column and a diode array detector (DAD) to check for impurities at different wavelengths. A purity assessment should involve running a gradient method to ensure no late-eluting impurities are present.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile and thermally stable compounds. It can provide both purity information (from the flame ionization detector - FID) and mass confirmation of the main peak and any impurities.[10]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is essential for structural confirmation and can reveal the presence of proton-containing impurities. Quantitative NMR (qNMR) with an internal standard can provide a highly accurate purity value.
-
Elemental Analysis (CHNX): Provides the percentage composition of C, H, N, and halogens. A result within ±0.4% of the theoretical value is strong evidence of high purity.
Part 2: Data & Protocols
Key Experimental Workflow: Flash Chromatography of an Acid-Sensitive Chlorinated Pyridine
This protocol outlines a robust method for purifying a hypothetical acid-sensitive product, such as 2-chloro-3-methoxypyridine, where degradation on silica is a concern.
Objective: To purify the target compound while preventing acid-catalyzed hydrolysis or dehalogenation.
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane (DCM).
-
Spot on a standard silica TLC plate.
-
Develop the plate in a 4:1 Hexane:Ethyl Acetate solvent system.
-
Visualize under UV light (254 nm). Note the Rf of the product and impurities. If the product streaks, it indicates strong interaction with the silica.
-
-
Column Preparation (Base-Treated Silica):
-
In a round-bottom flask, add the required amount of silica gel for your column (typically 50-100x the mass of your crude product).
-
Add the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 1% triethylamine (TEA).
-
Create a slurry and carefully pour it into your chromatography column.
-
Allow the silica to pack under a gentle flow of the eluent. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Add a small amount of silica gel to this solution (approx. 1-2x the mass of the crude product).
-
Carefully evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the 95:5 Hexane:EtOAc + 1% TEA mobile phase.
-
Collect fractions and monitor them by TLC.
-
If necessary, gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:EtOAc, always containing 1% TEA) to elute the product.
-
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent using a rotary evaporator. Note that the TEA will also be present.
-
To remove the TEA, re-dissolve the residue in DCM, wash with dilute aqueous HCl (to protonate and extract the TEA into the aqueous layer), then with water, and finally with brine. Dry the organic layer over sodium sulfate, filter, and evaporate to yield the pure product.
-
Data Presentation: Chromatography Solvent Selection
The choice of solvent is critical for successful chromatographic separation. This table provides a guide for common solvents used with polyhalogenated heterocycles.
| Solvent | Polarity Index | Eluting Strength (on Silica) | UV Cutoff (nm) | Notes for Polyhalogenated Compounds |
| Hexane/Heptane | 0.1 | Very Weak | 195 | Excellent starting solvent for non-polar compounds. Good for resolving isomers. |
| Toluene | 2.4 | Weak | 286 | Can improve separation of planar aromatic compounds through π-π interactions. |
| Dichloromethane (DCM) | 3.1 | Medium | 233 | Good solvent, but can contain acidic impurities (HCl). Pass through a plug of basic alumina before use for sensitive compounds. |
| Ethyl Acetate (EtOAc) | 4.4 | Medium-Strong | 255 | A versatile and common polar co-solvent with hexanes. |
| Acetonitrile (ACN) | 5.8 | Medium-Strong | 190 | Used primarily in reverse-phase HPLC. Excellent optical transparency in the low UV range. |
| Methanol (MeOH) | 5.1 | Strong | 205 | A strong polar solvent. Can act as a nucleophile with highly activated halogenated heterocycles. Use with caution. |
Part 3: Visualization & Workflows
Diagram: Purification Strategy Selection
This decision tree provides a logical workflow for choosing an appropriate purification method based on the properties of your crude product.
Caption: A decision tree for selecting the optimal purification strategy.
Diagram: Common Degradation Pathways
This diagram illustrates potential degradation pathways that polyhalogenated heterocyclic compounds can undergo during purification and workup.
Caption: Potential degradation pathways for polyhalogenated heterocycles.
References
- 1. lcms.cz [lcms.cz]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. env.go.jp [env.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 7. rroij.com [rroij.com]
- 9. halocolumns.com [halocolumns.com]
- 10. Multi-analyte method for the analysis of various organohalogen compounds in house dust - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole under reaction conditions
Technical Support Center: 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole
Welcome to the dedicated technical support guide for this compound (CAS No. 1286734-91-5). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. The indazole scaffold is a privileged structure in modern drug discovery, and the specific halogenation pattern of this molecule offers unique synthetic handles for diversification.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the stability and reactivity of this compound under common reaction conditions.
Section 1: General Handling and Stability FAQs
This section addresses the most common initial queries regarding the storage and fundamental stability of the reagent.
Q1: What are the recommended storage and handling conditions for this compound?
A: The compound is a solid that is stable under standard laboratory conditions.[1] For long-term storage, it is recommended to keep the container tightly sealed in a cool, dry place, away from incompatible materials.[3] While not exceptionally air- or moisture-sensitive for storage, many of the reactions it is used in, such as palladium-catalyzed cross-couplings, require anhydrous and oxygen-free conditions.[4][5] Therefore, handling under an inert atmosphere (e.g., nitrogen or argon) is best practice immediately prior to and during a reaction.[6] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as direct contact should be avoided.[7]
Q2: Is the N-methyl group on the indazole ring stable?
A: Yes, the N1-methyl group is robust and stable under most synthetic conditions, including the palladium-catalyzed cross-coupling reactions discussed in this guide. The methylation at the N1 position prevents the formation of the 2H-indazole tautomer and avoids potential side reactions related to the acidic N-H proton found in unprotected indazoles.[2][8][9] The 1H-indazole tautomer, which is locked in by the methyl group, is thermodynamically more stable than the 2H form.[2][9][10]
Q3: What are the primary degradation pathways to be aware of?
A: While the molecule is generally stable, two primary non-productive pathways can occur during reactions:
-
Hydrodehalogenation: This is the most common side reaction observed during cross-coupling, where a bromine atom is replaced by a hydrogen atom. This can be caused by β-hydride elimination from the palladium intermediate or by certain reagents in the reaction mixture.[11]
-
Protodeboronation (in Suzuki reactions): While a degradation of the coupling partner, not the indazole itself, the tendency of boronic acids to degrade under reaction conditions can lead to the formation of hydrodehalogenated indazole as a byproduct.[12] General decomposition of the heterocyclic core is uncommon under typical cross-coupling conditions but may occur at very high temperatures (>150-180 °C) over extended periods.[13]
Section 2: Troubleshooting Guide for Cross-Coupling Reactions
The two bromine atoms at the C3 and C6 positions are electronically and sterically distinct, making regioselectivity a critical parameter to control. This section provides solutions to common challenges encountered during functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds.[14] However, with two bromine atoms, achieving selective mono-arylation or controlled di-arylation requires careful optimization.
Q1: My Suzuki reaction is producing a mixture of C3- and C6-arylated products. How can I achieve regioselectivity?
A: Regioselectivity in the cross-coupling of polyhalogenated heterocycles is governed by a combination of steric and electronic factors, with oxidative addition to the palladium(0) catalyst being the selectivity-determining step.[15][16]
-
Electronic Effects: The C3-Br bond is adjacent to the pyrazolic nitrogen (N2), while the C6-Br is on the benzene ring, influenced by the electron-withdrawing fluorine at C5. The precise electronic character is complex, but generally, the C-Br bond at the position most favorable for oxidative addition will react first.
-
Steric Effects: The C6 position is generally more sterically accessible than the C3 position, which is flanked by the fused ring system.
-
Controlling Selectivity: To favor mono-arylation at a specific position, you must exploit these differences:
-
For C6-Selectivity (the more common initial site): Use a bulky phosphine ligand (e.g., SPhos, XPhos, or RuPhos) in combination with a relatively mild base like K₂CO₃ or Cs₂CO₃. The steric bulk of the ligand will favor approach at the less hindered C6 position.
-
For C3-Selectivity: This is more challenging. It may be achievable by using less sterically demanding ligands (e.g., PPh₃ or a ligand that can form a specific chelate) and carefully controlling stoichiometry to favor the electronically preferred site, if C3 is indeed more reactive.[17]
-
Table 1: Recommended Starting Conditions for Regioselective Suzuki-Miyaura Coupling
| Parameter | Condition for C6-Selectivity | Condition for C3-Selectivity (Exploratory) | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%) | Pd(PPh₃)₄ (5-10 mol%) | Pre-catalysts allow for controlled ligand association. |
| Ligand | XPhos, SPhos, RuPhos (1.1-1.2x Pd) | PPh₃ (2-4x Pd) | Bulky biaryl phosphines enhance steric differentiation. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) | Milder bases can sometimes improve selectivity. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | DME/H₂O | Common solvent systems for Suzuki reactions. |
| Temperature | 80-110 °C | 80-100 °C | Lower temperatures often favor selectivity. |
Q2: I am observing significant hydrodehalogenation, resulting in 3-bromo- or 6-bromo-5-fluoro-1-methyl-1H-indazole. What is the cause and solution?
A: This side reaction stems from either the degradation of the boronic acid coupling partner (protodeboronation) or a competing pathway in the catalytic cycle.
-
Cause: The presence of water, prolonged reaction times, or excessively high temperatures can promote protodeboronation of the boronic acid. The resulting palladium-hydride species can then reductively eliminate to produce the hydrodehalogenated byproduct.
-
Solution:
-
Use Fresh Reagents: Ensure the boronic acid is pure and dry.
-
Modify Base/Solvent: Use an anhydrous base (e.g., K₃PO₄) in an anhydrous solvent system (e.g., dry toluene or dioxane) if possible, although some water is often necessary for the Suzuki mechanism.
-
Use Boronic Esters: Pinacol boronic esters (Bpin) are often more stable to protodeboronation than their corresponding boronic acids.
-
Minimize Reaction Time: Monitor the reaction by TLC or LC-MS and work up as soon as the starting material is consumed.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds.[11][18][19] The choice of ligand and base is critical for success.
Q1: My amination reaction is sluggish and gives low yields, even at high temperatures. How can I improve it?
A: Low reactivity is typically due to a suboptimal catalyst-ligand-base combination for the specific amine being coupled.
-
Cause: The catalytic cycle may be inhibited at the oxidative addition or reductive elimination step. The pKa of the amine and its steric bulk are crucial factors.
-
Solution:
-
Ligand Screening: This is the most critical parameter. For sterically hindered secondary amines or less nucleophilic primary amines, use highly active biarylphosphine ligands like BrettPhos, RuPhos, or the Josiphos family of ligands. For simpler amines, Xantphos or BINAP can be effective.[19]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. If your substrate is base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ can be tried, but this often requires a more active catalyst system and higher temperatures.
-
Solvent: Toluene, dioxane, and THF are common solvents. Toluene is often preferred for its higher boiling point.
-
Q2: I am attempting a double amination, but the reaction stops after the first substitution at C6. How can I drive the reaction to completion?
A: The second amination is significantly more difficult due to electronic deactivation and increased steric hindrance.
-
Cause: After the first C-N bond is formed at C6, the electron-donating character of the newly installed amino group deactivates the C3-Br bond towards further oxidative addition.
-
Solution:
-
Increase Catalyst Loading: Raise the catalyst and ligand loading to 10-15 mol%.
-
Use a Highly Active Catalyst System: Switch to a more robust ligand designed for challenging substrates, such as a G3 or G4 Buchwald precatalyst with a ligand like CPhos.
-
Elevated Temperature and Time: The reaction will likely require higher temperatures (120-140 °C) and extended reaction times. Microwave heating can be effective here.[20]
-
Change the Order: If synthetically feasible, consider if functionalizing the C3 position first via an alternative method could make the second coupling at C6 more accessible.
-
Sonogashira Coupling
The Sonogashira coupling is the premier method for introducing alkyne functionalities.[21][22]
Q1: My reaction is plagued by alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?
A: Glaser coupling is a copper-mediated side reaction that is often promoted by the presence of oxygen.
-
Cause: The copper(I) co-catalyst can be oxidized to copper(II) by trace oxygen, which then promotes the oxidative dimerization of the terminal alkyne.
-
Solution:
-
Rigorous Degassing: Ensure the solvent and reaction vessel are thoroughly degassed using multiple freeze-pump-thaw cycles or by sparging with an inert gas for an extended period. Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Use a Copper-Free Protocol: Several modern Sonogashira protocols operate without a copper co-catalyst, which completely eliminates Glaser coupling. These often require a more specialized palladium catalyst or ligand system but can be very effective.[21]
-
Add an Amine Base: Bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are not only bases but also act as reducing agents for any oxidized copper species and can help suppress homocoupling.[23]
-
Q2: Which bromine atom is expected to react first in a Sonogashira coupling?
A: Similar to the Suzuki reaction, regioselectivity is a key consideration. Published data on similar polyhalogenated systems suggests that selectivity can be finely tuned.[24][25]
-
Prediction: Without specific experimental data on this substrate, the C6 position is the most likely site of initial reaction due to its lower steric hindrance.
-
Strategy: To ensure mono-alkynylation, use a slight excess (1.1-1.2 equivalents) of the terminal alkyne and monitor the reaction closely. If a mixture is obtained, chromatographic separation will be necessary. Driving the reaction to di-alkynylation would require a larger excess of the alkyne (2.5-3.0 equivalents) and more forcing conditions.
Section 3: Experimental Protocols & Visual Guides
Protocol: Regioselective Mono-Suzuki Coupling at the C6-Position
This protocol provides a robust starting point for the selective arylation at the C6 position.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.5 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv.) and SPhos (0.065 equiv.) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water to achieve a 10:1 solvent ratio (e.g., 5 mL dioxane, 0.5 mL H₂O).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Workflow Diagrams
References
- 1. This compound (1286734-91-5) for sale [vulcanchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. ossila.com [ossila.com]
- 7. aksci.com [aksci.com]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Byproduct formation in the synthesis of kinase inhibitors from indazole
Welcome to the technical support center for the synthesis of indazole-based kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic campaigns. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2][3] However, its synthesis and functionalization are not without pitfalls. This resource provides in-depth, experience-driven advice to help you optimize your reactions, minimize impurities, and accelerate your research.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: My N-alkylation of indazole is giving a mixture of N1 and N2 isomers. How can I control the regioselectivity?
This is the most common challenge in indazole chemistry. The relative thermodynamic stability of the 1H- and 2H-indazole tautomers is close, and direct alkylation often leads to a mixture of products.[4][5] The regioselectivity is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile.[6][7]
Underlying Causality: The outcome of the N-alkylation is a classic example of kinetic versus thermodynamic control. The N1-anion is generally more sterically accessible, while the N2-anion can be more thermodynamically stable in some cases, especially with certain substitution patterns on the indazole ring. The choice of base and solvent can influence the nature of the ion pair (e.g., contact ion pair vs. solvent-separated ion pair), which in turn dictates the site of alkylation.
Troubleshooting & Optimization:
-
For N1-selectivity:
-
Base and Solvent System: A common and effective combination for favoring N1 alkylation is using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[6][8] This system tends to favor the kinetically controlled product.
-
Cesium Carbonate: In some cases, cesium carbonate (Cs2CO3) in a polar aprotic solvent like DMF can also promote N1-alkylation, potentially through a chelation mechanism with certain indazole substrates.[4][5]
-
-
For N2-selectivity:
-
Mitsunobu Conditions: The Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine) with an alcohol is a reliable method for achieving N2-alkylation.[4][5]
-
Substituent Effects: The electronic nature of substituents on the indazole ring can significantly influence regioselectivity. For instance, electron-withdrawing groups at the C7 position, such as -NO2 or -CO2Me, have been shown to direct alkylation to the N2 position.[6][7][8]
-
Protocol for Regioselective N1-Alkylation:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (N2 or Ar), add the substituted 1H-indazole (1.0 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated indazole.
FAQ 2: I am observing significant amounts of homocoupling byproducts in my Suzuki-Miyaura coupling reaction with a halogenated indazole. What is causing this and how can I minimize it?
Homocoupling of the boronic acid or ester is a frequent side reaction in Suzuki-Miyaura couplings.[9] This is often exacerbated by the presence of oxygen and can compete with the desired cross-coupling reaction, leading to reduced yields and purification difficulties.
Underlying Causality: The mechanism of homocoupling often involves the oxidative dimerization of the boronic acid, which can be catalyzed by the palladium species, especially in the presence of oxygen. Additionally, if the transmetalation step is slow, the organopalladium intermediate can react with another molecule of the boronic acid, leading to the homocoupled product.
Troubleshooting & Optimization:
-
Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[10]
-
Palladium Pre-catalyst: Using a well-defined, air-stable palladium pre-catalyst (e.g., a palladacycle) can sometimes give more consistent results and reduce homocoupling compared to generating the active Pd(0) species in situ from Pd(OAc)2.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step, outcompeting the side reactions.
-
Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes help to drive the cross-coupling reaction to completion and minimize homocoupling of the more valuable halogenated indazole.
-
Base and Temperature: The choice of base and reaction temperature can also influence the rate of transmetalation versus side reactions. Careful optimization of these parameters is often necessary.
FAQ 3: My Buchwald-Hartwig amination on a chloro-indazole is sluggish and gives low yields. What can I do to improve the reaction?
Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but aryl chlorides can be challenging substrates due to the strength of the C-Cl bond.[11] Incomplete conversion and catalyst decomposition are common issues.
Underlying Causality: The rate-limiting step in the catalytic cycle for aryl chlorides is often the oxidative addition of the aryl chloride to the Pd(0) center. This step is slower compared to aryl bromides or iodides. Therefore, a more reactive catalyst system is required.
Troubleshooting & Optimization:
-
Ligand Selection: For challenging aryl chloride substrates, highly active, sterically hindered biarylphosphine ligands are often necessary. Examples include XPhos, SPhos, or RuPhos. These ligands promote the formation of the active monoligated Pd(0) species required for the oxidative addition of the aryl chloride.[12]
-
Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Potassium phosphate (K3PO4) can also be effective, particularly in polar solvents.[12]
-
Solvent: Anhydrous, polar apathetic solvents like toluene, dioxane, or DMF are typically used. The choice of solvent can influence the solubility of the base and the catalytic species.
-
Temperature: Higher reaction temperatures are often required for the amination of aryl chlorides. Microwave heating can be an effective way to achieve high temperatures and reduce reaction times.[12]
FAQ 4: I am seeing byproducts resulting from C-H activation or functionalization at the C3 position of my indazole. How can I avoid this?
While N-functionalization is more common, direct C3-functionalization of the indazole ring can occur under certain conditions, particularly with transition metal catalysis.[13] This can lead to a complex mixture of products.
Underlying Causality: The C3-proton of the indazole ring can be acidic and susceptible to deprotonation, especially with strong bases or organometallic reagents. This can lead to metalation at the C3 position followed by reaction with an electrophile.
Troubleshooting & Optimization:
-
Protecting Groups: If C3-functionalization is a persistent issue, consider protecting the N1 position with a suitable protecting group (e.g., SEM, Boc). This can alter the electronic properties of the indazole ring and disfavor C3-metalation.
-
Reaction Conditions: Carefully control the stoichiometry of the base. Using just enough base to deprotonate the N-H of the indazole can minimize deprotonation at C3.
-
Directed Metalation: If C3-functionalization is desired, specific directing groups can be installed on the N1 position to facilitate regioselective lithiation or zincation at C3.[13]
Section 2: Visual Troubleshooting Guides
Decision Tree for N-Alkylation Regioselectivity
Caption: Decision tree for troubleshooting N-alkylation regioselectivity.
Workflow for Optimizing Palladium-Catalyzed Cross-Coupling Reactions
Caption: Workflow for optimizing Pd-catalyzed cross-coupling reactions.
Section 3: Quantitative Data Summary
Table 1: Typical Conditions for Regioselective N-Alkylation of Indazoles
| Desired Isomer | Base | Solvent | Typical Temperature | Key Considerations | Reference(s) |
| N1 | NaH | THF | 0 °C to RT | Kinetically controlled, sensitive to moisture. | [6][7] |
| N1 | Cs2CO3 | DMF | RT to 90 °C | Can be effective for certain substrates. | [4][5] |
| N2 | DEAD/PPh3 | THF | 0 °C to RT | Mitsunobu conditions, requires an alcohol. | [4][5] |
| N2 | K2CO3 | DMF | RT | Can favor N2 with specific C7 substituents. | [6][7] |
Table 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Common Byproduct/Issue | Primary Cause(s) | Recommended Solution(s) | Reference(s) |
| Suzuki-Miyaura | Homocoupling of Boronic Acid | Presence of O2, slow transmetalation | Rigorous degassing, use of bulky/electron-rich ligands, slight excess of boronic acid. | [9][10] |
| Buchwald-Hartwig | Low Conversion (Aryl-Cl) | Slow oxidative addition | Use of bulky biarylphosphine ligands (e.g., XPhos), strong base (e.g., NaOtBu), higher temp. | [11][12] |
| Suzuki/Buchwald | Protodehalogenation | Presence of protic impurities, β-hydride elimination | Use of anhydrous solvents, careful choice of ligand and base. | [9][11] |
| Suzuki/Buchwald | Catalyst Decomposition | High temperature, incompatible reagents | Use of pre-catalysts, lower reaction temperature if possible, screen different ligands. | [10][11] |
References
- 1. researchgate.net [researchgate.net]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ucc.ie [research.ucc.ie]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. soc.chim.it [soc.chim.it]
Validation & Comparative
The Strategic Advantage of 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole in Modern Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its versatile structure allows for multi-vector functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth technical comparison of a highly strategic building block, 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole , against other relevant heterocyclic building blocks in the context of drug discovery, with a particular focus on the synthesis of kinase inhibitors.
The Unique Structural Attributes of this compound
The subject of this guide, this compound, possesses a unique combination of structural features that offer distinct advantages in the synthesis of complex molecules.
-
Dibromo Functionality : The presence of two bromine atoms at the 3- and 6-positions provides two distinct reaction handles for sequential and regioselective cross-coupling reactions. This allows for the controlled introduction of different functionalities, a crucial aspect in building molecular complexity and exploring structure-activity relationships (SAR).
-
Fluoro Substitution : The fluorine atom at the 5-position can significantly enhance the metabolic stability and binding affinity of the final compound.[2] Fluorine's high electronegativity can modulate the pKa of nearby functional groups and create favorable interactions with biological targets.[3]
-
N-Methylation : The methyl group at the 1-position prevents N-H reactivity, simplifying synthetic strategies by removing the need for protecting groups and eliminating potential N-arylation side reactions during cross-coupling.
Comparative Reactivity in Key Cross-Coupling Reactions
The utility of a building block is largely defined by its reactivity and selectivity in common synthetic transformations. Here, we compare the expected performance of this compound in Suzuki-Miyaura and Buchwald-Hartwig reactions against other dihaloheterocyclic building blocks.
Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the formation of C-C bonds. The reactivity of the two bromine atoms in this compound is expected to be differentiated, allowing for regioselective mono- or di-arylation.
General Reactivity Trend: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl.[4] Therefore, a dibromo-substituted indazole offers a good balance of reactivity and stability.
Expected Regioselectivity: The electronic environment of the indazole ring influences the relative reactivity of the C3-Br and C6-Br bonds. The C3-position is generally more electron-deficient, which can influence the rate of oxidative addition. However, steric hindrance and the specific catalytic system employed play a crucial role in determining the regioselectivity. For many dihaloheterocycles, careful selection of the palladium catalyst, ligand, and reaction conditions can achieve high regioselectivity for mono-arylation.[5]
Comparison with Other Building Blocks:
| Building Block | Key Features for Suzuki Coupling | Expected Performance |
| This compound | Two reactive C-Br bonds; fluorine modulation of electronics; N-methyl protection. | Good reactivity at both positions, with potential for regioselective mono-arylation under optimized conditions. The fluorine atom may slightly alter the reactivity profile compared to non-fluorinated analogs. |
| 3,6-Dichloro-5-fluoro-1-methyl-1H-indazole | Less reactive C-Cl bonds. | Requires more forcing reaction conditions (e.g., specialized ligands, higher temperatures) for efficient coupling. Offers the potential for orthogonal chemistry if one position is brominated. |
| 3-Bromo-6-iodo-5-fluoro-1-methyl-1H-indazole | Differentiated halogen reactivity (C-I > C-Br). | Highly predictable regioselective mono-arylation at the more reactive C-I bond, followed by subsequent coupling at the C-Br bond. |
| 2,4-Dichloropyridine | Electron-deficient pyridine ring activates both C-Cl bonds. | Regioselectivity can be challenging to control, often leading to mixtures of products.[6] |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for constructing arylamines, a common motif in kinase inhibitors that interact with the hinge region of the ATP-binding pocket.
Expected Reactivity and Selectivity: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound is expected to be regioselective under carefully controlled conditions. The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity.[7][8] The relative reactivity of the C3 and C6 positions towards amination will depend on the specific catalyst system and the nature of the amine coupling partner.
Workflow for Sequential Functionalization:
Caption: Sequential Suzuki and Buchwald-Hartwig coupling workflow.
Application in Kinase Inhibitor Synthesis: A Performance Comparison
The indazole scaffold is a key component of numerous kinase inhibitors.[9] The strategic placement of substituents on the indazole ring is crucial for achieving high potency and selectivity. This compound serves as an excellent starting point for the synthesis of potent inhibitors of various kinases, including Aurora kinases and Polo-like kinases (PLKs).
Case Study: Synthesis of Aurora Kinase Inhibitors
Aurora kinases are critical regulators of mitosis, and their overexpression is linked to various cancers. Several potent Aurora kinase inhibitors feature a substituted indazole core.
Comparative Inhibitory Activity of Indazole-Based Aurora Kinase Inhibitors:
| Compound/Analog | Target Kinase | IC50 (nM) | Reference Building Block | Key Structural Features |
| Analog A | Aurora A | 8.3 | This compound (hypothetical precursor) | 3-(pyrrolopyridin-2-yl)indazole core[10] |
| Analog B | Aurora A | 67 | 4,5-dichloro-3-nitropyridin-2-amine | Imidazo[4,5-b]pyridine core[11] |
| Analog C | Aurora B | 21 (selective) | Indazole scaffold | Knowledge-based design[9] |
| JNJ-7706621 | Aurora A/B | Submicromolar | Triazole scaffold | Pan-kinase inhibitor profile[1] |
The data suggests that the indazole scaffold, which can be readily accessed and functionalized from building blocks like this compound, is a highly effective core for developing potent Aurora kinase inhibitors.
Case Study: Synthesis of Polo-like Kinase (PLK) Inhibitors
PLKs are another family of serine/threonine kinases that play a crucial role in cell cycle progression. PLK1 and PLK4 are validated targets in oncology.
Comparative Inhibitory Activity of Indazole-Based PLK Inhibitors:
| Compound/Analog | Target Kinase | IC50 (nM) | Reference Building Block | Key Structural Features |
| K22 | PLK4 | 0.1 | N-(1H-indazol-6-yl)benzenesulfonamide scaffold[2] | Indazole core with sulfonamide linkage |
| C05 | PLK4 | < 0.1 | Indazole scaffold | Optimized for metabolic stability[12] |
| BI 2536 | PLK1 | 0.83 | Dihydropteridinone scaffold | Potent but with potential for off-target effects[13] |
These examples highlight the exceptional potency that can be achieved with indazole-based PLK inhibitors, underscoring the value of this compound as a starting material for such endeavors.
Experimental Protocols
The following are detailed, step-by-step methodologies for key cross-coupling reactions, adapted for this compound based on established protocols for similar substrates.[14][15][16]
Protocol for Regioselective Mono-Suzuki-Miyaura Coupling
This protocol aims for the selective arylation at one of the bromine positions. Optimization of the ligand and reaction time is crucial for achieving high regioselectivity.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1, degassed)
Procedure:
-
To an oven-dried reaction vessel, add this compound, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add Pd(dppf)Cl₂ to the vessel.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS, aiming for the consumption of the starting material and the formation of the mono-arylated product.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired mono-arylated indazole.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol for Buchwald-Hartwig Amination
This protocol describes the amination of a mono-arylated bromoindazole derivative.
Materials:
-
Mono-arylated bromoindazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
NaOtBu (1.5 equiv)
-
Anhydrous Toluene (degassed)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the mono-arylated bromoindazole, Pd₂(dba)₃, and Xantphos.
-
Add NaOtBu to the tube.
-
Add the degassed anhydrous toluene.
-
Add the amine to the reaction mixture.
-
Seal the Schlenk tube and heat with stirring to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Conclusion
This compound stands out as a highly versatile and strategic building block for modern drug discovery. Its unique combination of two reactive bromine handles, a beneficial fluorine substituent, and a protected indazole nitrogen provides medicinal chemists with a powerful platform for the efficient synthesis of complex and diverse molecular architectures. The potential for regioselective functionalization through established cross-coupling methodologies, coupled with the proven success of the indazole scaffold in generating potent kinase inhibitors, makes this building block a superior choice for lead discovery and optimization campaigns. The experimental data from analogous systems strongly supports its utility in accelerating the development of novel therapeutics.
References
- 1. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors [mdpi.com]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Synthetic Scaffolds: Evaluating Alternatives to 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole
Executive Summary
3,6-Dibromo-5-fluoro-1-methyl-1H-indazole (CAS: 1286734-91-5) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. Its strategic placement of two bromine atoms offers dual points for sequential chemical modification, while the fluorine atom and N-methyl group provide metabolic stability and modulate physicochemical properties.[1] This guide provides an in-depth comparison of this key reagent with structurally related alternatives. We will analyze their respective performance in palladium-catalyzed cross-coupling reactions, offering objective experimental data and expert insights to guide researchers in selecting the optimal scaffold for their specific drug discovery and development programs. The focus is on enabling informed decisions based on synthetic strategy, desired biological outcomes, and practical considerations.
The Strategic Value of this compound
The utility of this scaffold stems from the unique interplay of its substituents, each contributing distinct advantages in the context of drug design.
Structural and Physicochemical Profile
This compound is a solid at room temperature with a molecular formula of C₈H₅Br₂FN₂ and a molecular weight of 307.95 g/mol .[1][2] The N-methylation at position 1 distinguishes it from its 1H-indazole analog, preventing unwanted side reactions at the nitrogen atom during functionalization of the carbon framework and influencing its physical properties.[1]
The Role of Fluorine and Bromine in Medicinal Chemistry
The judicious incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability.[3] The fluorine atom at the C-5 position of the indazole ring creates a unique electronic environment.[1] The two bromine atoms at the C-3 and C-6 positions are the primary reactive handles. Their differing electronic environments allow for potential regioselective functionalization through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, making this reagent a versatile platform for building molecular diversity.[1][4][5]
Application Profile: A Privileged Scaffold for Kinase Inhibitors
The indazole core is a "privileged scaffold" frequently found in potent and selective kinase inhibitors.[6][7] Kinases are critical targets in oncology and inflammation research, and the rigid, planar structure of the indazole ring system is well-suited for interaction with the ATP-binding pocket of these enzymes.[8][9] Compounds built from this scaffold have been investigated as inhibitors for kinases such as Akt and Tpl2, demonstrating the therapeutic potential of this molecular framework.[6][9][10]
Identifying and Classifying Alternative Scaffolds
The choice of a scaffold is a critical decision in a synthetic campaign. The "best" reagent is not universal but depends entirely on the strategic goals of the project. Alternatives to our primary compound are chosen based on variations in key structural motifs: N-alkylation and the halogenation pattern.
Candidate Alternatives
-
Alternative 1: 3,6-Dibromo-5-fluoro-1H-indazole (The NH-Variant)
-
CAS: 1286734-81-3[11]
-
Key Difference: Lacks the N-1 methyl group, possessing a free N-H bond.
-
Strategic Implication: This offers greater flexibility. The N-H can be a hydrogen bond donor in a final drug molecule or serve as a reactive site for further N-arylation or N-alkylation. However, it often necessitates protection/deprotection steps during C-C or C-N coupling reactions to prevent undesired side reactions, adding complexity to the synthesis.[12]
-
-
Alternative 2: 5-Bromo-4-fluoro-1-methyl-1H-indazole (The Isomeric Variant)
-
CAS: 1784678-61-0[13]
-
Key Difference: A regioisomer with a single bromine at C-5 and fluorine at C-4.
-
Strategic Implication: This variant is not a direct replacement but an alternative for exploring Structure-Activity Relationships (SAR). The altered position of the fluorine atom significantly changes the electronic distribution and steric profile of the molecule, which can lead to different binding affinities and selectivity profiles against biological targets.[14] It provides only a single handle (C-5 bromine) for cross-coupling.
-
The following diagram illustrates a decision-making process for selecting an appropriate indazole scaffold.
Caption: Decision tree for selecting a functionalized indazole scaffold.
Comparative Performance in Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds and is an excellent benchmark for evaluating the reactivity of these scaffolds.[15][16]
Theoretical Reactivity Analysis
The reactivity of aryl bromides in palladium-catalyzed reactions is influenced by both electronic and steric factors. For the target compound, the electron-withdrawing fluorine at C-5 deactivates the adjacent C-6 bromine towards oxidative addition to the palladium catalyst, while having a lesser effect on the C-3 bromine. This differential reactivity can, in principle, be exploited for selective, sequential couplings. In the NH-variant, the acidic proton can interfere with common basic conditions, often necessitating the use of stronger bases or a protection strategy. The isomeric variant's C-5 bromine is flanked by a fluorine atom, which may influence catalyst coordination and reactivity.
Experimental Data Showcase: Suzuki-Miyaura Coupling
The following table summarizes representative experimental data for Suzuki-Miyaura reactions involving the target compound and its alternatives. It is important to note that these results are compiled from different sources and are intended to be illustrative rather than a direct head-to-head comparison under identical conditions.
| Indazole Reagent | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 7-Bromo-4-sulfonamido-1H-indazole (NH-variant model) | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 95 | [15] |
| 3-Ethynyl-1H-indazoles (General class) | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 60-85 | [17] |
| 6-Bromo-1H-indazole (NH-variant model) | Various arylboronic acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-92 | [18] |
Note: Direct experimental data for the exact target compound (this compound) in a Suzuki coupling was not available in the searched literature. The data presented for "NH-variant models" uses structurally similar bromo-1H-indazoles to provide a reasonable proxy for expected reactivity and conditions.
Analysis of Results: The data on model systems indicates that NH-indazoles are highly effective substrates in Suzuki-Miyaura couplings, achieving excellent yields.[15][18] The use of bases like K₂CO₃ or K₃PO₄ is common, and catalysts like PdCl₂(dppf) or systems with specialized phosphine ligands (SPhos) are effective.[15][18] This suggests that while the NH-variant requires careful selection of base, it is a viable and high-performing alternative. The N-methylated target compound would likely perform similarly or better, as the absence of the acidic proton simplifies the reaction conditions by removing potential side reactions with the base.
Experimental Protocols
A robust and reproducible protocol is essential for success. The following is a general, self-validating procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the indazole scaffolds discussed.
General Protocol for Suzuki-Miyaura Coupling of a Bromo-Indazole
Materials:
-
Bromo-indazole substrate (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1 mixture)
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Workflow Diagram:
Caption: Standard experimental workflow for a Suzuki-Miyaura reaction.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromo-indazole (e.g., 100 mg, 0.325 mmol, 1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of Dioxane/H₂O 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the stirring mixture under a positive pressure of inert gas.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.
Senior Application Scientist's Perspective: Strategic Selection
The choice between these reagents is rarely about which is "better" in absolute terms, but which is the most strategic for a given project.
-
When to Use the Target Compound (this compound): This is the reagent of choice when the synthetic route is designed for sequential C-3 and C-6 functionalization and any reactivity at the N-1 position is to be avoided. The N-methyl group acts as a permanent protecting group, streamlining the synthesis by removing the need for protection/deprotection steps. This is ideal for library synthesis where operational simplicity is key.
-
When to Choose the NH-Variant (3,6-Dibromo-5-fluoro-1H-indazole): Select this alternative when the final molecule requires an N-H for hydrogen bonding interactions with the biological target, or when the synthetic plan includes a subsequent N-alkylation or N-arylation step. While it may add steps to the synthesis, it offers greater structural flexibility for the final product.
-
When to Choose the Isomeric Variant (5-Bromo-4-fluoro-1-methyl-1H-indazole): This scaffold is not a direct substitute but a strategic tool for SAR exploration. If a lead compound based on the 3,6-dibromo scaffold shows promise, synthesizing an analog with this isomeric variant allows researchers to probe the importance of the substituent positions for biological activity. The different electronic properties imparted by the 4-fluoro group can lead to dramatic changes in potency and selectivity.[14]
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry, particularly in the synthesis of kinase inhibitors. However, a nuanced understanding of its structural alternatives is crucial for advanced drug design. The NH-variant offers enhanced flexibility for N-1 functionalization at the cost of potential additional synthetic steps, while isomeric variants are indispensable tools for deep SAR exploration. The optimal choice is dictated by the specific requirements of the target molecule and the overall synthetic strategy. By understanding the comparative reactivity and strategic implications of each scaffold, researchers can make more informed decisions, accelerating their path toward novel and effective therapeutics.
References
- 1. This compound (1286734-91-5) for sale [vulcanchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. ãWhitepaperãIndazoles in Drug Discovery [promotion.pharmablock.com]
- 8. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1286734-81-3|3,6-Dibromo-5-fluoro-1H-indazole|BLD Pharm [bldpharm.com]
- 12. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 13. chemscene.com [chemscene.com]
- 14. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium Catalysis for Dibromoindazole Coupling
An Objective Comparison of Catalyst Efficacy for C-C and C-N Bond Formation
In the landscape of modern medicinal chemistry, the indazole scaffold is a cornerstone, forming the core of numerous therapeutic agents, including kinase inhibitors like Axitinib. The ability to precisely functionalize this privileged structure is paramount. Dibromoindazoles serve as versatile building blocks, offering two distinct reaction handles for sequential, site-selective diversification through palladium-catalyzed cross-coupling reactions. However, the efficacy and selectivity of these transformations are critically dependent on the choice of the palladium catalyst system.
This guide provides an in-depth comparison of various palladium catalysts for the most common coupling reactions performed on dibromoindazole substrates: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira. We will move beyond mere protocols to explore the causality behind catalyst selection, address the crucial challenge of regioselectivity, and provide the experimental data necessary for researchers to make informed decisions in their synthetic campaigns.
Core Principles: The Palladium(0)/Palladium(II) Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a well-orchestrated sequence of elementary steps.[1][2] Understanding this mechanism is fundamental to rational catalyst design and troubleshooting. The generally accepted cycle for cross-coupling reactions involves three key stages: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[3]
The ligand's role is not passive; its steric bulk and electronic properties profoundly influence each step. Bulky, electron-rich phosphine ligands, for instance, promote the formation of monoligated palladium species, which accelerates both the initial oxidative addition and the final, product-releasing reductive elimination.[4]
Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
Comparative Analysis of Palladium Catalysts
The choice of catalyst is dictated by the specific bond being formed (C-C vs. C-N) and the nature of the coupling partners. Below, we compare the performance of common catalyst systems for different transformations on bromoindazole substrates.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl structures.[5] For bromoindazoles, catalyst systems featuring bidentate phosphine ligands have proven particularly effective.
| Catalyst System | Substrates | Base | Solvent | Yield (%) | Key Advantages | Reference |
| Pd(dppf)Cl₂ | 5-Bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid | K₂CO₃ | Dimethoxyethane | High | High yield, short reaction time.[6] | [6] |
| Pd(dppf)Cl₂ | Bromoindazole + Arylboronic acid esters | Cs₂CO₃ | 1,4-Dioxane/H₂O | Good-Excellent | Effective for diverse boronic esters.[6] | [6][7] |
| Pd(OAc)₂ / PCy₃ | 2-Aryl-diazaborole + Aryl bromides | K₃PO₄·H₂O | Dioxane | Moderate-Good | Effective ligand/precatalyst combination.[8] | [8] |
| Pd(PCy₃)₂ | 5-Bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid | K₂CO₃ | Dimethoxyethane | Modest | Less effective than dppf-based systems for this substrate.[6] | [6] |
| Pd/rGO | Bromoindazole + Arylboronic acid | K₂CO₃ | [bmim]NTf₂ | Good | Heterogeneous catalyst, recyclable up to eight times.[6] | [6] |
Expert Insight: The success of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, or Pd(dppf)Cl₂ , is noteworthy. The dppf ligand's large bite angle and electron-donating properties stabilize the palladium center, facilitating both oxidative addition and reductive elimination, leading to higher yields and faster reactions compared to catalysts with monodentate or less electron-rich ligands.[6][9] While heterogeneous catalysts like Pd on reduced graphene oxide (Pd/rGO) offer the significant advantage of recyclability, they may require specific conditions, such as ionic liquids, to achieve high activity.[6]
Buchwald-Hartwig Amination: Crafting C-N Bonds
The formation of C-N bonds via Buchwald-Hartwig amination has revolutionized drug discovery.[10][11] This reaction is particularly sensitive to ligand architecture, with bulky, electron-rich dialkylbiaryl phosphines developed by the Buchwald group showing exceptional performance.[4][12]
| Catalyst System | Substrates | Base | Solvent | Yield (%) | Key Advantages | Reference |
| Pd(OAc)₂ / Xantphos | N-substituted 4-bromo-7-azaindole + Amides/Amines | Cs₂CO₃ | Dioxane | Good-Excellent | Broad substrate scope for amides and amines.[13] | [13] |
| Pd₂(dba)₃ / Xantphos | N-substituted 4-bromo-7-azaindole + Amides/Amines | Cs₂CO₃ | Dioxane | Good-Excellent | Alternative Pd(0) source, effective with Xantphos.[13] | [13] |
| Pd(OAc)₂ / XPhos | N-substituted 4-bromo-7-azaindole + Amines | Cs₂CO₃ | Dioxane | Trace | Ineffective for this specific substrate class, highlighting ligand sensitivity.[13] | [13] |
Expert Insight: For the amination of bromo-azaindoles, a close structural relative of indazoles, the Xantphos ligand paired with either Pd(OAc)₂ or Pd₂(dba)₃ is highly effective.[13] The defined bite angle of this bidentate ligand is crucial for promoting the C-N reductive elimination. The failure of a highly bulky ligand like XPhos in this specific case underscores a critical principle: there is no universal "best" ligand.[13] Catalyst screening is essential, as subtle steric and electronic differences between substrates can dramatically alter reactivity. The development of air-stable Pd(I) dimer precatalysts also offers a practical alternative for initiating the catalytic cycle.[14]
Heck Reaction: Vinylation of the Indazole Core
The Heck reaction provides a powerful method for installing vinyl groups.[15][16] For 3-bromoindazoles, a simple and cost-effective catalyst system has been shown to be superior.
A study focused on the synthesis of the drug Axitinib involved a key Heck reaction on a 3-bromoindazole derivative.[17] Screening of various palladium catalysts and phosphine ligands revealed that the combination of Pd(OAc)₂ as the precatalyst and PPh₃ (triphenylphosphine) as the ligand was the most efficient system.[17] This highlights that for certain transformations, classic, less sterically demanding ligands can outperform more complex, modern ligand systems.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, typically employing a dual-catalyst system.[18][19]
The standard conditions involve a palladium(0) catalyst , such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst , most commonly CuI, in the presence of an amine base.[20][21] While highly effective, the copper co-catalyst can sometimes lead to undesirable alkyne homocoupling (Glaser coupling). In such cases, copper-free Sonogashira protocols have been developed. A notable example uses a Pd₂(dba)₃/P(tBu)₃ system, which was found to promote the coupling of aryl bromides at room temperature without the need for CuI.[22]
The Critical Challenge: Site Selectivity in Dibromoindazoles
With two bromine atoms, typically at the C3 and C5 positions, regioselectivity is the primary challenge. The inherent electronic properties of the indazole ring often lead to preferential reaction at one site. However, this selectivity can often be inverted by judicious choice of the catalyst system.
As a general principle in dihalogenated N-heteroarenes, oxidative addition is often faster at the C-X bond that is more electron-deficient or sterically accessible.[23] However, the ligand can override these intrinsic properties.
Caption: Decision workflow for selecting a palladium catalyst system.
-
Sterically Hindered Ligands: Bulky ligands like P(tBu)₃ or the Buchwald biaryl phosphines can favor reaction at the less sterically hindered bromine atom.
-
Ligand-Free Conditions: In some cases, so-called "ligand-free" conditions (where the solvent or substrate may act as a weak ligand) can provide inverted selectivity compared to phosphine-ligated systems.[23] For instance, Jeffery conditions (using a phase-transfer catalyst like a tetralkylammonium salt) have been shown to favor reaction at unconventional sites in other dihalopyridines.[23]
Controlling site selectivity is often an empirical science, and high-throughput experimentation is a powerful tool for rapidly screening different combinations of catalysts, ligands, bases, and solvents to achieve the desired regiochemical outcome.[7][24]
Validated Experimental Protocols
To ensure reproducibility, detailed experimental protocols are essential. The following are representative procedures adapted from the literature.
Protocol 1: Suzuki-Miyaura Coupling of a Bromoindazole
This protocol is based on the successful coupling using Pd(dppf)Cl₂.[6]
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Methodology:
-
To a flame-dried Schlenk flask is added the bromoindazole (1.0 mmol), the corresponding boronic acid or ester (1.2 mmol), and potassium carbonate (2.5 mmol).
-
The flask is sealed, and the atmosphere is exchanged with an inert gas (Argon or Nitrogen) by three cycles of evacuation and backfilling.
-
Under a positive pressure of inert gas, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.05 mmol, 5 mol%) is added.
-
Anhydrous, degassed solvent (e.g., dimethoxyethane or 1,4-dioxane) is added via syringe.
-
The reaction mixture is heated to the target temperature (e.g., 80-90 °C) and stirred vigorously.
-
The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
Conclusion and Future Outlook
The functionalization of dibromoindazoles is a mature field, with robust palladium-catalyzed protocols available for a variety of essential C-C and C-N bond-forming reactions. For Suzuki-Miyaura couplings , Pd(dppf)Cl₂ remains a highly reliable and effective catalyst.[6] For Buchwald-Hartwig aminations , catalyst systems based on bidentate ligands like Xantphos are excellent starting points, though ligand screening is crucial.[13] Simpler systems, such as Pd(OAc)₂/PPh₃ , can be surprisingly effective for Heck reactions .[17]
The primary challenge remains the predictable control of site selectivity. Future advancements will likely focus on developing new ligand architectures that can more precisely discriminate between the electronic and steric environments of the two bromine atoms on the indazole core. The application of machine learning and high-throughput experimentation will be instrumental in accelerating the discovery of catalyst systems that can predictably deliver either regioisomer, thereby unlocking the full synthetic potential of these valuable building blocks for drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Palladium used As A Catalyst: A Review | Semantic Scholar [semanticscholar.org]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 13. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 14. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature | Semantic Scholar [semanticscholar.org]
- 23. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. odinity.com [odinity.com]
The Organic Chemist's Guide to Indazole Functionalization: A Comparative Analysis of C-C vs. C-N Bond Formation
The indazole core, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its value lies in its versatile scaffold, which allows for intricate molecular architectures through the strategic formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For researchers, scientists, and drug development professionals, a deep understanding of the methodologies to functionalize this privileged scaffold is paramount. This guide provides an in-depth, objective comparison of the leading strategies for C-C and C-N bond formation on the indazole ring, supported by experimental data and mechanistic insights to inform your synthetic planning.
The Strategic Crossroads: C-C vs. C-N Functionalization
The decision to forge a C-C or a C-N bond on an indazole substrate is a critical juncture in a synthetic campaign. C-C bond formation, typically achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Heck reaction, allows for the introduction of diverse aryl, heteroaryl, or vinyl substituents.[4][5] This strategy is often employed to modulate the steric and electronic properties of a lead compound, influencing its target engagement and pharmacokinetic profile.
Conversely, C-N bond formation, primarily accomplished via Buchwald-Hartwig amination or Ullmann condensation, introduces amine, amide, or other nitrogen-containing functionalities.[6][7][8] These groups can serve as crucial hydrogen bond donors or acceptors, significantly impacting a molecule's solubility, metabolic stability, and binding affinity.
This guide will dissect these key transformations, offering a comparative analysis of their mechanisms, substrate scope, and practical considerations.
C-C Bond Formation on the Indazole Scaffold: Expanding the Core
Palladium-catalyzed cross-coupling reactions are the workhorses for C-C bond formation on indazoles. The choice of reaction and conditions is dictated by the desired substituent and the nature of the indazole starting material.
The Suzuki-Miyaura Coupling: A Versatile Tool for Arylation and Heteroarylation
The Suzuki-Miyaura reaction stands out for its mild reaction conditions, broad substrate scope, and the commercial availability of a vast array of boronic acids.[2] This makes it a highly attractive method for introducing aryl and heteroaryl moieties at various positions of the indazole ring.
Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of a halo-indazole to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand is critical to facilitate these steps efficiently.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1H-indazole
This protocol is a representative example for the C-5 arylation of an unprotected indazole.
Diagrammatic Workflow:
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
The Divergent Roles of Bromine Substitution: A Tale of Two Positions
An In-Depth Comparative Guide to the Biological Activity of 3-Bromo vs. 6-Bromo Substituted Indazoles
For researchers and professionals in drug development, the indazole scaffold represents a "privileged structure," forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] The strategic introduction of halogen atoms, particularly bromine, is a cornerstone of medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, electronic distribution, and metabolic stability.[3] The position of this substitution is not trivial; it can dictate the compound's primary biological targets and its overall therapeutic potential.
This guide provides a detailed comparative analysis of the biological activities of indazoles substituted with bromine at the 3- and 6-positions. We will explore how this seemingly subtle structural difference leads to distinct applications, from versatile synthetic intermediates to potent, targeted inhibitors. By synthesizing data from the literature and providing actionable experimental protocols, this document aims to equip researchers with the insights needed to leverage these important scaffolds in their own discovery programs.
The core distinction between 3-bromo and 6-bromoindazoles lies in their predominant roles in drug design. While both can be manipulated synthetically, the 3-position is frequently exploited as a reactive handle for diversification, whereas the 6-position often serves as a key interaction point within a biological target's binding site.
3-Bromoindazoles: The Versatile Synthetic Hub
The bromine atom at the C3 position of the indazole ring is a key synthetic tool, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular diversity.[4] While the parent 3-bromo-1H-indazole may exhibit limited intrinsic biological activity, its true value lies in its role as a precursor to more complex and potent molecules.[4] The synthesis of these derivatives often begins with the iodination or bromination of the parent indazole at the 3-position, followed by coupling reactions to append various functional groups.[2]
A notable exception where a 3-bromoindazole itself shows high potency is in the case of 3-Bromo-7-Nitroindazole , a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[5] This compound's activity highlights that while often used as a synthetic handle, the 3-bromo substituent can, in the right context, contribute directly to biological function.
6-Bromoindazoles: A Core Pharmacophore for Targeted Therapies
In contrast to the 3-bromo position, the 6-bromo substituent is frequently an integral part of the final active pharmacophore, particularly in the realm of kinase inhibition and antimicrobial development.[6] The indazole core is a well-established hinge-binding motif for many protein kinases, and substituents on the fused benzene ring, such as at the 6-position, are critical for establishing potency and selectivity.[4][7]
For example, the 6-bromo-1-methyl-1H-indazol-4-amine core has been identified as a well-optimized scaffold for inhibiting Polo-like kinase 4 (PLK4), a target in oncology.[8] Furthermore, 6-bromoindazole derivatives have been investigated as inhibitors of bacterial cystathionine γ-lyase, acting as potential antibiotic potentiators that could help combat antimicrobial resistance.[9] This underscores the role of the 6-bromo group in direct, favorable interactions with the target protein.
Comparative Summary of Biological and Synthetic Roles
| Feature | 3-Bromo-Substituted Indazoles | 6-Bromo-Substituted Indazoles |
| Primary Role | Primarily a versatile synthetic intermediate ("handle") for diversification via cross-coupling reactions.[2][4] | Often a core component of the active pharmacophore, directly contributing to target binding and biological activity.[6][9] |
| Common Targets | Neuronal Nitric Oxide Synthase (nNOS).[5] | Protein Kinases (e.g., PLK4), Bacterial Enzymes (e.g., Cystathionine γ-lyase).[8][9] |
| Reported Activities | Enzyme Inhibition. | Anticancer, Antimicrobial, Kinase Inhibition.[7][10] |
| Example Compound | 3-Bromo-7-Nitroindazole (Potent nNOS inhibitor).[5] | 6-Bromo-1-methyl-1H-indazol-4-amine derivatives (PLK4 inhibitors).[8] |
Visualizing the Synthetic Utility
The following diagram illustrates how both 3-bromo and 6-bromoindazoles serve as platforms for generating diverse chemical libraries through palladium-catalyzed cross-coupling reactions, a fundamental strategy in modern medicinal chemistry.
Caption: Synthetic pathways for 3- and 6-bromoindazoles.
Experimental Protocols for Biological Evaluation
To assess and compare the biological activities of novel indazole derivatives, standardized and robust assays are essential. Below are detailed protocols for two key assays relevant to the activities discussed: an in vitro kinase inhibition assay and a minimum inhibitory concentration (MIC) assay for antimicrobial activity.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase by quantifying ATP consumption.[11] The ADP-Glo™ Kinase Assay is a common platform for this purpose.[12]
Causality: This assay measures the amount of ADP produced in a kinase reaction. An inhibitor will reduce the kinase's activity, leading to less ADP production and, consequently, a lower luminescent signal. This allows for a quantitative measure of inhibitor potency (IC50).[11]
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test indazole in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilution).
-
Reaction Setup: In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO vehicle control to the appropriate wells.[11]
-
Enzyme Addition: Add 2.5 µL of the kinase of interest (e.g., PLK4), diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA), to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the appropriate kinase substrate peptide and ATP to each well. The final ATP concentration should ideally be at or near its Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[13]
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The duration may need optimization based on the specific kinase's activity.
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[11]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[11]
Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a specific microorganism.[14][15][16]
Causality: By exposing a standardized inoculum of bacteria to serial dilutions of a compound, one can identify the minimum concentration required to inhibit its growth. This is a fundamental measure of a compound's antibacterial efficacy.[14]
Workflow Diagram:
Caption: Workflow for a broth microdilution MIC assay.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test indazole in a suitable solvent (e.g., DMSO) and then dilute it in Mueller-Hinton Broth (MHB) to achieve a concentration that is twice the highest desired test concentration.[17]
-
Plate Preparation: Using a multichannel pipette, dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.[17]
-
Serial Dilution: Add 100 µL of the 2x concentrated compound solution to the wells in Column 1. Mix thoroughly by pipetting up and down. Transfer 100 µL from Column 1 to Column 2, creating a two-fold dilution. Repeat this process sequentially down to Column 10, and discard 100 µL from Column 10.[17] This leaves Column 11 as a drug-free growth control and Column 12 as a sterility control.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[16] Dilute this suspension in MHB to achieve the final target inoculum density.
-
Inoculation: Inoculate each well (from Column 1 to Column 11) with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[15] Do not add bacteria to Column 12.
-
Incubation: Cover the plate and incubate at 37°C for 18 to 24 hours in ambient air.[15]
-
Result Interpretation: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[14] The growth control (Column 11) should be turbid, and the sterility control (Column 12) should be clear.
Conclusion and Future Perspectives
The positional isomerism of bromine on the indazole scaffold gives rise to compounds with distinct and valuable roles in drug discovery. 3-Bromoindazoles are workhorse intermediates, providing a reliable synthetic anchor for building diverse molecular libraries. In contrast, 6-bromoindazoles often function as integral components of the final pharmacophore, with the bromine atom playing a direct role in target engagement, particularly for protein kinases and microbial enzymes.
This comparative understanding is crucial for guiding medicinal chemistry strategies. When seeking to generate broad chemical diversity around the indazole core, the 3-bromo scaffold is an excellent starting point. However, when designing targeted inhibitors for kinases or other enzymes where interactions with the benzene portion of the scaffold are key, the 6-bromo isomer may provide a more direct path to potent compounds.
Future research should focus on systematic, head-to-head comparisons of 3- and 6-bromoindazole analogs within the same chemical series against a broad panel of biological targets. Such studies would provide a more granular understanding of the structure-activity relationships and could uncover novel activities for these versatile heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. study.com [study.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Functionalized Indazole Structures
In the landscape of modern drug discovery, the indazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Its versatility and ability to interact with a wide range of biological targets have cemented its importance in medicinal chemistry. However, the synthesis of novel functionalized indazoles often yields a mixture of isomers or unexpected rearrangement products. Therefore, unambiguous structural confirmation is not merely a procedural step but a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of key spectroscopic techniques for the structural elucidation of functionalized indazoles, grounded in practical insights and experimental data.
The Central Role of Structure in Function
The biological activity of a functionalized indazole is intrinsically linked to its three-dimensional structure. The precise arrangement of atoms dictates how a molecule interacts with its target protein, influencing binding affinity, selectivity, and ultimately, its therapeutic efficacy. A seemingly minor change in the position of a functional group can drastically alter its pharmacological profile. Consequently, the rigorous application of spectroscopic methods is paramount to ensure that the synthesized molecule corresponds to the intended design.
A Multi-faceted Approach to Structural Verification
No single spectroscopic technique can provide a complete structural picture. A robust and self-validating approach relies on the synergistic use of multiple analytical methods. Each technique probes different aspects of the molecular structure, and the convergence of data from these independent measurements provides the highest level of confidence. This guide will focus on the "big four" of organic structure elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and the definitive method of Single Crystal X-ray Crystallography.
Caption: Workflow for the structural confirmation of functionalized indazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For functionalized indazoles, a combination of ¹H, ¹³C, and increasingly, ¹⁵N NMR experiments, along with two-dimensional (2D) techniques, is indispensable.
Causality in NMR Experimental Choices
The choice of NMR experiments is dictated by the specific structural questions that need to be answered. A standard ¹H NMR provides the initial overview of proton environments, while a ¹³C NMR reveals the carbon skeleton. For indazoles, where tautomerism and N-substitution are key questions, ¹⁵N NMR can be particularly insightful. 2D NMR experiments like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached and long-range coupled carbons, respectively. This network of correlations acts as a self-validating system for piecing together the molecular puzzle.
Data Presentation: NMR Chemical Shifts of Functionalized Indazoles
The chemical shifts in NMR are highly sensitive to the electronic effects of substituents. The following table provides representative ¹H and ¹³C NMR data for a selection of functionalized indazoles, illustrating the impact of different functional groups on the spectra.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 6-Nitro-3-phenyl-1H-indazole | CDCl₃ | 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 | [1] |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | CDCl₃ | 12.09 (br, 1H), 8.11 (d, J = 8.5 Hz, 1H), 7.98 (d, J = 7.2 Hz, 2H), 7.60-7.49 (m, 3H), 7.46-7.42 (m, 2H) | 146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q, J = 4.4 Hz), 124.27 (q, J = 271.4 Hz), 122.63, 120.80, 113.00 (q, J = 34.4 Hz) | [1] |
| Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate | CDCl₃ | 8.32 (d, J = 8.0 Hz, 1H), 7.69 (d, J = 8.5 Hz, 1H), 7.61 (d, J = 8.2 Hz, 2H), 7.47 (t, J = 7.6 Hz, 1H), 7.40–7.34 (m, 3H), 4.07 (s, 3H), 2.45 (s, 3H) | 163.1, 140.3, 138.1, 136.7, 136.4, 130.1, 127.5, 124.4, 123.8, 123.6, 122.3, 110.9, 52.1, 21.2 | [2] |
| 3-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazole | CDCl₃ | 1.74–1.63 (m, 4H), 2.01 (s, 3H), 2.28 (t, 2H, J 6.0), 2.54 (t, 2H, J 6.0), 7.25–7.18 (m, 5H) | 10.60, 20.30, 22.78, 23.18, 23.21, 115.27, 124.30, 126.73, 128.73, 134.44, 139.90, 149.51 | [3] |
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified indazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with analyte peaks.
-
Instrument Setup: Insert the NMR tube into the spinner and place it in the sample gauge to ensure correct positioning within the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which directly impacts spectral resolution.
-
Parameter Optimization: Set the appropriate spectral width to encompass all expected proton signals. The receiver gain should be adjusted to maximize the signal-to-noise ratio without causing signal clipping.
-
Data Acquisition: Acquire the Free Induction Decay (FID) by co-adding a sufficient number of scans to achieve an adequate signal-to-noise ratio. The number of scans will depend on the concentration of the sample.
-
Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum to obtain a clean and interpretable result.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight of a compound, which is a fundamental piece of information for structure confirmation. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the connectivity of atoms and the presence of specific functional groups.
Interpreting Fragmentation Patterns of Indazoles
Electron ionization (EI) is a common technique that leads to predictable fragmentation of organic molecules. For indazole derivatives, characteristic fragmentation pathways can help in identifying the core structure and the nature of its substituents. For instance, synthetic cannabinoids with an indazole core often show a characteristic acylium-indazole fragment.[4]
Caption: Generalized fragmentation pathway of a functionalized indazole in mass spectrometry.
Data Presentation: Mass Spectrometry Data of Functionalized Indazoles
| Compound | Ionization Method | [M+H]⁺ or M⁺ (m/z) | Key Fragment Ions (m/z) | Reference |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | ESI | 263.0791 | 262 (M⁺), 243, 235, 77, 51 | [1] |
| 3-(Naphthalen-2-yl)-6-nitro-1H-indazole | ESI | 290.0924 | 289 (M⁺), 243, 216, 189, 127 | [1] |
| Methyl 1-(4-bromophenyl)-1H-indazole-3-carboxylate | EI | 330.0004 (M⁺) | - | [2] |
| 2-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole | GC-MS | 230 (M⁺) | 214, 217, 155, 120, 91, 77, 76 | [3] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the indazole derivative (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Sample Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For HRMS, ensure the instrument is operating at high resolution.
-
Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition. Analyze the fragmentation pattern to gain structural insights.
Infrared (IR) Spectroscopy: A Quick Check for Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it does not provide a detailed connectivity map like NMR, it serves as an excellent complementary technique for confirming the presence or absence of key functional groups.
Characteristic IR Absorptions for Indazoles
For functionalized indazoles, IR spectroscopy can confirm the presence of N-H bonds (for 1H-indazoles), C=O groups in amide or ester derivatives, and other functional groups introduced during synthesis.
Data Presentation: IR Spectral Data of Functionalized Indazoles
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment | Reference |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | 1340, 1238, 1169, 1124, 1055 | C-F stretching, C-N stretching | [1] |
| 3-(Naphthalen-2-yl)-6-nitro-1H-indazole | 1522, 1346, 792, 744, 733 | N-O stretching (NO₂), C-H bending | [1] |
| Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate | 1708, 1516, 1249 | C=O stretching (ester), C=C stretching (aromatic) | [2] |
| 2-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole | 1673, 1605, 1496, 1060 | C=N stretching, C=C stretching (aromatic), C-F stretching | [3] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid indazole sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Analysis: The resulting spectrum will show the absorption bands corresponding to the functional groups present in the molecule.
Single Crystal X-ray Crystallography: The Definitive Answer
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule. This technique is considered the "gold standard" for structure determination as it directly visualizes the arrangement of atoms in the solid state.
The Power and a Priori of X-ray Crystallography
While immensely powerful, the primary challenge of this technique is growing high-quality single crystals, which can be a time-consuming and sometimes unsuccessful endeavor. However, when successful, it provides precise bond lengths, bond angles, and stereochemistry, leaving no room for ambiguity.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the indazole derivative from a suitable solvent system. This often involves slow evaporation, cooling of a saturated solution, or vapor diffusion.
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Conclusion: An Integrated and Authoritative Approach
The structural confirmation of functionalized indazoles is a critical step in the drug discovery and development process. A multi-pronged spectroscopic approach, combining the detailed connectivity information from NMR, the molecular weight and fragmentation data from MS, the functional group information from IR, and, when possible, the definitive 3D structure from X-ray crystallography, provides a robust and self-validating system. By understanding the strengths and limitations of each technique and by carefully choosing and executing the appropriate experiments, researchers can ensure the integrity of their scientific findings and accelerate the development of new and effective indazole-based therapeutics.
References
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3,6-dibromo-5-fluoro-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 3,6-dibromo-5-fluoro-1-methyl-1H-indazole, a halogenated indazole derivative with significant potential in medicinal chemistry.[1] As a senior application scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering you to build a robust and self-validating system for purity assessment.
The Synthetic Landscape: Anticipating Impurities
A likely synthetic approach involves a multi-step process starting from a substituted aniline, followed by diazotization, cyclization to form the indazole ring, and subsequent halogenation and methylation.
A Plausible Synthetic Pathway and Potential Impurities:
Caption: Plausible synthetic workflow and potential impurities.
This anticipated pathway highlights several potential impurities that must be considered during purity validation:
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of the initial aniline or intermediate indazole species.
-
Regioisomers: The bromination step could potentially yield isomers with bromine at different positions on the indazole ring.
-
Over-brominated Byproducts: The use of a slight excess of the brominating agent could result in the formation of tri-bromo species.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps, as well as unreacted reagents, are common process-related impurities.
A Multi-Pronged Approach to Purity Validation: A Comparative Analysis
No single analytical technique is sufficient to definitively declare the purity of a compound. A robust validation strategy employs a combination of orthogonal methods, each providing a unique piece of the puzzle.
| Analytical Technique | Principle | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High sensitivity for non-volatile impurities, excellent quantitative accuracy, and the ability to separate closely related structural isomers. | May not detect volatile impurities; co-elution of impurities is possible. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for identifying and quantifying volatile impurities (e.g., residual solvents). The mass spectrum provides structural information. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information, enabling the identification of impurities and confirmation of the desired structure. ¹⁹F NMR is particularly powerful for fluorinated compounds.[3] | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Elemental Analysis (CHNS) | Combustion of the sample to convert elements to simple gases for quantification. | Provides the elemental composition of the sample, which can be compared to the theoretical values for the pure compound. | Does not provide information on the nature of impurities, only the overall elemental composition. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be starting points for method development and should be optimized for your specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC) Protocol
The choice of a reversed-phase C18 column is based on the hydrophobic nature of the halogenated indazole. A gradient elution is employed to ensure the efficient elution of both the main compound and any potential impurities with differing polarities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 60 40 20.0 10 90 25.0 10 90 25.1 60 40 | 30.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is crucial for identifying residual solvents from the synthesis and purification processes.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-550 amu.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in 1 mL of a high-purity solvent known to be absent in the synthesis (e.g., ethyl acetate).
-
Inject 1 µL of the solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
¹H and ¹⁹F NMR are indispensable for confirming the structure of the synthesized compound and identifying any structurally related impurities.
Instrumentation and Conditions:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
The chemical shifts, integration, and coupling patterns should be consistent with the structure of this compound.
-
-
¹⁹F NMR:
-
Acquire a standard fluorine spectrum.
-
The presence of a single fluorine environment should result in a single resonance with coupling to nearby protons.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent.
-
Filter the solution into an NMR tube.
Elemental Analysis Protocol
This technique provides a fundamental check on the empirical formula of the synthesized compound.
Instrumentation:
-
A CHNS elemental analyzer.
Procedure:
-
Accurately weigh approximately 2 mg of the dried sample into a tin capsule.
-
Analyze according to the instrument manufacturer's instructions.
-
Compare the experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values for C₈H₅Br₂FN₂.
Theoretical Elemental Composition for C₈H₅Br₂FN₂:
-
Carbon: 31.20%
-
Hydrogen: 1.64%
-
Nitrogen: 9.09%
Interpreting the Data: A Holistic Approach
The true power of this multi-technique approach lies in the integrated interpretation of the data.
Caption: Integrated workflow for purity validation.
-
HPLC will provide the primary quantitative measure of purity, with the peak area of the main component relative to the total peak area giving the percentage purity. Any additional peaks should be investigated as potential impurities.
-
GC-MS will identify any volatile organic compounds, which should be quantified and reported separately as residual solvents.
-
NMR spectra will confirm the identity of the main peak in the chromatogram as the desired product. Any minor signals in the NMR that do not correspond to the product structure should be scrutinized and, if possible, correlated with the impurity peaks observed in the HPLC. ¹⁹F NMR is particularly sensitive to the electronic environment of the fluorine atom and can be a powerful tool for detecting isomers.
-
Elemental Analysis serves as a final check. The experimental values should be within ±0.4% of the theoretical values to confirm the correct elemental composition.
Conclusion
Validating the purity of a synthesized compound like this compound is a critical, multi-faceted process that demands a thoughtful and scientifically rigorous approach. By understanding the potential impurities arising from the synthesis and employing a suite of orthogonal analytical techniques, researchers can confidently assess the purity of their material. This guide provides a framework for developing a robust validation strategy, ensuring the integrity of your research and the safety of potential future therapeutics.
References
A Comparative Guide to Protecting Groups for the Indazole Nitrogen: A Senior Application Scientist's Perspective
For researchers, medicinal chemists, and professionals in drug development, the strategic protection and deprotection of the indazole nitrogen atoms are critical steps that dictate the success of a synthetic campaign. The indazole nucleus, a prevalent scaffold in numerous therapeutic agents, presents a unique challenge due to the presence of two reactive nitrogen atoms, N-1 and N-2. The regioselective functionalization of the indazole core is often contingent on the judicious choice of a protecting group for one of these nitrogens. This guide provides an in-depth, comparative analysis of common protecting groups for the indazole nitrogen, supported by experimental data and field-proven insights to inform your synthetic strategy.
The Challenge of Regioselectivity in Indazole Protection
The two nitrogen atoms of the indazole ring, N-1 and N-2, exhibit distinct electronic and steric environments. Consequently, direct alkylation or acylation often yields a mixture of N-1 and N-2 substituted products, complicating purification and reducing overall yield.[1][2][3][4][5][6] The choice of protecting group, along with reaction conditions such as the base, solvent, and temperature, plays a pivotal role in directing the regioselectivity of the protection step.[1][2][3][4][5] Furthermore, the stability of the protecting group under various subsequent reaction conditions and the ease of its selective removal are paramount considerations.
This guide will focus on a comparative study of four widely employed protecting groups: 2-(trimethylsilyl)ethoxymethyl (SEM), tert-butoxycarbonyl (BOC), benzyl (Bn), and tetrahydropyranyl (THP). We will delve into their methods of introduction, stability profiles, deprotection conditions, and their influence on the subsequent reactivity of the indazole ring.
Comparative Analysis of Protecting Groups
The selection of an appropriate protecting group is a multifactorial decision that should be tailored to the specific synthetic route. The following sections provide a detailed comparison of the SEM, BOC, Bn, and THP protecting groups.
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group is a versatile protecting group for nitrogen heterocycles, offering unique advantages in the context of indazole chemistry.
Introduction: The SEM group is typically introduced by treating the indazole with SEM-Cl in the presence of a base. Critically, the choice of base and solvent can dramatically influence the regioselectivity. While standard conditions using sodium hydride (NaH) in tetrahydrofuran (THF) often lead to a mixture of N-1 and N-2 isomers, the use of a bulky, non-nucleophilic amine base such as dicyclohexylmethylamine in THF has been shown to afford excellent regioselectivity for the N-2 position.[7][8] This N-2 selectivity is crucial for subsequent C-3 functionalization.[7][8][9]
Stability: The SEM group is robust and stable to a wide range of reaction conditions, including organometallic reagents (e.g., n-BuLi), which is a key advantage for directed lithiation strategies.[7][8][9] It is also stable to mildly acidic and basic conditions.
Deprotection: The SEM group can be readily cleaved under mild conditions. Treatment with fluoride sources, such as tetrabutylammonium fluoride (TBAF) in THF, or with aqueous acid (e.g., HCl in ethanol) efficiently removes the SEM group.[7][8]
Key Application: The primary advantage of the SEM group in indazole chemistry is its ability to direct regioselective lithiation at the C-3 position when installed at N-2.[7][8][9] This allows for the introduction of a wide variety of electrophiles at a position that is otherwise difficult to functionalize directly.
Experimental Protocol: Regioselective N-2 Protection of Indazole with SEM-Cl
Caption: Workflow for N-2 SEM protection of indazole.
Procedure:
-
To a solution of indazole (1.0 mmol) in anhydrous THF (10 mL) in an oven-dried flask, add dicyclohexylmethylamine (1.2 mmol, 1.2 equiv).
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 mmol, 1.2 equiv) via syringe.
-
Stir the mixture at room temperature for 3 hours.
-
Dilute the reaction mixture with ethyl acetate and quench with 0.5 N NaOH.
-
Separate the layers, and wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate in vacuo to afford the N-2 SEM-protected indazole.[8]
tert-Butoxycarbonyl (BOC) Group
The BOC group is one of the most common nitrogen protecting groups due to its ease of introduction and removal under conditions that are often orthogonal to many other protecting groups.
Introduction: The BOC group is typically introduced by reacting the indazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[10] The regioselectivity of BOC protection can be variable and may depend on the specific indazole substrate and reaction conditions.
Stability: The BOC group is generally stable to basic and hydrogenolytic conditions but is labile to acidic conditions.[11]
Deprotection: The BOC group is most commonly removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in an organic solvent. Interestingly, for N-Boc protected indoles, pyrroles, and indazoles, selective deprotection can also be achieved under basic conditions using a catalytic amount of sodium methoxide (NaOMe) in methanol at room temperature.[12][13] This provides an orthogonal deprotection strategy. Additionally, concomitant deprotection of the BOC group has been observed during Suzuki-Miyaura cross-coupling reactions under microwave heating conditions.[10]
Key Application: The BOC group is a workhorse protecting group suitable for a wide range of synthetic transformations where acidic conditions are avoided in subsequent steps. Its removal under mild basic conditions offers valuable orthogonality.[12][13]
Experimental Protocol: N-BOC Protection of Indazole
Caption: General workflow for N-BOC protection of indazole.
Procedure:
-
To a solution of the indazole (1.0 mmol) in a suitable solvent (e.g., THF, CH₂Cl₂), add triethylamine (1.2 mmol) and a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol) and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture and purify by column chromatography to obtain the N-BOC protected indazole.[10]
Benzyl (Bn) Group
The benzyl group is a classic and robust protecting group for amines and alcohols.
Introduction: The benzyl group is typically introduced via N-alkylation using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or THF.[14] Regioselectivity can be an issue, often yielding a mixture of N-1 and N-2 benzylated indazoles.[2] However, specific conditions can favor one isomer over the other. For instance, using NaH in THF has been shown to favor N-1 alkylation for certain substituted indazoles.[1][3]
Stability: The benzyl group is stable to a wide range of acidic and basic conditions, as well as to many oxidizing and reducing agents.
Deprotection: The most common method for benzyl group removal is catalytic hydrogenolysis (e.g., H₂, Pd/C) in a solvent like ethanol or ethyl acetate.[14] This method is mild and highly effective, provided the molecule does not contain other functional groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups).
Key Application: The benzyl group is an excellent choice when a robust protecting group is required to withstand a variety of reaction conditions, and where catalytic hydrogenolysis is a viable deprotection strategy.
Tetrahydropyranyl (THP) Group
The THP group is an acid-labile protecting group commonly used for alcohols, but it can also be employed for the protection of N-H bonds in heterocycles.
Introduction: The THP group is introduced by reacting the indazole with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst, such as methanesulfonic acid or p-toluenesulfonic acid (pTSA).[15]
Stability: The THP group is stable to basic, nucleophilic, and reducing conditions.
Deprotection: The THP group is readily cleaved under acidic conditions, often with a catalytic amount of acid in an alcohol solvent.
Key Application: The THP group is useful when a protecting group that is stable to basic and organometallic reagents is needed, and when subsequent deprotection under mild acidic conditions is desired. It offers an alternative to the BOC group with a different deprotection profile.
Summary of Protecting Group Characteristics
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Key Advantages |
| SEM | SEM-Cl, bulky amine base (for N-2)[7][8] | Organometallics, mild acid/base | TBAF or aqueous acid[7][8] | Directs C-3 lithiation at N-2[7][8][9] |
| BOC | Boc₂O, base (e.g., TEA, DMAP)[10] | Base, hydrogenolysis | Acid (TFA, HCl); NaOMe/MeOH[12][13] | Orthogonal deprotection possible |
| Benzyl (Bn) | BnBr or BnCl, base (e.g., K₂CO₃, NaH)[14] | Acid, base, many redox reagents | Catalytic hydrogenolysis (H₂, Pd/C)[14] | High stability to a wide range of conditions |
| THP | DHP, acid catalyst[15] | Base, nucleophiles, reducing agents | Mild acidic conditions | Stable to basic and organometallic reagents |
Strategic Considerations and Orthogonal Protection
In complex syntheses, it is often necessary to protect multiple functional groups. An "orthogonal" protecting group strategy allows for the selective removal of one protecting group in the presence of others.[16][17][18][19] For example, a molecule bearing both a BOC-protected and a benzyl-protected nitrogen can be selectively deprotected at either site. The BOC group can be removed with acid, leaving the benzyl group intact, while the benzyl group can be removed by hydrogenolysis without affecting the BOC group. The availability of diverse deprotection methods, such as the basic cleavage of the BOC group, further expands the possibilities for orthogonal strategies.
Conclusion
The choice of a protecting group for the indazole nitrogen is a critical decision that can significantly impact the efficiency and success of a synthetic route. The SEM group stands out for its unique ability to direct C-3 functionalization, making it invaluable for the synthesis of complex indazole derivatives. The BOC group offers versatility and the potential for orthogonal deprotection under basic conditions. The benzyl group provides robustness for multi-step syntheses involving harsh conditions, while the THP group offers a reliable acid-labile option. By carefully considering the stability, deprotection conditions, and the desired subsequent transformations, researchers can select the optimal protecting group to navigate the challenges of indazole chemistry and accelerate the development of novel therapeutics.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 15. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 16. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 17. jocpr.com [jocpr.com]
- 18. Protective Groups [organic-chemistry.org]
- 19. Protecting group - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison: Assessing the Metabolic Stability of Fluorinated vs. Non-Fluorinated Indazoles in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents. However, like many heterocyclic compounds, indazoles can be susceptible to metabolic degradation, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver. This metabolic liability can lead to poor pharmacokinetic profiles, limiting the clinical potential of otherwise promising drug candidates. A key strategy to mitigate this issue is the selective incorporation of fluorine atoms into the molecular structure. This guide provides an in-depth, evidence-based comparison of the metabolic stability of fluorinated versus non-fluorinated indazoles, offering practical insights and experimental protocols for their evaluation.
The Rationale for Fluorination: More Than Just a Halogen Swap
The strategic replacement of a hydrogen atom with fluorine is a cornerstone of modern medicinal chemistry, and for good reason. The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by oxidative enzymes like CYP450s. By "shielding" a metabolically vulnerable position on the indazole ring or its substituents, fluorination can effectively block or slow down metabolic attack, thereby enhancing the compound's half-life and bioavailability.
Beyond this direct "metabolic blocking" effect, fluorine's high electronegativity can also influence the molecule's overall electronic properties. This can lead to alterations in pKa, lipophilicity, and binding affinity for the target protein, sometimes yielding unexpected but beneficial changes in the drug's overall profile. However, it is crucial to recognize that the effects of fluorination are highly context-dependent, and not every fluorination will lead to a more stable compound. Therefore, a rigorous experimental assessment is paramount.
Experimental Design: A Comparative In Vitro Metabolism Study
To objectively assess the impact of fluorination on the metabolic stability of indazoles, a head-to-head comparison using established in vitro models is the gold standard. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.
-
Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of liver cells (microsomes) that are enriched in CYP450 enzymes. It is a high-throughput and cost-effective method to evaluate Phase I metabolic stability.
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), providing a more comprehensive picture of metabolism by including both Phase I and Phase II enzymes, as well as cellular uptake and efflux processes.
For our comparative guide, we will consider two hypothetical indazole analogs:
-
IND-H: A non-fluorinated indazole parent compound.
-
IND-F: A fluorinated analog of IND-H, with a fluorine atom strategically placed at a predicted site of metabolism.
Visualizing the Experimental Workflow
Caption: A generalized workflow for the comparative in vitro metabolic stability assessment of IND-H and IND-F.
Experimental Protocols
The following are detailed, step-by-step methodologies for the liver microsomal and hepatocyte stability assays.
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a liver microsomal matrix.
Materials:
-
Pooled human liver microsomes (e.g., from a reputable supplier)
-
Test compounds (IND-H and IND-F) dissolved in DMSO
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Ice-cold acetonitrile with an internal standard (for reaction termination and protein precipitation)
-
96-well plates
-
Incubator shaker (37°C)
Procedure:
-
Preparation: Thaw the liver microsomes and NADPH regenerating system on ice. Prepare working solutions of the test compounds in phosphate buffer. The final DMSO concentration in the incubation should be kept low (e.g., <0.5%) to avoid enzyme inhibition.
-
Incubation Setup: In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Pre-incubation: Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-enzymatic degradation.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point represents the initial compound concentration.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
Protocol 2: Hepatocyte Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E with supplements)
-
Test compounds (IND-H and IND-F) dissolved in DMSO
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator shaker with CO2 control (37°C, 5% CO2)
Procedure:
-
Hepatocyte Preparation: Thaw the cryopreserved hepatocytes according to the supplier's protocol and resuspend them in incubation medium to the desired cell density (e.g., 1 million viable cells/mL).
-
Incubation Setup: In a 96-well plate, add the hepatocyte suspension.
-
Reaction Initiation: Add the test compounds to the hepatocyte suspension. The final DMSO concentration should be kept low.
-
Incubation: Place the plate in a humidified incubator at 37°C with 5% CO2 on an orbital shaker.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the cell suspension and terminate the reaction by adding ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis and Interpretation
The primary readouts from these assays are the metabolic half-life (t½) and the intrinsic clearance (CLint).
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability. It is calculated from the slope of the natural log of the percent remaining parent compound versus time plot.
-
Intrinsic Clearance (CLint): A measure of the intrinsic metabolic capacity of the liver for a specific compound. A lower CLint value signifies greater metabolic stability. It is calculated using the following equation:
CLint = (0.693 / t½) * (Incubation Volume / Amount of Protein or Number of Cells)
These in vitro data can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict human pharmacokinetic parameters such as hepatic clearance.
Quantitative Comparison: IND-H vs. IND-F
The following table summarizes hypothetical but realistic data from the comparative metabolic stability assessment of our non-fluorinated (IND-H) and fluorinated (IND-F) indazoles.
| Compound | Assay System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
| IND-H | Human Liver Microsomes | 15 | 92.4 |
| IND-F | Human Liver Microsomes | 75 | 18.5 |
| IND-H | Human Hepatocytes | 25 | 55.4 |
| IND-F | Human Hepatocytes | 110 | 12.6 |
The data clearly demonstrates the significant impact of fluorination on the metabolic stability of the indazole scaffold. In both liver microsomes and hepatocytes, the fluorinated analog, IND-F, exhibits a substantially longer half-life and a correspondingly lower intrinsic clearance compared to its non-fluorinated counterpart, IND-H. This suggests that the fluorine atom is effectively blocking a key site of metabolic attack.
Mechanistic Insights: The Role of Fluorine in Blocking CYP450-Mediated Oxidation
The primary route of metabolism for many nitrogen-containing heterocyclic compounds like indazoles is oxidation by CYP450 enzymes. This often occurs at electron-rich positions on the aromatic rings or at benzylic positions of substituents.
Caption: Fluorination at a metabolically labile site can block CYP450-mediated oxidation.
By introducing a fluorine atom at such a "metabolic hotspot," the strong C-F bond resists the oxidative attack by the CYP450 enzyme, effectively shutting down this metabolic pathway. This forces the body to rely on slower, alternative metabolic routes, resulting in a longer overall half-life of the drug.
Conclusion: A Powerful Strategy with a Caveat
The strategic incorporation of fluorine is a highly effective and widely employed strategy to enhance the metabolic stability of indazole-based drug candidates. As demonstrated by the comparative data and mechanistic rationale, fluorination can significantly increase a compound's half-life and reduce its intrinsic clearance by blocking CYP450-mediated metabolism. The in vitro assays detailed in this guide provide a robust framework for assessing the impact of such chemical modifications.
However, it is essential to approach fluorination with a clear understanding of its potential multifaceted effects. While often beneficial for metabolic stability, fluorine can also alter other critical drug properties such as solubility, permeability, and off-target activities. Therefore, a comprehensive evaluation of the entire structure-activity and structure-property relationship is crucial for successful drug design.
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole (CAS No. 1286734-91-5). As a halogenated heterocyclic compound frequently utilized in pharmaceutical research and drug development, its disposal requires meticulous attention to safety and regulatory compliance to protect both laboratory personnel and the environment.[1]
Hazard Identification and Chemical Profile
Understanding the chemical nature of a substance is the bedrock of its safe handling and disposal. This compound is a solid, poly-halogenated organic molecule.[1] Its primary disposal classification is driven by the presence of bromine and fluorine atoms attached to its aromatic indazole core.
Causality of Hazard Classification: The carbon-halogen bonds in this molecule make it a "Halogenated Organic Compound" (HOC).[4][5] The U.S. Environmental Protection Agency (EPA) heavily regulates HOCs because their improper disposal, particularly through incomplete combustion, can lead to the formation of highly toxic and persistent environmental pollutants such as dioxins and furans. Therefore, it cannot be disposed of via standard trash or drain disposal.[4][6]
While specific toxicological data is limited, analogous compounds are known to cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[7][8] Consequently, it must be handled as a hazardous substance.
| Property | Value |
| CAS Registry Number | 1286734-91-5 |
| Molecular Formula | C₈H₅Br₂FN₂ |
| Molecular Weight | 307.95 g/mol [9] |
| Physical State | Solid at room temperature[1] |
| Chemical Class | Halogenated Organic Compound, Heterocycle |
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, it is imperative to establish a safe working environment. The potential for irritation and toxicity necessitates stringent adherence to PPE protocols.
-
Engineering Controls: All handling of solid this compound and its waste solutions must be conducted within a certified chemical fume hood.[8][10] This minimizes the risk of inhaling fine dust particles or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][10]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.
-
Body Protection: A standard laboratory coat is required to prevent skin contact.[10]
-
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures regulatory compliance and safety from the point of generation to final disposal.
Step 1: Waste Identification and Segregation
This is the most critical step. The waste must be correctly identified to ensure it enters the correct disposal stream.
-
Action: Characterize any waste containing this compound, including pure excess reagent, reaction mixtures, and contaminated materials, as "Halogenated Organic Waste." [11]
-
Causality: Halogenated and non-halogenated waste streams are disposed of differently, often with halogenated waste requiring higher-temperature incineration.[12] Mixing these streams can interfere with the disposal process and represents a compliance violation.[11] Never mix this waste with non-hazardous waste.
Step 2: Waste Containerization
Proper containment is essential to prevent leaks and environmental contamination.
-
Action: Collect waste in a designated, leak-proof container with a tightly sealing screw cap.[13][14] The container material must be compatible with the waste; for this solid compound and its potential solutions in organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Causality: The container must remain closed at all times except when actively adding waste.[11][15] This is a common EPA violation and is crucial for preventing the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step 3: Accurate Labeling
Clear and accurate labeling prevents accidental misuse and ensures the waste is handled correctly by EHS professionals.
-
Action: Label the waste container before adding any waste. The label must include:
-
Causality: Federal and state regulations mandate specific labeling requirements for hazardous waste.[15] Accurate constituent information is vital for the disposal facility to select the correct treatment technology.
Step 4: Safe Storage
Waste must be stored safely pending collection by disposal personnel.
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked, away from general traffic, and ideally within secondary containment (such as a chemical-resistant tray) to contain any potential spills.[2]
-
Causality: Designated storage areas ensure that hazardous waste is managed by trained personnel and minimizes the risk of accidental spills or exposure to those unfamiliar with the material.[16]
Step 5: Final Disposal Arrangement
This compound cannot be neutralized or disposed of in the laboratory.
-
Action: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[13][15]
-
Causality: As a regulated hazardous waste, its final treatment and disposal must be handled by a permitted Treatment, Storage, and Disposal Facility (TSDF).[15] The most probable disposal method is high-temperature incineration, which ensures the complete destruction of the halogenated organic molecule in an environmentally sound manner.[12]
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Solids: Any disposable labware (e.g., weigh boats, gloves, pipette tips) that has come into contact with this compound should be collected in a separate, clearly labeled bag or container and disposed of as solid hazardous waste.[2]
-
Empty Containers: An empty container that once held the pure compound is still considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[13][14] The rinsate from this process must be collected and disposed of as liquid halogenated hazardous waste.[13] After triple-rinsing and air drying, deface the original label and dispose of the container according to your institution's guidelines for rinsed chemical containers.[14]
Emergency Spill Procedures
In the event of a small spill of the solid compound within a chemical fume hood:
-
Ensure appropriate PPE is worn.
-
Gently sweep or wipe up the solid material with an inert absorbent material (e.g., vermiculite, sand).[7] Avoid raising dust.
-
Collect the spilled material and absorbent into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and paper towels, collecting all cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. This compound (1286734-91-5) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. acs.org [acs.org]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. angenechemical.com [angenechemical.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. pfw.edu [pfw.edu]
- 16. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
A Comprehensive Guide to the Safe Handling of 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole, a halogenated heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry.[1] Its unique electronic properties, conferred by the bromine and fluorine substituents, make it a valuable intermediate for the development of new therapeutic agents.[1] However, the same reactivity that makes this compound chemically interesting also necessitates a thorough understanding and implementation of appropriate safety protocols.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is designed to be a practical, step-by-step resource for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Assessment: Understanding the Risks
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]
It is also important to consider the general hazards associated with halogenated organic compounds, which can be persistent in the environment and may have long-term health effects.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with explanations rooted in the anticipated hazards.
| Body Part | Recommended Protection | Rationale and Best Practices |
| Eyes/Face | Tightly fitting safety goggles and a face shield. | Protects against splashes of the compound or solvents, and from airborne particles of the solid. Standard EN166 (EU) or NIOSH (US) approved eyewear is required.[5] |
| Hands | Chemical-resistant gloves (Nitrile rubber is a good initial choice). | Prevents skin contact and absorption. Always inspect gloves for tears or holes before use.[6] Change gloves every 30-60 minutes or immediately if contamination is suspected.[7] For prolonged or immersive contact, consult the glove manufacturer's compatibility data. |
| Body | A long-sleeved laboratory coat. For larger quantities or increased risk of splashing, chemical-resistant coveralls are recommended. | Protects the skin from accidental contact. Gown cuffs should be tucked under the cuffs of gloves to provide a complete barrier.[7] |
| Respiratory | A NIOSH-approved respirator (e.g., N95 for particulates) is required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. | Minimizes the risk of inhaling the compound, which may cause respiratory irritation. The type of respirator should be chosen based on a thorough risk assessment.[6][8] |
| Footwear | Closed-toe shoes. Chemical-resistant boots for handling large quantities or in the event of a spill. | Protects feet from spills and falling objects. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Operational Plan for Safe Handling
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9][10]
-
Ventilation: Ensure adequate general laboratory ventilation.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within the fume hood for the handling of the compound.
-
Ensure all necessary PPE is available and in good condition.
-
Have spill cleanup materials readily accessible.
-
Verify that an emergency eyewash station and safety shower are unobstructed and functional.
-
-
Weighing and Transfer:
-
When weighing the solid, do so in the fume hood.
-
Use appropriate tools, such as a spatula, to transfer the solid. Avoid creating dust.
-
If possible, weigh the compound directly into the reaction vessel.
-
-
In Solution:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.
-
Wash hands thoroughly with soap and water after removing gloves.[7]
-
Spill and Emergency Procedures
Small Spills (Solid)
-
Evacuate: If you are not trained to handle the spill, evacuate the immediate area and inform your supervisor.
-
PPE: If trained, don the appropriate PPE, including respiratory protection.
-
Containment: Carefully sweep up the solid material, avoiding dust generation. Use a dustpan and brush designated for hazardous materials.
-
Collection: Place the spilled material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with an appropriate solvent and then with soap and water.
In Case of Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][8]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers. Do not mix with incompatible waste streams.[9]
-
Labeling: Label waste containers with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
By adhering to these guidelines, you can confidently and safely work with this compound, fostering a secure research environment while advancing scientific discovery.
References
- 1. This compound (1286734-91-5) for sale [vulcanchem.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. aaronchem.com [aaronchem.com]
- 4. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pppmag.com [pppmag.com]
- 8. capotchem.cn [capotchem.cn]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
